molecular formula C10H18N2 B081992 Adamantane-1,3-diamine CAS No. 10303-95-4

Adamantane-1,3-diamine

Cat. No.: B081992
CAS No.: 10303-95-4
M. Wt: 166.26 g/mol
InChI Key: FOLJMFFBEKONJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane-1,3-diamine serves as a superior building block in advanced material science and pharmaceutical research due to its unique rigid, bulky caged structure. In material science, it is a key monomer for manipulating interfacial polymerization to fabricate high-performance organic solvent nanofiltration (OSN) membranes . Its rigid and twisted geometry, inspired by polymers of intrinsic microporosity (PIMs), reduces the close packing of polymer chains during reaction with acyl chlorides, creating a separation layer with high free volume and a disordered twisted pore structure . This results in OSN membranes with significantly enhanced solvent permeance while maintaining excellent solute rejection and improved solvent resistance . In pharmaceutical and antimicrobial research, the adamantane core is valued for its high lipophilicity and stability, which positively modulates the biological activity and membrane penetration of bioactive molecules . The 1,3-diamine functionality provides a versatile handle for synthesizing a wide range of derivatives, including thiosemicarbazides and thiazolidin-4-ones, which have demonstrated marked broad-spectrum antibacterial and anti-proliferative activities in vitro . Furthermore, the rigid diamond-like structure of the adamantane cage makes it a valuable fragment for developing three-dimensional framework structures and drug delivery systems .

Properties

IUPAC Name

adamantane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJMFFBEKONJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276893
Record name Adamantane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10303-95-4
Record name 1,3-Diaminoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10303-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diaminoadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Adamantane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a unique aliphatic diamine characterized by a rigid, three-dimensional cage-like structure. This structural feature imparts a distinct set of physicochemical properties, including high thermal stability, defined stereochemistry, and significant lipophilicity, making it a valuable building block in medicinal chemistry and materials science. Its applications range from serving as a key intermediate for Active Pharmaceutical Ingredients (APIs) to a monomer for high-performance polymers like polyimides and a linker for metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offers detailed, field-proven protocols for their experimental determination, and discusses the implications of these properties for research and development.

Introduction to this compound

This compound, also known as 1,3-diaminoadamantane, is a disubstituted derivative of adamantane, a perfectly symmetrical and strain-free tricyclic hydrocarbon.[3][4] The molecule's defining feature is its diamondoid cage, which consists of three fused cyclohexane rings in the chair conformation. Two primary amine groups are positioned at the tertiary bridgehead carbons (positions 1 and 3), providing reactive sites for chemical modification.[4]

This rigid scaffold prevents conformational flexibility, offering a predictable and spatially defined orientation for the amine groups.[5] In drug development, the adamantane moiety is often incorporated into APIs to enhance lipophilicity, improve metabolic stability, and modulate binding affinity with biological targets.[6] For material scientists, it serves as a robust and thermally stable building block for creating advanced polymers and porous frameworks.[6]

Caption: 2D representation of this compound.

Core Physicochemical Properties

The utility of this compound is directly linked to its fundamental physicochemical properties. These values are critical for designing synthetic routes, developing formulations, and predicting the behavior of resulting materials or drug candidates.

PropertyValueSource(s)
CAS Number 10303-95-4[4]
Molecular Formula C₁₀H₁₈N₂[4]
Molecular Weight 166.26 g/mol [4]
Physical Form White to almost white powder/crystal[4]
Boiling Point ~249 °C (at atmospheric pressure)[4]
Density ~1.153 g/cm³[4]
Flash Point 122 °C[4]
Predicted pKa 10.73 ± 0.40[4]
Melting Point Not definitively reported (>200 °C)[7]

Solubility Profile and Determination

The solubility of a compound is a critical parameter in drug development, affecting everything from reaction kinetics during synthesis to bioavailability in formulations. Due to its nonpolar hydrocarbon cage, this compound is practically insoluble in water but exhibits solubility in various organic solvents.[3][8] Quantitative solubility data is not widely published, underscoring the need for experimental determination for specific applications.

Qualitative Solubility:

  • Water: Practically insoluble.[3]

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to be soluble.[8]

  • Polar Aprotic Solvents (e.g., DMSO, THF): Likely soluble.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): May be sparingly soluble.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature. For a basic compound like this compound, using a precise analytical method like HPLC for quantification is crucial for accuracy.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucial Step: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This prevents inflation of the measured concentration.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spec).

  • Calculation: Determine the concentration against a standard calibration curve and report the solubility in units such as mg/mL or mM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Reporting A Add excess this compound to a known volume of solvent B Seal and shake at constant temperature for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Filter through 0.22 µm PTFE syringe filter D->E F Quantify concentration using validated HPLC method E->F G Report solubility (mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa Analysis

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It works by monitoring the change in pH of a solution as a titrant of known concentration is added. For a base like this compound, titrating with a strong acid (like HCl) allows for the direct observation of the buffering regions and equivalence points. The pKa corresponds to the pH at which half of the amine groups are protonated.

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is too low, but this will yield an apparent pKa (pKa') specific to that solvent mixture.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to prevent dissolution of atmospheric CO₂.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using a precision burette or automatic titrator. Add the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the midpoint of the buffer region (the pH at half the volume of the equivalence point). For a diamine, two pKa values may be observed. The first and second derivatives of the titration curve can be used to accurately locate the equivalence points.

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare known concentration of diamine solution A->B C Place in temperature-controlled beaker with pH probe B->C D Titrate with standardized strong acid (e.g., 0.1 M HCl) C->D E Record pH after each increment of titrant D->E F Plot pH vs. Titrant Volume E->F G Determine equivalence point(s) from 1st/2nd derivative F->G H Calculate pKa from pH at -half equivalence point(s) G->H

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity and purity of this compound.[6] The molecule's high symmetry influences its spectral characteristics.

¹H and ¹³C NMR Data: The following chemical shifts have been reported for this compound in benzene-d₆.

NucleusChemical Shift (δ, ppm)Assignment
¹H NMR1.23 (s, 2H)H-2
1.32 (m, 10H)H-4, H-5, H-6, H-7, H-8, H-9, H-10
1.44 (s, 4H)NH₂
1.95 (m, 2H)H-5, H-7 (bridgehead CH)
¹³C NMR31.0C-5, C-7
35.38C-6
45.3C-4, C-8, C-9, C-10
49.22C-1, C-3 (amine-bearing carbons)
54.7C-2

Note: Assignments are based on the publication and standard adamantane numbering.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by its two primary amine groups. These groups are excellent nucleophiles and readily participate in reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[4]

The rigid adamantane cage provides steric bulk that can influence reaction kinetics and selectivity. Furthermore, the adamantane core is exceptionally stable, imparting high thermal stability to polymers and other materials derived from it.[6] Studies on related compounds like 1,3-dimethyladamantane have demonstrated excellent thermal stability, with decomposition occurring only at very high temperatures (e.g., >400 °C).[1]

Safety and Handling

This compound is classified as a corrosive substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Do not breathe dust or mists.

    • Wash skin thoroughly after handling.

    • Store in a cool, dry, and well-ventilated place under an inert atmosphere, as it may be moisture-sensitive.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a strategic chemical building block whose value is derived directly from its unique physicochemical properties. Its rigid, lipophilic cage combined with two reactive amine functionalities provides a powerful tool for designing molecules with enhanced thermal stability, metabolic resistance, and defined three-dimensional structures. While some quantitative data like melting point and experimental pKa require determination for specific applications, the protocols provided herein offer a robust framework for obtaining this critical information. A thorough understanding of its properties is essential for any researcher aiming to leverage this versatile compound in pharmaceutical discovery or advanced materials synthesis.

References

An In-depth Technical Guide to the Synthesis and Discovery of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane-1,3-diamine, a unique C10-diamondoid cage structure bearing two primary amine functionalities, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, lipophilic scaffold imparts desirable pharmacokinetic properties in drug candidates and confers exceptional thermal and mechanical stability to polymers. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound. We will dissect and compare key synthetic routes, offering detailed, field-proven protocols and mechanistic insights. Furthermore, this document will illuminate the critical role of this diamine as a versatile building block in the development of therapeutics and advanced materials, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Adamantane Cage

First isolated from petroleum in 1933, adamantane is a perfectly symmetrical, strain-free tricyclic hydrocarbon[1]. Its name, derived from the Greek "adamantinos," alludes to its diamond-like structure. The successful laboratory synthesis of adamantane by Vladimir Prelog in 1941 marked a significant milestone in organic chemistry, opening the door to the exploration of polyhedral compounds[2][3]. The adamantane moiety is a highly sought-after scaffold in medicinal chemistry due to its unique combination of properties. Its inherent rigidity provides a fixed orientation for functional groups, while its lipophilicity can enhance drug absorption and metabolic stability[4].

This compound (CAS: 10303-95-4), with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol , is a bifunctional derivative of adamantane that has garnered significant attention[5]. The two primary amine groups at the 1 and 3 bridgehead positions serve as versatile handles for a wide range of chemical transformations, making it a pivotal intermediate in the synthesis of complex molecules[5][6].

Historical Perspective: The Emergence of a Key Intermediate

While Prelog's synthesis of the parent adamantane in 1941 was a landmark achievement, the journey to functionalized derivatives like this compound followed. Early methods for introducing amino groups onto the adamantane core were often harsh and low-yielding. A notable early disclosure of a synthetic method for this compound can be found in a U.S. Patent filed in the early 1960s[7]. This method involved the high-pressure, high-temperature nitration of adamantane to 1,3-dinitroadamantane, followed by catalytic hydrogenation. However, the harsh conditions and low yield (18% for the nitration step) limited its practical application[7].

A significant advancement came with the work of Prelog and others, who disclosed a method involving a Hofmann degradation of adamantane-1,3-dicarboxamide[7]. These early explorations paved the way for the development of more efficient and scalable synthetic routes, which will be discussed in detail in the following sections.

Synthetic Methodologies: A Comparative Analysis

Several synthetic strategies have been developed to access this compound, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as starting material availability, desired scale, and safety considerations.

Route 1: Amination of 1,3-Dibromoadamantane with Urea

This is one of the most widely reported and practical methods for the synthesis of this compound, starting from the readily available 1,3-dibromoadamantane.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The presence of a strong acid, such as trifluoroacetic acid, is crucial. It is believed to facilitate the cleavage of the C-Br bond, leading to the formation of a stable tertiary carbocation at the bridgehead position. Urea then acts as the nucleophile, attacking the carbocation. A subsequent hydrolysis step under basic conditions yields the desired diamine.

G cluster_0 Route 1: Amination of 1,3-Dibromoadamantane 1,3-Dibromoadamantane 1,3-Dibromoadamantane Reaction Amination Reaction (Heat) 1,3-Dibromoadamantane->Reaction Urea Urea Urea->Reaction Trifluoroacetic Acid Trifluoroacetic Acid (Catalyst) Trifluoroacetic Acid->Reaction High-Boiling Solvent High-Boiling Solvent (e.g., Diphenyl ether) High-Boiling Solvent->Reaction Intermediate Carbocation Intermediate Reaction->Intermediate SN1-type mechanism Hydrolysis Acidification, Neutralization, Extraction Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Workflow for the synthesis of this compound from 1,3-dibromoadamantane.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromoadamantane (1.0 eq), urea (5.0 eq), and diphenyl ether as a high-boiling solvent.

  • Add trifluoroacetic acid (catalytic amount) to the mixture.

  • Heat the reaction mixture to 100-180 °C and stir for 15 hours[7][8].

  • After completion of the reaction (monitored by TLC), cool the mixture to 50 °C.

  • Add 3M hydrochloric acid to dissolve the product and stir for 30 minutes.

  • Filter to remove any insoluble impurities.

  • Neutralize the filtrate with a 40% sodium hydroxide solution to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethylene dichloride, chloroform)[7].

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum sublimation.

Route 2: From Adamantane-1,3-dicarboxylic Acid via Hofmann Rearrangement

This classical approach utilizes a rearrangement reaction to convert a dicarboxylic acid derivative into the corresponding diamine.

Mechanism: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. In this multi-step synthesis, adamantane-1,3-dicarboxylic acid is first converted to the corresponding diacyl chloride, which is then treated with ammonia to form the diamide. The diamide is then subjected to the Hofmann rearrangement conditions (bromine and a strong base) to yield this compound.

G cluster_1 Route 2: Hofmann Rearrangement Adamantane-1,3-dicarboxylic Acid Adamantane-1,3-dicarboxylic Acid Diacyl Chloride Diacyl Chloride Adamantane-1,3-dicarboxylic Acid->Diacyl Chloride Chlorination SOCl2 Thionyl Chloride SOCl2->Diacyl Chloride Diamide Diamide Diacyl Chloride->Diamide Amidation Ammonia Ammonia Ammonia->Diamide Hofmann Hofmann Rearrangement (Br2, NaOH) Diamide->Hofmann This compound This compound Hofmann->this compound

Caption: Synthesis of this compound via Hofmann rearrangement.

Detailed Protocol: [9]

  • Synthesis of Adamantane-1,3-dicarboxylic acid: 1-Adamantane carboxylic acid is oxidized using a mixture of nitric acid and sulfuric acid in the presence of formic acid.

  • Amidation: The resulting 1,3-adamantanedicarboxylic acid is refluxed with thionyl chloride to form the diacyl chloride. The crude diacyl chloride is then reacted with cold aqueous ammonia to produce 1,3-bis(aminoacyl)adamantane.

  • Hofmann Rearrangement: The 1,3-bis(aminoacyl)adamantane is treated with a cold solution of sodium hypobromite (prepared from bromine and sodium hydroxide). The mixture is stirred at 0 °C for 1 hour and then heated to 80 °C for 1 hour.

  • Work-up: After cooling, the reaction mixture is extracted with chloroform. The combined organic layers are dried and concentrated to give the crude product, which is then purified by sublimation.

Other Synthetic Routes
  • Ritter Reaction: This method typically involves the reaction of 1,3-dihydroxyadamantane with a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid like oleum[7][10]. The intermediate diformamide is then hydrolyzed to the diamine. While this can be a high-yielding reaction, it often involves hazardous reagents.

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement can be employed starting from adamantane-1,3-dicarboxylic acid. The dicarboxylic acid is converted to a diacyl azide, which upon heating, rearranges to a diisocyanate. Subsequent hydrolysis yields the diamine.

  • From 1,3-Diazidoadamantane: 1,3-Dibromoadamantane can be converted to 1,3-diazidoadamantane by reaction with an azide source (e.g., sodium azide). The diazide is then reduced to the diamine, typically by catalytic hydrogenation (H2/Pd-C) or using a reducing agent like lithium aluminum hydride.

Comparative Analysis of Synthetic Routes
Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Amination with Urea 1,3-DibromoadamantaneUrea, Trifluoroacetic acid70-80%Readily available starting material, relatively simple procedure.Requires high temperatures and a high-boiling solvent.
Hofmann Rearrangement 1-Adamantane Carboxylic AcidBr2, NaOH, SOCl2, NH3~70% (overall)Utilizes a common rearrangement reaction.Multi-step synthesis, involves hazardous reagents (Br2, SOCl2).
Ritter Reaction 1,3-DihydroxyadamantaneNitrile, Strong Acid (Oleum)HighCan be high-yielding.Involves highly toxic and corrosive reagents (HCN, oleum).
Via Diazide Intermediate 1,3-DibromoadamantaneSodium Azide, Reducing AgentModerateMilder reduction conditions are possible.Involves potentially explosive azide intermediates.

Characterization and Physicochemical Properties

Proper characterization of this compound is essential to ensure its purity and identity for subsequent applications.

  • Appearance: White crystalline solid.

  • Melting Point: 185-190 °C

  • Boiling Point: Approximately 249 °C at atmospheric pressure[5].

  • Density: Around 1.153 g/cm³[5].

  • Solubility: Soluble in many organic solvents.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methine and methylene protons of the adamantane cage.

    • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the bridgehead carbons attached to the amino groups and the other carbons of the adamantane skeleton[11].

    • IR Spectroscopy: The infrared spectrum displays characteristic N-H stretching vibrations for the primary amine groups.

Applications in Drug Discovery and Development

The rigid and lipophilic nature of the adamantane scaffold makes this compound a valuable building block in the design of new therapeutic agents.

Antiviral Agents

Derivatives of adamantane, such as amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A[12]. The adamantane cage is thought to interact with the M2 ion channel protein of the virus, inhibiting its function and preventing viral replication. While resistance has emerged, the adamantane scaffold continues to be explored for the development of new antiviral compounds.

Neurodegenerative Diseases

The adamantane moiety is a key feature in drugs targeting central nervous system disorders. Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease[13][14]. The adamantane cage contributes to the drug's pharmacokinetic profile and its ability to modulate the activity of the NMDA receptor. The bifunctional nature of this compound allows for the synthesis of novel derivatives with the potential to interact with multiple targets involved in neurodegenerative pathways.

Applications in Materials Science

The unique structural properties of this compound also make it a valuable monomer in the synthesis of high-performance polymers and other advanced materials.

High-Performance Polymers

The incorporation of the rigid adamantane cage into polymer backbones can significantly enhance their thermal stability, glass transition temperature (Tg), and mechanical strength[8]. This compound can be used as a monomer in the synthesis of polyimides, polyamides, and other polymers with applications in aerospace, electronics, and gas separation membranes.

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

As a difunctional linker, this compound can be used to construct porous crystalline materials such as MOFs and COFs[4]. The rigid and well-defined geometry of the diamine helps to create robust frameworks with high surface areas and tunable pore sizes, which are promising for applications in gas storage, catalysis, and separations[8].

Conclusion

This compound has evolved from a laboratory curiosity to a pivotal building block in modern chemistry. Its synthesis, once a formidable challenge, can now be achieved through several reliable and scalable routes. The unique structural and physicochemical properties conferred by the adamantane cage continue to inspire the design of novel drugs and advanced materials. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of this remarkable molecule, intended to serve as a valuable resource for scientists and researchers pushing the boundaries of innovation in their respective fields.

References

Introduction: The Unique Challenge of a Caged Diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Adamantane-1,3-diamine in Organic Solvents

This compound (C₁₀H₁₈N₂) is a fascinating molecule that presents a unique combination of structural features: a rigid, bulky, and nonpolar adamantane cage functionalized with two highly polar primary amine groups.[1] This diamine is a critical building block in advanced chemical synthesis, finding applications from pharmaceuticals, where the adamantane moiety can enhance lipophilicity and metabolic stability, to materials science, where it serves as a rigid linker in the construction of Metal-Organic Frameworks (MOFs) and high-performance polymers.[1]

The successful application of this compound in these fields is fundamentally dependent on understanding and controlling its solubility. The choice of solvent dictates reaction kinetics, purification strategies, and the final morphology of materials. However, predicting its solubility is not straightforward. The molecule's dual nature—a large hydrophobic framework appended with hydrophilic, hydrogen-bonding groups—creates a nuanced solubility profile that defies simple classification.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the solubility of this compound. We will explore the underlying physicochemical principles governing its dissolution, present a qualitative solubility profile based on chemical theory and analogous compounds, provide a detailed experimental protocol for determining solubility, and discuss the practical implications for its use in synthesis and material design.

Core Physicochemical Properties

To understand solubility, one must first understand the molecule itself. The properties of this compound provide the causal basis for its behavior in different solvent environments.

PropertyValueSource / Comment
Molecular Formula C₁₀H₁₈N₂[2]
Molecular Weight 166.27 g/mol
Appearance White to off-white crystalline solid/powder
Structure A three-dimensional, cage-like hydrocarbon skeleton with two primary amine (-NH₂) groups at the 1 and 3 positions.
Polarity Amphiphilic. The adamantane core is highly nonpolar and lipophilic, while the two amine groups are polar and capable of acting as hydrogen bond donors and acceptors.
Basicity As with other aliphatic amines, the lone pair of electrons on the nitrogen atoms makes the molecule basic. It readily reacts with acids to form water-soluble salts (dihydrochloride).[3][4][5]

The key conflict governing solubility is the opposition between the large, nonpolar surface area of the adamantane cage and the strong, directional intermolecular forces (primarily hydrogen bonding) afforded by the two amine groups.

Principles of Solubility: A Balancing Act

The adage "like dissolves like" is the foundational principle. A solute dissolves best in a solvent that engages in similar types of intermolecular forces. For this compound, this principle is tested by its dual characteristics.

  • Role of the Adamantane Cage: The diamondoid structure is sterically bulky and hydrophobic. This component favors interactions with nonpolar solvents through weak van der Waals forces. It actively disrupts the strong hydrogen-bonding network of highly polar solvents like water, leading to low aqueous solubility.

  • Role of the Amine Groups: The two -NH₂ groups are the primary drivers of interaction with polar solvents. They can donate two hydrogen bonds each and accept a lone pair, allowing for strong interactions with protic solvents (like alcohols) and polar aprotic solvents (like DMF or DMSO).

  • Intramolecular vs. Intermolecular Forces: In its solid, crystalline state, this compound molecules are held together by a combination of hydrogen bonds between the amine groups of adjacent molecules and van der Waals forces between the cages. For dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to overcome the energy of this crystal lattice.

The resulting solubility is a finely tuned balance. A solvent must be able to interact effectively with both the polar amine groups and, to some extent, accommodate the large, nonpolar cage.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be constructed based on its structure, chemical principles, and the documented behavior of analogous compounds such as 1-adamantylamine and other diamine monomers used in polymer synthesis.[6][7]

Solvent ClassExample SolventsPredicted SolubilityRationale and Causality
Nonpolar Aromatic Toluene, BenzeneSparingly Soluble to SolubleThe aromatic rings of these solvents can engage in favorable pi-stacking and van der Waals interactions with the adamantane cage. While they cannot hydrogen bond with the amine groups, their moderate polarity is sufficient to overcome the crystal lattice energy, especially with heating. Toluene is often a suitable solvent for reactions with adamantane derivatives.[6]
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneInsolubleThe significant polarity imparted by the two amine groups is too great to be overcome by the weak van der Waals forces offered by these solvents. The energy required to break the intermolecular hydrogen bonds in the solid diamine is not compensated by interactions with the solvent.[7]
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)SolubleThis class of solvents represents the best balance. They are highly polar and can act as strong hydrogen bond acceptors for the amine groups. Simultaneously, their organic nature allows them to effectively solvate the nonpolar adamantane cage. This explains their common use in polymerization reactions involving similar diamine monomers.[6]
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are of intermediate polarity and can effectively solvate the adamantane cage. While not strong hydrogen bond partners, they can interact with the amine groups via dipole-dipole forces, making them effective solvents for dissolution and reaction.[8]
Polar Protic Methanol, EthanolSparingly SolubleWhile these alcohols can form strong hydrogen bonds with the amine groups, the large, hydrophobic adamantane cage disrupts the solvent's own hydrogen-bonding network. The overall energy balance is less favorable than with polar aprotic solvents. Solubility is expected to be moderate at best.[6][7]
Water InsolubleThe large, nonpolar adamantane cage dominates, making the molecule overwhelmingly hydrophobic. The energy cost of creating a cavity in the highly structured water network is too high, leading to insolubility.[6] However, it will dissolve in aqueous acids via the formation of a highly polar ammonium salt.[4][9]

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a reliable, step-by-step method for determining the thermodynamic solubility of this compound, a crucial step for process optimization and formulation development.

Safety First: this compound is corrosive and causes severe skin burns and eye damage.[10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]

Methodology: The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[12] It involves equilibrating an excess of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 100 mg) to a series of vials, each containing a known volume (e.g., 2.0 mL) of the test solvent. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly. Place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. For more accurate results, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant from the top of the solution. Be extremely careful not to disturb the solid at the bottom.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile amines.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Highly sensitive and specific.[12]

    • Quantitative NMR (qNMR): Can be used with an internal standard of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

The diagram below illustrates the logical flow of this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of test solvent prep1->prep2 Combine equil Seal and agitate (24-48h at constant Temp) prep2->equil sep1 Let solid settle or centrifuge equil->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant to known volume sep2->quant1 quant2 Analyze concentration (e.g., LC-MS, GC-MS) quant1->quant2 quant3 Calculate original solubility value quant2->quant3 G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Sol Solubility of This compound Cage Hydrophobic Adamantane Cage Cage->Sol Amine Polar Amine Groups (-NH2) Amine->Sol Crystal Crystal Lattice Energy Crystal->Sol Polarity Solvent Polarity (Like dissolves like) Polarity->Sol Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Sol Temp Temperature Temp->Sol pH pH / Acidity pH->Sol

References

A Technical Guide to the Thermal Stability of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Adamantane-1,3-diamine in Advanced Applications

This compound, with its unique, rigid, cage-like structure, is a critical building block in the development of advanced materials and pharmaceuticals.[1] Its incorporation into molecular frameworks can significantly enhance properties such as lipophilicity, metabolic stability, and thermal resistance.[1][2] In the realm of high-performance polymers, the adamantane moiety is known to impart exceptional thermal stability, a crucial attribute for materials used in demanding aerospace and electronic applications.[3] For drug development professionals, understanding the thermal stability of this intermediate is paramount for ensuring the integrity of active pharmaceutical ingredients (APIs) during synthesis, formulation, and storage.[2]

This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess the thermal properties of this versatile compound.

Predicted Thermal Behavior of this compound

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the thermal behavior can be predicted based on the well-documented properties of the adamantane core and related derivatives. The adamantane cage itself is a highly stable, strain-free structure, suggesting a high decomposition temperature.[4]

Research on similar adamantane-based amines and amides indicates that these compounds have a tendency to sublime or vaporize at temperatures in the range of 200–300 °C.[5] This suggests that under typical TGA conditions, a significant mass loss due to sublimation is likely to be the primary thermal event observed before covalent bond dissociation. The boiling point of this compound is reported to be approximately 249°C, which supports the likelihood of vaporization in this temperature range.

Therefore, a comprehensive thermal analysis of this compound should aim to distinguish between physical transitions (like melting and sublimation) and chemical decomposition.

Key Thermal Properties

A thorough evaluation of the thermal stability of this compound involves the determination of several key parameters. These are best assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal PropertyDescriptionAnalytical Technique
Decomposition Temperature (Td) The temperature at which the material begins to chemically degrade.TGA
Melting Point (Tm) The temperature at which the solid form of the material transitions to a liquid.DSC
Heat of Fusion (ΔHf) The amount of energy required to melt the material.DSC
Sublimation Temperature The temperature at which the solid transitions directly to a gas.TGA/DSC
Glass Transition Temperature (Tg) For amorphous materials, the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.DSC

Experimental Protocols for Thermal Analysis

The following protocols are based on established ASTM standards and provide a robust framework for the thermal characterization of this compound.[1][6][7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition and sublimation.

Applicable Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[1][7]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (platinum or ceramic is recommended).

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of mass loss, which corresponds to the initial decomposition or sublimation temperature.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

Self-Validation: The protocol's integrity is maintained by ensuring a stable baseline before the onset of mass loss and by running a blank pan under the same conditions to correct for any instrumental drift.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other phase transitions.

Applicable Standard: ASTM E537 - Standard Test Method for the Thermal Stability of Chemicals by Differential Scanning Calorimetry.[8]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks, which correspond to melting or other phase transitions. The peak onset is typically taken as the melting point.

    • Integrate the area under the melting peak to determine the heat of fusion (ΔHf).

Self-Validation: A flat and stable baseline before and after the thermal event is indicative of a reliable measurement. Running a second heating cycle after a controlled cooling step can provide information on the material's recrystallization behavior and thermal history.

Visualization of Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Weigh Weigh 5-10 mg of This compound Calibrate->Weigh Place Place in TGA pan Weigh->Place Purge Purge with Nitrogen Place->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Onset of Mass Loss (Td) Plot->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate DSC Weigh Weigh 2-5 mg of This compound Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Purge Purge with Nitrogen Seal->Purge Heat Heat from 30°C to 300°C at 10°C/min Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Plot Plot DSC Thermogram Record->Plot Identify Identify Melting Point (Tm) Plot->Identify Integrate Calculate Heat of Fusion (ΔHf) Identify->Integrate

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpreting the Results: A Self-Validating System

The combination of TGA and DSC provides a self-validating assessment of thermal stability.

Data_Integration cluster_interpretation Causality Analysis TGA TGA Data (Mass Loss) MassLoss_NoPeak Mass Loss in TGA without DSC peak TGA->MassLoss_NoPeak Sublimation MassLoss_WithPeak Mass Loss in TGA with DSC peak TGA->MassLoss_WithPeak DSC DSC Data (Heat Flow) DSC->MassLoss_WithPeak Decomposition (with thermal event) Conclusion Comprehensive Thermal Stability Profile MassLoss_NoPeak->Conclusion MassLoss_WithPeak->Conclusion

Caption: Logical relationship for interpreting TGA and DSC data.

A mass loss observed in the TGA thermogram without a corresponding endothermic or exothermic event in the DSC curve is indicative of sublimation. Conversely, a mass loss in the TGA that coincides with a sharp endotherm or exotherm in the DSC thermogram strongly suggests decomposition. The melting point from DSC should be a sharp endothermic peak with no associated mass loss in the TGA.

Conclusion

This compound is a fundamentally important building block for high-performance materials and pharmaceuticals, where thermal stability is a key performance metric. While direct experimental data on its thermal decomposition is limited, its inherent adamantane structure suggests high thermal robustness. The primary thermal event likely to be observed under analytical conditions is sublimation. The provided TGA and DSC protocols, grounded in authoritative ASTM standards, offer a reliable framework for researchers to generate specific and accurate thermal stability data. This enables informed decisions in material selection, process optimization, and formulation development, ensuring the integrity and performance of the final product.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, diamondoid cage of the adamantane scaffold imparts unique properties to its derivatives, making them valuable building blocks in medicinal chemistry and polymer science.[1][2] Adamantane-1,3-diamine, with its two primary amine functionalities positioned at the bridgehead carbons, offers a versatile platform for synthesizing a wide array of molecules with tailored three-dimensional architectures.[3][4] Understanding the precise spatial arrangement of these amine groups and the intermolecular interactions they mediate is paramount for rational drug design and the engineering of novel materials with predictable properties.

The Strategic Importance of Crystal Structure Analysis

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule.[5] This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and electrostatic forces. For this compound, a crystal structure analysis would elucidate the following:

  • Conformational Rigidity: Confirm the rigid chair conformation of the cyclohexane rings that constitute the adamantane core.

  • Amine Group Orientation: Determine the spatial orientation of the two amine groups relative to the adamantane cage.

  • Intermolecular Interactions: Identify and characterize the hydrogen bonding networks established by the amine groups, which are crucial for crystal packing and can influence physical properties like solubility and melting point.

  • Polymorphism: Investigate the potential for this compound to exist in different crystalline forms (polymorphs), which can have significant implications for the stability and bioavailability of pharmaceutical products.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a well-defined workflow, from obtaining suitable crystals to refining the final structural model.

Crystal Growth: The Foundation of a Successful Analysis

The primary prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal of sufficient size and perfection. For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Given that this compound is a solid at room temperature, it can be purified by methods such as zone refining or recrystallization from a suitable solvent like a mixture of ethanol and diethyl ether to obtain the dihydrochloride salt.[6]

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction Suitable Crystal data_processing Data Processing & Integration xray_diffraction->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation (e.g., CheckCIF) structure_refinement->validation Final Model analysis Analysis of Geometry & Interactions validation->analysis

References

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1,3-diamine, a unique bicyclic diamine, presents a fascinating scaffold for medicinal chemistry and materials science. Its rigid, diamondoid structure, combined with the reactive potential of its two primary amine groups, offers a compelling platform for the design of novel therapeutics and advanced polymers.[1][2][3][4] The inherent rigidity of the adamantane core provides a fixed spatial orientation for the amine functionalities, a characteristic that can be leveraged to control stereochemistry and create well-defined molecular architectures.[4] This guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and dynamic properties of this compound, thereby accelerating its application in drug discovery and materials development.

Introduction: The Adamantane Advantage

The adamantane moiety has garnered significant attention in drug discovery due to its unique physicochemical properties.[2] Its cage-like structure imparts a combination of high lipophilicity and metabolic stability, desirable traits for enhancing the pharmacokinetic profiles of drug candidates.[2] Adamantane derivatives have been successfully incorporated into a range of clinically used drugs for treating conditions such as viral infections, neurodegenerative disorders, and type 2 diabetes.[5] this compound (C₁₀H₁₈N₂) serves as a versatile building block, with its two amine groups providing reactive handles for a variety of chemical transformations, including acylation, alkylation, and Schiff base formation.[3]

Beyond pharmaceuticals, this diamine is a valuable monomer in the synthesis of high-performance polymers, such as polyamides and polyimides, where the rigid adamantane unit contributes to enhanced thermal stability and mechanical strength.[2] It also serves as a linker in the formation of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[2]

This guide will delve into the computational techniques that enable a deeper understanding of this compound at the molecular level, providing a roadmap for its rational design and application.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is the first step in any research endeavor.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂[3]
Molecular Weight 166.27 g/mol [3]
Appearance White to off-white solid
Density ~1.153 g/cm³[3]
Boiling Point ~249 °C[3]
Flash Point 122 °C[3]
CAS Number 10303-95-4

The structure of adamantane is a rigid, strain-free cage composed of three fused cyclohexane rings in the chair conformation. In this compound, the two amino groups are situated at bridgehead positions.

Synthetic Approaches

Several synthetic routes to this compound have been reported. A common and convenient method involves the amination of 1,3-dibromoadamantane with urea in the presence of trifluoroacetic acid.[6] This approach avoids hazardous or expensive reagents and can provide good yields.

Theoretical and Computational Framework

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like this compound, offering insights that can guide experimental work.

Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost.[7][8]

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Property Analysis a Construct 3D structure of This compound b Geometry Optimization (e.g., B3LYP/6-31G(d)) a->b c Frequency Calculation (Confirm minimum energy structure) b->c d Single-Point Energy Calculation (Higher level of theory if needed) c->d e Electronic Properties: HOMO, LUMO, Energy Gap d->e f Spectroscopic Properties: IR, Raman, NMR d->f g Reactivity Descriptors: Fukui Functions, Electrostatic Potential d->g MD_Workflow cluster_prep 1. System Preparation cluster_sim 2. Simulation cluster_analysis 3. Trajectory Analysis a Generate Topology and Parameter files for This compound b Define Simulation Box and Solvate (e.g., with water) a->b c Add Ions to Neutralize System b->c d Energy Minimization c->d e NVT Equilibration (Constant Volume and Temperature) d->e f NPT Equilibration (Constant Pressure and Temperature) e->f g Production MD Run f->g h Root Mean Square Deviation (RMSD) g->h i Root Mean Square Fluctuation (RMSF) g->i j Radial Distribution Functions (RDFs) g->j k Hydrogen Bond Analysis g->k Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis and Scoring a Prepare Receptor Structure (e.g., remove water, add hydrogens) c Define Binding Site on the Receptor a->c b Prepare Ligand Structure (this compound) (Generate 3D coordinates, assign charges) d Run Docking Algorithm (e.g., AutoDock Vina, Glide) b->d c->d e Analyze Binding Poses and Interactions d->e f Rank Poses using a Scoring Function e->f

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Unique Characteristics of the Adamantane Cage in Diamines

Preamble: The Adamantane Cage as a Privileged Scaffold

Adamantane, the smallest diamondoid, is a rigid, strain-free, and highly symmetrical tricyclic hydrocarbon.[1] Its unique three-dimensional structure and physicochemical properties have established it as a privileged scaffold in medicinal chemistry and materials science.[2] When incorporated into diamine structures, the adamantane cage imparts a unique set of characteristics that are not readily achievable with other cyclic or acyclic systems. This guide explores these unique attributes in depth.

I. Core Physicochemical Characteristics of Adamantane Diamines

The introduction of an adamantane cage into a diamine molecule profoundly influences its properties, primarily due to the cage's rigidity, lipophilicity, and three-dimensional nature.

A. Unparalleled Rigidity and Stereochemical Control

Unlike flexible aliphatic or even other cyclic diamines, the adamantane cage is exceptionally rigid. This rigidity provides a fixed spatial orientation for the amine functionalities, which can be exploited to control stereochemistry in reactions and create well-defined molecular architectures.[3] This conformational lock prevents the unwanted flexibility that can be detrimental in drug-receptor interactions or in the formation of ordered polymer structures.

B. Pronounced Lipophilicity and its Implications

The adamantane moiety is highly lipophilic, a property that significantly impacts the pharmacokinetic profile of drug candidates.[4][5] The incorporation of an adamantane cage into a diamine can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for central nervous system (CNS) drugs.[2] This increased lipophilicity can also improve a drug's metabolic stability by shielding nearby functional groups from enzymatic degradation.[6][7]

C. Three-Dimensionality and Enhanced Molecular Interactions

The adamantane cage provides a bulky, three-dimensional scaffold that can facilitate optimal interactions with biological targets.[6] This is a significant departure from the "flatland" of many aromatic-based drug molecules.[6][8] The precise spatial orientation of the amino groups on the adamantane cage allows for a more effective exploration of the target's binding site, potentially leading to increased potency and selectivity.[6]

II. Synthesis of Key Adamantane Diamines: Detailed Protocols

The synthesis of adamantane diamines is a critical step in harnessing their unique properties. Below are detailed, self-validating protocols for the preparation of two commonly used adamantane diamines.

A. Synthesis of 1,3-Diaminoadamantane

This protocol describes a reliable method for the synthesis of 1,3-diaminoadamantane from adamantane.

Step 1: Bromination of Adamantane to 1,3-Dibromoadamantane
  • Rationale: This step introduces bromine atoms at the tertiary carbons of the adamantane cage, which are the most reactive sites for electrophilic substitution.

  • Procedure:

    • In a fume hood, to a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and a catalytic amount of iron powder, slowly add liquid bromine at room temperature.[4]

    • Continue stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the excess bromine by adding an aqueous solution of sodium sulfite.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude solid.

    • Recrystallize the solid from methanol to yield pure, white crystals of 1,3-dibromoadamantane.[4]

Step 2: Amination of 1,3-Dibromoadamantane
  • Rationale: This step replaces the bromine atoms with amino groups. The use of urea provides a safe and cost-effective source of ammonia in situ.[4]

  • Procedure:

    • In a three-necked flask, combine 1,3-dibromoadamantane, urea, and diphenyl ether as a high-boiling solvent.[4][5]

    • Add trifluoroacetic acid to the mixture.[4]

    • Heat the reaction mixture in an oil bath with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction's progress.

    • After the reaction is complete, cool the mixture to approximately 50°C and add hydrochloric acid to dissolve the product.[5]

    • Filter to remove any insoluble impurities.

    • Neutralize the filtrate with a sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract and evaporate the solvent to obtain the crude product.

    • Purify by vacuum distillation or recrystallization to yield 1,3-diaminoadamantane.

B. Synthesis of 1,3-Bis(4-aminophenyl)adamantane (ADMDA)

This protocol details the synthesis of an aromatic adamantane diamine, a valuable monomer for high-performance polymers.

Step 1: Friedel-Crafts Alkylation of Nitrobenzene with 1,3-Dibromoadamantane
  • Rationale: This reaction attaches the adamantane cage to two nitrobenzene rings. The nitro groups are strongly deactivating, making this a challenging but feasible reaction with a strong Lewis acid catalyst.[6]

  • Procedure:

    • In a three-necked flask, combine 1,3-dibromoadamantane and an excess of nitrobenzene (serving as both reactant and solvent).[6]

    • Cool the mixture in an ice bath and slowly add a strong, anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in portions with stirring.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction by TLC.[6]

    • Once the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[6]

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1,3-bis(4-nitrophenyl)adamantane by column chromatography on silica gel.[6]

Step 2: Reduction of the Nitro Groups
  • Rationale: The nitro groups are reduced to amino groups to yield the final diamine product. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]

  • Procedure:

    • Dissolve 1,3-bis(4-nitrophenyl)adamantane in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C).

    • Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

    • Filter off the catalyst and evaporate the solvent to obtain 1,3-bis(4-aminophenyl)adamantane.

    • The product can be further purified by recrystallization.

III. Characterization of Adamantane Diamines

The structural integrity of the synthesized adamantane diamines must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of adamantane itself shows two broad signals due to the methine and methylene protons.[10] Upon substitution to form a diamine, the symmetry of the cage is altered, leading to more complex and informative spectra. The chemical shifts of the protons near the amino groups will be significantly affected.

  • ¹³C NMR: The carbon NMR spectrum of adamantane shows two signals for the methine (CH) and methylene (CH₂) carbons.[11] In adamantane diamines, the carbons bearing the amino groups and the adjacent carbons will exhibit characteristic downfield shifts. The number of signals will depend on the substitution pattern and the overall symmetry of the molecule.[12]

Table 1: Typical ¹³C NMR Chemical Shifts for Adamantane and a Diamine Derivative

CompoundCarbon AtomChemical Shift (δ, ppm)
AdamantaneCH~38
CH₂~28
1,3-DiaminoadamantaneC-1, C-3 (bearing NH₂)~62.5
C-2~59.3
C-4, C-8, C-9, C-10~47.4
C-5, C-7~35.3
C-6~33.9
(Data synthesized from multiple sources for illustrative purposes)[4][12]

IV. Applications of Adamantane Diamines

The unique characteristics of adamantane diamines make them valuable in both drug discovery and materials science.

A. Drug Development

The adamantane cage is a key component in several approved drugs. For instance, memantine (1-amino-3,5-dimethyladamantane) is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[13] The adamantane moiety in memantine is crucial for its mechanism of action, allowing it to block the NMDA receptor channel.[14] The rigidity and lipophilicity of the adamantane cage in diamine-based drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties.[15]

B. High-Performance Polymers

Adamantane-containing diamines, particularly aromatic ones like ADMDA, are used as monomers to synthesize high-performance polymers such as polyimides.[15][16] The rigid and bulky adamantane cage in the polymer backbone disrupts chain packing, leading to a unique combination of properties.[8]

  • High Thermal Stability: The inherent thermal stability of the adamantane cage contributes to the high glass transition temperatures (Tg) and decomposition temperatures of the resulting polymers.[17]

  • Enhanced Solubility: The disruption of chain packing improves the solubility of these polyimides in organic solvents, which is a significant advantage for processing.[18]

  • Excellent Optical Transparency: The reduced inter-chain interactions and charge-transfer complex formation lead to colorless and transparent polyimide films.[17]

  • Low Dielectric Constant: The introduction of the bulky, non-polar adamantane cage can lower the dielectric constant of the polymer, making these materials suitable for microelectronics applications.[18]

Table 2: Comparison of Properties of Polyimides Derived from ADMDA and Other Dianhydrides

DianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C in N₂)Tensile Strength (MPa)
PMDA~380>500100 - 120
BPDA~350>520110 - 130
6FDA~320>53090 - 110
(Data sourced from BenchChem)

V. Visualizations

A. Chemical Structures

cluster_0 1,3-Diaminoadamantane cluster_1 1,3-Bis(4-aminophenyl)adamantane (ADMDA) 1,3-diaminoadamantane ADMDA

Caption: Chemical structures of key adamantane diamines.

B. General Synthesis Workflow for ADMDA-Based Polyimides

ADMDA + Dianhydride ADMDA + Dianhydride Poly(amic acid) Solution Poly(amic acid) Solution ADMDA + Dianhydride->Poly(amic acid) Solution Polycondensation in NMP Polyimide Film Polyimide Film Poly(amic acid) Solution->Polyimide Film Solution Casting & Thermal Imidization Characterization Characterization Polyimide Film->Characterization Testing

Caption: General workflow for the synthesis of ADMDA-based polyimides.[8]

C. Impact of Adamantane Cage on Polymer Chain Packing

cluster_0 Without Adamantane (Closer Packing) cluster_1 With Adamantane (Disrupted Packing) a1 ~~~~~ a2 ~~~~~ a3 ~~~~~ b1 ~~(Ad)~~ b2 ~~(Ad)~~ b3 ~~(Ad)~~

Caption: Conceptual diagram of how the bulky adamantane cage disrupts polymer chain packing.

VI. Conclusion

The adamantane cage, when incorporated into diamine structures, provides a unique and powerful tool for chemists in both drug discovery and materials science. Its inherent rigidity, lipophilicity, and three-dimensional nature lead to molecules and polymers with properties that are difficult to achieve with other chemical scaffolds. The synthetic routes to adamantane diamines are well-established, and their characterization is straightforward with modern analytical techniques. As the demand for advanced materials and more effective therapeutics continues to grow, the unique characteristics of the adamantane cage in diamines will undoubtedly continue to be exploited in innovative ways.

References

The Adamantane Moiety as a Lipophilic Tuning Tool: An In-depth Guide to the Lipophilicity of Adamantane-1,3-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the modulation of physicochemical properties is a cornerstone of successful lead optimization. Among the myriad of molecular scaffolds employed to enhance drug-like characteristics, the adamantane cage stands out for its unique combination of rigidity, three-dimensionality, and profound lipophilicity.[1][2] This technical guide provides a comprehensive exploration of the lipophilicity of adamantane-1,3-diamine and its derivatives, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the theoretical underpinnings of lipophilicity in the context of adamantane chemistry, present methodologies for its determination, and explore the structure-lipophilicity relationships that govern the behavior of these fascinating molecules in biological systems.

Introduction: The "Lipophilic Bullet" in Medicinal Chemistry

The adamantane scaffold, a rigid, strain-free tricyclic hydrocarbon, is often referred to as a "lipophilic bullet" in medicinal chemistry.[1][3] Its incorporation into a drug candidate can significantly increase lipophilicity, a critical parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Enhanced lipophilicity can lead to improved metabolic stability and increased permeability across biological membranes, including the blood-brain barrier.[1]

This compound, with its rigid cage structure and two strategically positioned primary amine functionalities, serves as a versatile building block for creating a diverse array of derivatives.[4] The amine groups provide convenient handles for chemical modification, allowing for the fine-tuning of not only the molecule's biological activity but also its physicochemical properties, most notably its lipophilicity. Understanding and controlling the lipophilicity of this compound derivatives is therefore a key strategy in the design of novel therapeutics.

Understanding and Quantifying Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible lipid-like (typically n-octanol) and an aqueous phase. The logarithm of this value, logP , is the standard metric for the lipophilicity of a neutral compound.

For ionizable compounds such as amines, the distribution is pH-dependent. The distribution coefficient (LogD) takes into account the partition of both the ionized and unionized forms of the molecule at a specific pH. For basic compounds like this compound and its derivatives, LogD at physiological pH (7.4) is a more biologically relevant parameter than logP.

Methodologies for Determining Lipophilicity

The determination of logP and logD can be approached through both experimental and computational methods. Each approach offers a unique balance of accuracy, throughput, and resource requirements.

Experimental Determination of Lipophilicity

Experimental methods provide the most accurate measure of a compound's lipophilicity.

  • Shake-Flask Method (Gold Standard): This traditional method involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), shaking the mixture until equilibrium is reached, and then measuring the concentration of the analyte in each phase. While highly accurate, it is low-throughput and requires a significant amount of pure compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This has become the method of choice for rapid and reliable lipophilicity determination in drug discovery. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

    • Principle: A linear relationship is established between the logarithm of the retention factor (k') and the known logP values of a series of standard compounds. The logP of an unknown compound can then be interpolated from its retention time under the same chromatographic conditions.

Computational Prediction of Lipophilicity

In silico methods offer high-throughput screening of virtual libraries and provide valuable insights during the early stages of drug design. Numerous algorithms are available, often based on fragmental or atomic contributions to lipophilicity. Popular methods include ALOGPs, XLOGP3, and those available in commercial software packages. While predictive, it is crucial to note that these are estimations and may deviate from experimental values, especially for novel chemical scaffolds.

Structure-Lipophilicity Relationships of this compound Derivatives

The lipophilicity of this compound derivatives can be systematically modulated by altering the substitution pattern on the nitrogen atoms. As a general trend, increasing the number and size of alkyl substituents on the amine groups leads to a corresponding increase in lipophilicity.

To illustrate this, a series of N-substituted this compound derivatives were selected, and their logP values were calculated using the ALOGPs method to ensure a consistent comparison.

Compound NameStructureCalculated logP (ALOGPs)
This compoundC10H18N21.95
N-Methylthis compoundC11H20N22.33
N,N'-Dimethylthis compoundC12H22N22.71
N-Ethylthis compoundC12H22N22.76
N,N'-Diethylthis compoundC14H26N23.58

Note: The logP values presented are calculated estimations and serve for comparative purposes within this series.

This data clearly demonstrates that the addition of each methyl group contributes approximately 0.4 logP units, while ethyl groups contribute more significantly to the overall lipophilicity. This predictable trend allows for the rational design of derivatives with a target lipophilicity profile.

Experimental Protocols

For the practical application of the concepts discussed, detailed experimental protocols are provided below.

Synthesis of N,N'-Dimethylthis compound via Reductive Amination

This protocol describes a common method for the N-alkylation of primary amines.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Imine Formation: To the stirred solution, add formaldehyde (2.2 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (2.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the aqueous residue between DCM and a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,N'-dimethylthis compound by column chromatography on silica gel or by crystallization.

Determination of Lipophilicity (logP) by RP-HPLC

This protocol outlines a general procedure for the determination of logP using RP-HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • A set of standard compounds with known logP values (e.g., uracil, salicylic acid, benzene, toluene, ethylbenzene)

  • Test compound (this compound derivative)

  • Autosampler vials

Procedure:

  • Preparation of Standards and Sample: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.

  • Chromatographic Analysis: Inject each standard and the test compound onto the HPLC system using an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water). Record the retention time (tᵣ) for each compound.

  • Calculation of Retention Factor (k'): Calculate the retention factor for each compound using the formula: k' = (tᵣ - t₀) / t₀.

  • Calibration Curve: Plot log(k') versus the known logP values for the standard compounds. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log(k') and x = logP.

  • Determination of logP for the Test Compound: Using the retention time of the test compound, calculate its log(k'). Substitute this value into the regression equation to calculate the logP of the test compound.

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes.

G cluster_0 Structure-Lipophilicity Relationship This compound\n(logP ≈ 1.95) This compound (logP ≈ 1.95) N-Alkylation N-Alkylation This compound\n(logP ≈ 1.95)->N-Alkylation Add CH₃ N-Methylthis compound\n(logP ≈ 2.33) N-Methylthis compound (logP ≈ 2.33) N-Alkylation->N-Methylthis compound\n(logP ≈ 2.33) Increased Lipophilicity Further N-Alkylation Further N-Alkylation N-Methylthis compound\n(logP ≈ 2.33)->Further N-Alkylation Add CH₃ N,N'-Dimethylthis compound\n(logP ≈ 2.71) N,N'-Dimethylthis compound (logP ≈ 2.71) Further N-Alkylation->N,N'-Dimethylthis compound\n(logP ≈ 2.71) Further Increase G cluster_1 RP-HPLC Workflow for logP Determination Prepare Standards\n& Sample Prepare Standards & Sample Inject into HPLC Inject into HPLC Prepare Standards\n& Sample->Inject into HPLC Step 1 Measure Retention\nTimes (tᵣ, t₀) Measure Retention Times (tᵣ, t₀) Inject into HPLC->Measure Retention\nTimes (tᵣ, t₀) Step 2 Calculate log(k') Calculate log(k') Measure Retention\nTimes (tᵣ, t₀)->Calculate log(k') Step 3 Generate Calibration Curve\n(log(k') vs. logP) Generate Calibration Curve (log(k') vs. logP) Calculate log(k')->Generate Calibration Curve\n(log(k') vs. logP) Step 4 Determine logP of\nTest Compound Determine logP of Test Compound Generate Calibration Curve\n(log(k') vs. logP)->Determine logP of\nTest Compound Step 5

References

Methodological & Application

Introduction: The Strategic Importance of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Adamantane-1,3-diamine from 1,3-dibromoadamantane

This compound is a cornerstone building block for advanced applications in medicinal chemistry and materials science. Its rigid, three-dimensional diamondoid structure provides a unique and predictable scaffold, making it a valuable component in the synthesis of high-performance polymers, such as polyimides for gas separation membranes, and as a key intermediate for novel pharmaceuticals.[1][2] The diamine functionality offers versatile handles for creating complex molecular architectures, including antiviral and anticancer agents.[1]

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound starting from 1,3-dibromoadamantane. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen methodology, offering insights into reaction optimization, safety, and product validation for researchers, scientists, and drug development professionals.

Synthetic Strategy and Mechanistic Insights

The conversion of 1,3-dibromoadamantane to its diamine analogue presents a distinct chemical challenge. The strong inductive effect of the two bromine atoms on the adamantane cage makes the carbon-bromine (C-Br) bonds remarkably stable and resistant to cleavage.[3] This stability hinders the formation of the tertiary carbocation intermediate required for a standard SN1 nucleophilic substitution. Consequently, direct amination under conventional conditions is often unsuccessful.[3]

While several synthetic routes exist, many involve hazardous reagents, expensive catalysts, or multi-step processes with low overall yields. The protocol detailed here utilizes a robust and efficient one-pot reaction with urea as the amine source, facilitated by a critical acid catalyst.

The Role of Trifluoroacetic Acid (TFA): A Ritter-Type Reaction

The success of this synthesis hinges on the use of trifluoroacetic acid (TFA). TFA acts as a potent catalyst, facilitating the heterolytic cleavage of the C-Br bonds to generate a stable adamantyl tertiary carbocation.[3] Once this carbocation is formed, it is readily attacked by the nitrogen atom of urea, a weak nucleophile. This acid-catalyzed nucleophilic addition of a nitrile-like species (urea) to a carbocation is characteristic of a Ritter Reaction .[4][5][6][7] The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final 1,3-diamine product.

The use of a high-boiling point solvent, such as diphenyl ether, is necessary to achieve the thermal energy required to drive the reaction to completion, ensuring a high conversion rate and favorable yields.

Visualized Synthetic Overview

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product DBA 1,3-Dibromoadamantane Reaction Heated Reaction (e.g., 180°C) DBA->Reaction Urea Urea Urea->Reaction TFA Trifluoroacetic Acid (Catalyst) TFA->Reaction Solvent Diphenyl Ether (Solvent) Solvent->Reaction Workup Aqueous Workup (Acidification, Neutralization, Extraction) Reaction->Workup Hydrolysis & Purification Product This compound Workup->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Key Properties
1,3-Dibromoadamantane876-53-9294.03 g/mol White crystalline solid, M.P. 108-110 °C.
Urea57-13-660.06 g/mol White solid.
Trifluoroacetic Acid (TFA)76-05-1114.02 g/mol Corrosive liquid.
Diphenyl Ether101-84-8170.21 g/mol High-boiling point liquid (259 °C).
Hydrochloric Acid (HCl)7647-01-0-Corrosive. Used for acidification.
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Corrosive solid. Used for neutralization.
Dichloromethane (DCM)75-09-284.93 g/mol Volatile organic solvent for extraction.
Anhydrous MgSO₄ or Na₂SO₄--Drying agent.
Round-bottom flask--Appropriate size (e.g., 250 mL).
Reflux condenser--For high-temperature reaction.
Heating mantle / Oil bath--For temperature control.
Separatory funnel--For liquid-liquid extraction.
Rotary evaporator--For solvent removal.

Step-by-Step Methodology

Protocol start Start step1 1. Combine Reactants - 1,3-Dibromoadamantane - Urea (molar excess, e.g., 2-10 eq.) - Diphenyl Ether start->step1 step2 2. Add Catalyst - Slowly add Trifluoroacetic Acid step1->step2 step3 3. Heat Reaction - Heat in oil bath to 180°C for 1.5 hours with stirring. step2->step3 step4 4. Cool & Acidify - Cool to ~50°C. - Add HCl solution to dissolve the product salt. step3->step4 step5 5. Filter - Filter to remove insoluble impurities. step4->step5 step6 6. Neutralize - Add NaOH solution to the filtrate to precipitate the free diamine. step5->step6 step7 7. Extract Product - Extract with an organic solvent (e.g., Dichloromethane). step6->step7 step8 8. Dry & Concentrate - Dry organic layer (e.g., Na₂SO₄). - Remove solvent via rotary evaporation. step7->step8 step9 9. Final Product - Dry solid under vacuum to obtain pure this compound. step8->step9 end End step9->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-dibromoadamantane and urea. A molar ratio of 1:2 to 1:10 (dibromoadamantane:urea) can be used.[2] Add diphenyl ether as the solvent.

  • Catalyst Addition & Heating: While stirring, carefully add trifluoroacetic acid to the mixture. Place the flask in an oil bath pre-heated to 140 °C and then raise the temperature to 180 °C. Maintain this temperature with vigorous stirring for approximately 1.5 hours.[3] The reaction yield is optimal under these conditions.[3]

  • Workup - Acidification: After the reaction is complete, remove the flask from the heat and allow it to cool to approximately 50 °C. Cautiously add a solution of hydrochloric acid (e.g., 2M HCl) and stir. This step protonates the newly formed diamine, converting it into its water-soluble hydrochloride salt, which partitions into the aqueous phase.[2]

  • Purification - Filtration: Filter the mixture to remove any insoluble impurities.[2]

  • Workup - Neutralization: Transfer the acidic aqueous filtrate to a beaker or flask and cool it in an ice bath. Slowly add a concentrated sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). This deprotonates the diamine salt, causing the free this compound to precipitate out of the solution.

  • Workup - Extraction: Transfer the basic mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.[2] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Final Product: The resulting solid is the this compound product, which can be further dried under vacuum to remove any residual solvent.[2]

Quantitative Data and Characterization

ParameterRecommended ValueRationale / Notes
Molar Ratio (Ad-Br₂ : Urea)1 : 2-10A molar excess of urea drives the reaction forward.
SolventDiphenyl EtherHigh boiling point allows for necessary reaction temperature.
CatalystTrifluoroacetic AcidEssential for C-Br bond cleavage and carbocation formation.[3]
Reaction Temperature180 °COptimal temperature for high yield.[3]
Reaction Time1.5 hoursSufficient time for reaction completion at 180 °C.[3]
Expected Yield69 - 71%High yields are achievable under optimal conditions.[3]

Product Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches).

  • Melting Point Analysis: To assess purity. The dihydrochloride salt has a reported melting point of >300 °C.[8]

Safety and Handling

This procedure involves hazardous materials and high temperatures. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9]

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • 1,3-Dibromoadamantane: May cause skin and eye irritation.[10][11] Avoid inhalation and direct contact.[10]

    • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Handle with extreme care.

    • Strong Acids/Bases (HCl, NaOH): Are corrosive. Handle with care, especially during the neutralization step which can be exothermic.

    • High Temperatures: The use of a hot oil bath requires caution to prevent burns and spills.

References

Experimental Protocol for the Synthesis of Adamantane-1,3-diamine: A Guided Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1,3-diamine is a pivotal structural motif in medicinal chemistry and materials science, prized for the unique rigidity, lipophilicity, and stereochemical properties conferred by its diamondoid cage.[1][2] Its derivatives have found clinical application as antiviral and antiparkinsonian agents, and its use as a linker in advanced polymers and metal-organic frameworks (MOFs) is rapidly expanding.[2][3] This guide provides a comprehensive, two-step experimental protocol for the synthesis of this compound from adamantane. The narrative emphasizes the mechanistic rationale behind procedural choices and integrates critical safety protocols, ensuring both a high yield of the target compound and a thorough understanding of the synthetic pathway. This protocol is designed to be a self-validating system, with clear characterization benchmarks at each stage.

Introduction and Synthetic Strategy

The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available hydrocarbon, adamantane. The strategy hinges on the preferential reactivity of the tertiary (bridgehead) carbons of the adamantane cage.[4]

  • Step 1: Electrophilic Dibromination. Adamantane is first converted to 1,3-dibromoadamantane. This reaction proceeds via an electrophilic substitution mechanism where a Lewis acid catalyst activates bromine to functionalize the two equivalent tertiary positions.

  • Step 2: Nucleophilic Amination. The resulting 1,3-dibromoadamantane undergoes amination using urea in a high-boiling solvent. This step leverages the stability of the tertiary adamantyl carbocation to facilitate a nucleophilic substitution, which, after workup, yields the final diamine product.[3]

This approach avoids the hazardous or low-yielding methods of the past, such as those involving nitration-reduction or Hofmann degradation, offering a robust and scalable route.[5][6]

Synthetic_Pathway Adamantane Adamantane Dibromo 1,3-Dibromoadamantane Adamantane->Dibromo Step 1: Bromination Br₂, AlBr₃ Diamine This compound Dibromo->Diamine Step 2: Amination Urea, TFA, Δ

Caption: Overall two-step synthesis of this compound.

Part I: Synthesis of 1,3-Dibromoadamantane

Principle and Mechanistic Insight

The bromination of adamantane is a classic example of electrophilic substitution on an alkane. The reaction is catalyzed by a Lewis acid, such as aluminum tribromide (AlBr₃) or iron powder, which polarizes the bromine molecule (Br₂), making it a more potent electrophile.[3][7] The reaction proceeds stepwise. The first bromination occurs at one of the four equivalent tertiary bridgehead carbons, as these positions can stabilize the resulting carbocation intermediate most effectively. The electron-withdrawing inductive effect of the first bromine atom deactivates the cage slightly, but the second bromination still occurs preferentially at the opposing tertiary position due to steric and electronic factors, yielding the 1,3-disubstituted product.[7]

Materials and Equipment
Reagent/MaterialFormulaGradeSupplier
AdamantaneC₁₀H₁₆99%Standard Supplier
BromineBr₂ReagentStandard Supplier
Aluminum TribromideAlBr₃AnhydrousStandard Supplier
Sodium SulfiteNa₂SO₃AnhydrousStandard Supplier
MethanolCH₃OHACS GradeStandard Supplier
Carbon TetrachlorideCCl₄ACS GradeStandard Supplier

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Detailed Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Addition: Add adamantane (20.0 g, 0.147 mol) to the flask. Carefully add liquid bromine (75 mL, 1.47 mol) via the dropping funnel. Caution: Bromine is highly corrosive and toxic.[8][9] Handle only in a fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat.

  • Catalyst Introduction: While stirring the mixture, add anhydrous aluminum tribromide (1.65 g, 6.2 mmol) in small portions over 15-20 minutes. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through the drying tube to a scrubbing solution (e.g., NaOH solution).[7]

  • Reaction: After the catalyst addition is complete, continue stirring the reaction mixture at room temperature for 5-6 hours. The color of the solution will change as the bromine is consumed.

  • Quenching: After the reaction period, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture over a slurry of crushed ice (~300 g) in a large beaker. This will quench the reaction and solidify the crude product.

  • Workup:

    • To remove excess bromine, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) portion-wise until the red-brown color of bromine disappears and the solution becomes colorless.

    • Extract the aqueous slurry with carbon tetrachloride (3 x 100 mL). Combine the organic layers.

    • Wash the combined organic phase with water (2 x 100 mL) and then with a saturated brine solution (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield a yellow solid.

  • Purification: Recrystallize the crude yellow solid from hot methanol. Filter the white crystalline product using a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum.[3]

  • Validation: The expected yield of pure, white crystalline 1,3-dibromoadamantane is approximately 30-34 g (70–80%). The product should have a melting point of 112–113 °C, which serves as a primary validation of its purity.[3] Further characterization can be performed using ¹H and ¹³C NMR spectroscopy.

Safety and Handling
  • Bromine: A highly toxic, corrosive, and oxidizing substance. Avoid inhalation of vapors and contact with skin.[9] Always handle in a chemical fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Aluminum Tribromide: Reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere if possible.

  • Hydrogen Bromide: A corrosive gas is evolved during the reaction. Ensure the reaction is performed in a fume hood and that the gas is properly scrubbed.

Part II: Synthesis of this compound

Principle and Mechanistic Insight

The conversion of 1,3-dibromoadamantane to the corresponding diamine is a nucleophilic substitution reaction. The C-Br bonds at the tertiary carbons are activated by a strong acid, trifluoroacetic acid (TFA), which facilitates their cleavage to form highly stable tertiary carbocations.[3] This proceeds via an Sₙ1 mechanism. Urea, a readily available and inexpensive reagent, serves as the nitrogen nucleophile, attacking the carbocation. The reaction is conducted in a high-boiling solvent, such as diphenyl ether, to achieve the necessary temperature (~180 °C) for the reaction to proceed at a reasonable rate.[3][5] The initial product is a di-urea adduct, which is subsequently hydrolyzed under acidic and then basic conditions during the workup to yield the free diamine.

Amination_Mechanism cluster_0 Step A: Carbocation Formation cluster_1 Step B: Nucleophilic Attack cluster_2 Step C: Hydrolysis Dibromo 1,3-Dibromoadamantane Carbocation Adamantane-1,3-dication (stabilized) Dibromo->Carbocation + H⁺ (from TFA) - 2HBr Adduct Di-urea Adduct Urea Urea (Nucleophile) Urea->Adduct Diamine This compound Adduct->Diamine H₃O⁺ / OH⁻ (Workup)

Caption: Simplified mechanism for the amination of 1,3-dibromoadamantane.

Materials and Equipment
Reagent/MaterialFormulaGradeSupplier
1,3-DibromoadamantaneC₁₀H₁₄Br₂As prepared in Part I-
UreaCH₄N₂OReagentStandard Supplier
Trifluoroacetic Acid (TFA)CF₃COOHReagentStandard Supplier
Diphenyl Ether(C₆H₅)₂OReagentStandard Supplier
Hydrochloric AcidHCl37% (conc.)Standard Supplier
Sodium HydroxideNaOHPelletsStandard Supplier
Diethyl Ether(C₂H₅)₂OACS GradeStandard Supplier

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle with temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

Detailed Experimental Protocol
  • Reaction Setup: In a fume hood, assemble a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer.

  • Reagent Addition: To the flask, add 1,3-dibromoadamantane (10.0 g, 34.0 mmol), urea (8.16 g, 136.0 mmol, 4 equivalents), and diphenyl ether (30 mL).[3][5]

  • Acid Addition: Slowly add trifluoroacetic acid (5 mL) to the stirred mixture.

  • Reaction: Heat the mixture to 180 °C using a heating mantle and maintain this temperature with vigorous stirring for 1.5 hours.[3] The reaction mixture will become a thick slurry.

  • Workup - Acidification:

    • Allow the reaction mixture to cool to approximately 80 °C.

    • Carefully add 100 mL of 3M hydrochloric acid. Stir for 15 minutes. The product (as a hydrochloride salt) will dissolve in the aqueous acid, while the diphenyl ether and unreacted starting materials will remain as an organic layer or solid.

    • Cool the mixture to room temperature and filter to remove insoluble impurities.

  • Workup - Neutralization and Isolation:

    • Transfer the acidic filtrate to a large beaker and cool in an ice bath.

    • Slowly neutralize the solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >12. This compound will precipitate as a white solid.

    • Extract the product from the aqueous slurry with diethyl ether or chloroform (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification and Validation: The resulting white solid is this compound. The expected yield is approximately 4.0 g (71%).[3] The purity can be confirmed by melting point analysis and NMR spectroscopy. The final product can be further purified by sublimation if required.

Summary of Quantitative Data

Table 1: Reagents and Conditions for 1,3-Dibromoadamantane Synthesis

ParameterValueMolesMolar Ratio
Adamantane20.0 g0.1471.0
Bromine75 mL (232 g)1.47~10.0
Aluminum Tribromide1.65 g0.00620.04
Reaction Time5-6 hours--
Reaction TemperatureRoom Temp. (Exothermic)--
Expected Yield30-34 g (70-80%)--

Table 2: Reagents and Conditions for this compound Synthesis

ParameterValueMolesMolar Ratio
1,3-Dibromoadamantane10.0 g0.0341.0
Urea8.16 g0.1364.0
Trifluoroacetic Acid5 mL~0.065~1.9
Reaction Time1.5 hours--
Reaction Temperature180 °C--
Expected Yield~4.0 g (71%)--

Experimental Workflow Diagram

G cluster_0 Part I: Bromination cluster_1 Part II: Amination start1 Combine Adamantane, Br₂, AlBr₃ react1 Stir 6h @ RT start1->react1 quench1 Quench with Ice react1->quench1 workup1 Workup: Na₂SO₃ wash, Extraction (CCl₄) quench1->workup1 purify1 Recrystallize (Methanol) workup1->purify1 product1 Product 1: 1,3-Dibromoadamantane purify1->product1 start2 Combine Product 1, Urea, TFA, Diphenyl Ether product1->start2 Use as starting material react2 Heat 1.5h @ 180°C start2->react2 workup2a Acidic Workup (HCl) react2->workup2a workup2b Basic Workup (NaOH) workup2a->workup2b workup2c Extraction (Ether) workup2b->workup2c product2 Final Product: This compound workup2c->product2

Caption: Comprehensive workflow for the two-part synthesis.

References

Application Notes and Protocols: Purification of Adamantane-1,3-diamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the purification of Adamantane-1,3-diamine via recrystallization, a critical process for ensuring the high purity required in pharmaceutical and materials science applications.[1][2] This document provides an in-depth analysis of the principles of recrystallization as applied to this unique, rigid diamine. It includes a step-by-step protocol, guidance on solvent selection, and methods for troubleshooting and analysis. The causal relationships behind experimental choices are explained to provide a deeper understanding of the purification process.

Introduction: The Imperative for High-Purity this compound

This compound (CAS: 10303-95-4) is a cornerstone building block in advanced organic synthesis. Its rigid, diamondoid cage structure imparts unique properties to target molecules, such as enhanced thermal stability, lipophilicity, and metabolic resistance.[2] These characteristics are highly sought after in the development of novel pharmaceuticals and high-performance polymers.[2] The presence of two primary amine groups at the 1 and 3 positions provides versatile handles for constructing complex molecular architectures.[3]

However, the synthetic routes to this compound can introduce impurities, including starting materials, by-products, and reagents from the work-up stages.[4] For applications in drug development and materials science, where molecular precision is paramount, even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised material properties. Therefore, a robust purification method is essential. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, and when optimized, can yield this compound of very high purity.[5][6]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[5] The fundamental principle is that the solubility of most solids increases with temperature.[7] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble in the hot solvent.

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[8] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[6] The slow, controlled cooling is crucial as it allows for the selective incorporation of the target molecules into the growing crystal, while impurities are excluded and remain in the cooled solvent (mother liquor).[5]

Key Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is critical for designing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂[3]
Molecular Weight166.26 g/mol [3]
Boiling Point~249 °C[3][9]
Flash Point122 °C[3][9]
Density~1.153 - 1.2 g/cm³[3][9]

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High-temperature solubility and low-temperature insolubility: The compound should be readily soluble in the boiling solvent but sparingly soluble at room temperature or below to ensure a high recovery yield.

  • Inertness: The solvent must not react with this compound.

  • Boiling point considerations: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" as a liquid instead of crystallizing.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals during the drying step.

  • Impurity solubility profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent.

4.1. Qualitative Solubility of this compound

This compound, with its non-polar hydrocarbon cage and polar amine groups, has a nuanced solubility profile. It is generally more soluble in non-polar organic solvents and less soluble in highly polar solvents like water.[1][10]

Solvent ClassExample SolventsExpected Solubility of this compound
Non-polarHexane, TolueneGood solubility, especially when heated[10]
EthersDiethyl etherModerate solubility
EstersEthyl acetateModerate solubility
AlcoholsMethanol, EthanolModerate to good solubility, especially for related salts[4][11]
HalogenatedDichloromethaneGood solubility
Polar AproticAcetonitrile, AcetoneModerate solubility[11]
Highly PolarWaterLow solubility[1][10]

4.2. Practical Solvent Screening Protocol

A small-scale solvent screening is highly recommended to identify the optimal solvent or solvent mixture.

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature and agitate. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Detailed Recrystallization Protocol for this compound

This protocol provides a generalized procedure. The choice of solvent and specific volumes will need to be optimized based on the solvent screening results.

5.1. Materials and Equipment

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

5.2. Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude this compound in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat to boiling with stirring until fully dissolved B->C D If insoluble impurities are present, perform hot gravity filtration C->D if needed E Allow the clear solution to cool slowly to room temperature C->E if no insoluble impurities D->E F Cool further in an ice bath to maximize crystal yield E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: Workflow for the purification of this compound.

5.3. Step-by-Step Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the solid and swirl. Continue to add the hot solvent in small portions until the solid is completely dissolved.[12] Use the minimum amount of solvent necessary to avoid low recovery.

  • Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Gravity Filtration (if decolorizing charcoal or insoluble impurities are present): This step is crucial to remove insoluble impurities or the activated charcoal. Use a short-stemmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper and drawing air through them for an extended period, or by transferring them to a watch glass and placing them in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Troubleshooting Common Issues

IssuePossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.Use a lower-boiling solvent. Add more solvent to the hot solution.
No Crystals Form Too much solvent was used. The solution is supersaturated but nucleation has not occurred.Boil off some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and cool for a second crop of crystals. Choose a different solvent. Ensure the filtration apparatus is pre-heated.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

  • Chromatographic Methods (TLC, GC, HPLC): These techniques can be used to detect the presence of residual impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): NMR spectroscopy can confirm the chemical structure and identify any remaining solvent or other impurities.

Safety and Handling

  • This compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhaling vapors and direct contact with skin.

  • Be aware of the flammability of organic solvents and keep them away from ignition sources.[3]

Conclusion

Recrystallization is a highly effective method for the purification of this compound. Careful solvent selection and adherence to a systematic protocol are crucial for achieving high purity and yield. The detailed guidelines and troubleshooting advice provided in this document are intended to empower researchers to confidently and successfully purify this important chemical building block for their advanced research and development endeavors.

References

The Adamantane Advantage: Engineering Robust Metal-Organic Frameworks for Advanced Drug Delivery with Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic use of adamantane-1,3-diamine as a rigid, difunctional linker in the synthesis of metal-organic frameworks (MOFs). We provide in-depth application notes and detailed experimental protocols tailored for researchers, scientists, and drug development professionals. This document elucidates the rationale behind employing the sterically hindered and conformationally locked adamantane core to construct robust, non-interpenetrated porous networks. A representative solvothermal synthesis protocol for a hypothetical zinc-based MOF, herein designated Zn-Ada-MOF, is presented, followed by a comprehensive guide to its characterization. Furthermore, we explore the promising applications of such MOFs in drug delivery, leveraging the unique lipophilic nature and structural stability of the adamantane moiety to enhance therapeutic loading and controlled release.

Introduction: The Rationale for a Rigid Linker

Metal-organic frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with extensive applications in gas storage, catalysis, and biomedicine.[1][2] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over pore size, topology, and functionality.[3][4] While flexible linkers can lead to dynamic frameworks, rigid linkers are instrumental in constructing robust, highly porous structures with predictable topologies that are often resilient to collapse upon guest removal.[5]

This compound, with its rigid, cage-like hydrocarbon core, serves as an exemplary difunctional linker for the synthesis of stable MOFs.[1] The inherent rigidity of the adamantane unit provides a fixed spatial orientation for the two amine functionalities, predisposing the resulting framework to non-interpenetrated, high-symmetry networks.[5][6] This structural predictability is a significant advantage in the rational design of MOFs for specific applications. Moreover, the adamantane moiety can enhance the lipophilicity of the framework, a desirable property for improving the loading and delivery of hydrophobic drug molecules.[1]

This guide will provide a detailed protocol for the synthesis and characterization of a representative MOF using this compound and explore its potential in the realm of advanced drug delivery.

Experimental Protocols

Illustrative Synthesis of a Zinc-Adamantane-1,3-diamine MOF (Zn-Ada-MOF)

This protocol describes a representative solvothermal synthesis of a hypothetical MOF, Zn-Ada-MOF, from zinc nitrate hexahydrate and this compound. Solvothermal synthesis is a widely employed method for MOF crystallization, utilizing elevated temperatures and pressures to facilitate the reaction between the metal precursor and the organic linker in a sealed vessel.[2][7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₁₀H₁₈N₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Step-by-Step Protocol:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF. In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Gentle sonication can be used to aid dissolution.

  • Mixing and Reaction: Combine the two solutions in the 20 mL scintillation vial. Cap the vial tightly.

  • Solvothermal Reaction: Place the sealed vial in a preheated oven at 100 °C for 24 hours. The slow heating and cooling rates can influence crystal size and quality.

  • Isolation and Washing: After the reaction, allow the vial to cool to room temperature. Collect the resulting crystalline product by centrifugation or vacuum filtration. Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the product in ethanol (20 mL) for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

  • Activation: After the solvent exchange with ethanol, further exchange with a more volatile solvent like chloroform (3 x 10 mL) can be performed. The activated MOF is then dried under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores, making them accessible for guest molecules.

Workflow for Zn-Ada-MOF Synthesis:

G cluster_prep Precursor Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Activation p1 Dissolve Zn(NO₃)₂·6H₂O in DMF r1 Combine Solutions p1->r1 p2 Dissolve this compound in DMF p2->r1 r2 Solvothermal Reaction (100 °C, 24h) r1->r2 r3 Cool to RT & Collect Crystals r2->r3 pu1 Wash with DMF r3->pu1 pu2 Solvent Exchange (Ethanol) pu1->pu2 pu3 Activate under Vacuum pu2->pu3 final final pu3->final Activated Zn-Ada-MOF

Caption: Solvothermal synthesis workflow for Zn-Ada-MOF.

Characterization of the Adamantane-based MOF

A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. Each crystalline MOF has a unique PXRD pattern.[6]

  • Protocol: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystallinity and uniformity of the bulk sample.

2. Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and the framework topology.[6]

  • Protocol: A suitable single crystal of the MOF is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[1]

  • Protocol: A small, known mass of the activated MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

4. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology and crystal size of the MOF particles.[1]

  • Protocol: The MOF powder is mounted on a sample stub and coated with a conductive material (e.g., gold) before being imaged in a scanning electron microscope.

5. Gas Adsorption Analysis (e.g., N₂ at 77 K):

  • Purpose: To determine the porosity of the MOF, including its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[8]

  • Protocol: A sample of the activated MOF is placed in a sample tube and outgassed under vacuum. The amount of nitrogen gas adsorbed by the material at liquid nitrogen temperature (77 K) is measured at various pressures.

Summary of Characterization Techniques:

TechniqueInformation Obtained
PXRD Crystallinity, phase purity
SCXRD 3D atomic structure, topology
TGA Thermal stability
SEM Crystal morphology and size
Gas Adsorption Surface area, pore volume, porosity

Application Notes: this compound MOFs in Drug Development

The unique properties of MOFs constructed from this compound make them highly promising candidates for drug delivery applications.

Enhanced Loading of Lipophilic Drugs

The adamantane linker imparts a significant degree of lipophilicity to the MOF's internal pore surface. This can lead to favorable host-guest interactions with hydrophobic drug molecules, potentially increasing the loading capacity for such therapeutics compared to more hydrophilic MOFs.

Logical Relationship for Enhanced Drug Loading:

G cluster_mof MOF Properties cluster_drug Drug Properties cluster_outcome Outcome A This compound Linker B Lipophilic Pore Environment A->B D Enhanced Host-Guest Interactions B->D C Hydrophobic Drug Molecule C->D E Increased Drug Loading Capacity D->E

Caption: Rationale for improved loading of hydrophobic drugs.

Protocol for Drug Loading

A common method for loading drug molecules into MOFs is through simple immersion.

Materials:

  • Activated Zn-Ada-MOF

  • Drug of interest (e.g., Ibuprofen, Curcumin)

  • Suitable solvent (e.g., ethanol, acetone)

Protocol:

  • Prepare Drug Solution: Dissolve the drug in a suitable solvent to create a concentrated solution.

  • Immersion: Add the activated Zn-Ada-MOF to the drug solution.

  • Incubation: Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Gently wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, by measuring the decrease in drug concentration in the supernatant after loading.

Controlled Drug Release

The robust framework of adamantane-based MOFs can provide a stable matrix for the sustained release of encapsulated drugs. The release rate can be influenced by factors such as the pH of the surrounding medium, the nature of the drug-framework interactions, and the pore size of the MOF.[9][10] For instance, in the acidic environment of a tumor, pH-responsive MOFs can exhibit accelerated drug release.[2]

Biocompatibility Considerations

For any material to be used in drug delivery, its biocompatibility must be thoroughly evaluated. The toxicity of MOFs is influenced by the metal ions and organic linkers used in their synthesis.[11][12] Zinc is a relatively biocompatible metal, and adamantane derivatives have been used in pharmaceuticals. However, in vitro and in vivo cytotoxicity studies are essential to assess the safety profile of any new adamantane-based MOF before it can be considered for clinical applications.[13][14]

Conclusion and Future Outlook

This compound is a powerful building block for the construction of robust and highly porous metal-organic frameworks. The inherent rigidity and lipophilicity of the adamantane core offer distinct advantages in the design of MOFs for specialized applications, particularly in the field of drug delivery. The illustrative protocols and application notes provided herein serve as a foundational guide for researchers and professionals seeking to explore the potential of these promising materials. Future research should focus on the synthesis of a wider range of this compound-based MOFs with different metal nodes and the comprehensive evaluation of their drug loading and release kinetics, as well as their long-term biocompatibility.

References

Application Notes & Protocols: The Strategic Use of Adamantane-1,3-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds achieve a "privileged" status due to their recurring appearance in successful therapeutic agents. Adamantane, a rigid, tricyclic hydrocarbon, is a quintessential example of such a scaffold. Its journey into medicine began with the antiviral activity of 1-aminoadamantane (amantadine), marking the dawn of adamantane-based drug discovery.[1][2] While mono-substituted adamantanes are well-documented, this guide focuses on a more versatile, yet underrepresented, building block: Adamantane-1,3-diamine .

This disubstituted scaffold offers a unique combination of physicochemical properties that modern drug designers can strategically exploit. Its inherent rigidity, pronounced lipophilicity, exceptional metabolic stability, and, most importantly, its bivalent nature, provide a powerful platform for constructing complex and highly specific therapeutic agents.[3][4] This document serves as a detailed application note and protocol guide, moving beyond theoretical advantages to provide actionable insights and methodologies for leveraging this compound in drug design, from conceptualization to preliminary biological evaluation.

Section 1: The Adamantane Scaffold: A Physicochemical Powerhouse

The therapeutic success of adamantane-containing drugs is not accidental; it is a direct result of the unique and advantageous properties conferred by the cage-like hydrocarbon structure. Understanding these properties is fundamental to rationally incorporating this compound into a drug design campaign.

The "Lipophilic Bullet": Modulating Pharmacokinetics

The adamantane cage is exceptionally lipophilic, a property that can be harnessed to significantly modify a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6]

  • Causality: The high lipophilicity enhances the ability of a molecule to partition into lipid bilayers, which can improve membrane permeability and absorption.[1][7] This is particularly valuable for drugs targeting the Central Nervous System (CNS), as increased lipophilicity often correlates with improved penetration of the blood-brain barrier (BBB).[8][9][10] The success of memantine in treating Alzheimer's disease is, in part, attributed to this feature.[9]

The Rigid Anchor: Escaping "Flatland" and Optimizing Binding

Modern drug discovery has often been described as being trapped in "flatland" due to an over-reliance on flat, aromatic ring systems.[5][8] The three-dimensional, rigid structure of adamantane provides a compelling solution.

  • Causality: Unlike a flexible alkyl chain, the adamantane scaffold does not suffer from an entropic penalty upon binding to a target, as it is already conformationally locked. This rigidity allows for the precise and predictable spatial orientation of functional groups, enabling optimized interactions with target proteins such as ion channels or enzyme active sites.[5][11][12]

The Metabolic Shield: Enhancing Drug Stability

The diamondoid carbon framework of adamantane is exceptionally stable and resistant to metabolic degradation by enzymes like cytochrome P450s.[1][7][13]

  • Causality: Placing the adamantane moiety near a metabolically labile functional group can sterically hinder enzymatic access, effectively "shielding" it from degradation. This can increase the half-life and bioavailability of a drug, leading to an improved pharmacokinetic profile.[1]

This compound: The Bivalent Advantage

The defining feature of this compound is the presence of two primary amine groups positioned at the tertiary bridgehead carbons. This offers unique strategic possibilities.

  • Causality: The two amine groups are held in a fixed, rigid spatial orientation (approximately 4.5 Å apart). This makes the molecule an ideal linker for creating bivalent ligands capable of simultaneously engaging two binding sites on a target protein or bridging two separate proteins. Furthermore, it serves as a versatile scaffold for attaching two different pharmacophores to create multi-target drugs or to explore structure-activity relationships in a defined chemical space.[3][4]

Caption: Key physicochemical properties of the this compound scaffold.

Section 2: Therapeutic Applications & Drug Design Strategies

The properties described above translate directly into diverse therapeutic applications. The choice to use an this compound scaffold should be a deliberate strategy to address specific challenges in a drug discovery program.

Targeting Ion Channels and Receptors (Antiviral & CNS)

The historical success of adamantanes lies in their ability to interact with channels and receptors. Amantadine's antiviral mechanism involves the physical blockade of the M2 proton channel of the influenza A virus.[14][15][16] Similarly, memantine acts as a non-competitive antagonist at the NMDA receptor ion channel.[9][14]

  • Design Rationale: this compound can serve as a core for developing novel channel blockers or receptor modulators. The diamine functionality allows for the synthesis of a library of derivatives where substituents can be systematically varied to probe for interactions with the channel pore or allosteric binding sites. The bivalent nature could be exploited to design ligands that span across different subunits of a receptor complex, potentially leading to enhanced affinity and selectivity.

Enzyme Inhibition: A Scaffold for Active Site Engagement

Adamantane derivatives have emerged as potent inhibitors for a range of enzymes, including dipeptidyl peptidase-IV (DPP-IV) for diabetes (e.g., Saxagliptin, Vildagliptin) and soluble epoxide hydrolase (sEH) for inflammation and hypertension.[3][6][17]

  • Design Rationale: In enzyme inhibitor design, the adamantane cage typically serves as a hydrophobic anchor that occupies a lipophilic pocket within the enzyme's active site. This provides a strong binding foundation. The two amine groups of this compound can then be functionalized to introduce hydrogen bond donors/acceptors or other groups that form specific interactions with key catalytic or binding residues, thereby maximizing potency and selectivity.

Drug_Design_Workflow cluster_0 Scaffold Selection & Strategy cluster_1 Synthesis & Derivatization cluster_2 Screening & Optimization T Identify Target (e.g., Enzyme, Receptor) S Select this compound Scaffold T->S R Define Rationale (e.g., Rigidity, Lipophilicity, Bivalency) S->R Syn Synthesize Derivatives (Vary R1, R2 groups) R->Syn P Purification & Characterization (HPLC, NMR, MS) Syn->P Bio In Vitro Biological Assay (e.g., IC50 Determination) P->Bio SAR Analyze SAR (Identify Key Interactions) Bio->SAR Opt Lead Optimization (Improve Potency, ADME) SAR->Opt Opt->Syn Iterative Cycles

Caption: Generalized drug design workflow using this compound.

Anticancer Drug Design

The adamantane scaffold has been incorporated into various compounds with antiproliferative activity.[3][18] Its derivatives have shown cytotoxic effects against cancer cell lines, and its metabolic stability can help overcome rapid drug clearance, a common issue with anticancer agents.[18]

  • Design Rationale: this compound can be used as a rigid linker to conjugate two cytotoxic pharmacophores, potentially leading to synergistic effects. Alternatively, one amine can be attached to a targeting moiety (e.g., a ligand for an overexpressed receptor on cancer cells) while the other is linked to a cytotoxic payload, creating a targeted drug delivery system.

Section 3: Protocols for Synthesis and Evaluation

The following protocols provide practical, step-by-step methodologies for the synthesis of this compound and a representative derivative, along with a general protocol for its biological evaluation.

Protocol: Synthesis of this compound

This protocol describes a common method for synthesizing this compound from the more readily available 1,3-dibromoadamantane. The reaction proceeds via an amination reaction with urea in a high-boiling solvent.[19][20]

  • Materials:

    • 1,3-dibromoadamantane

    • Urea

    • Diphenyl ether (solvent)

    • Trifluoroacetic acid (catalyst/promoter)[19]

    • Hydrochloric acid (HCl), concentrated and 5M solution

    • Sodium hydroxide (NaOH), 10M solution

    • Diethyl ether or Dichloromethane (extraction solvent)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel, standard glassware.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,3-dibromoadamantane (1.0 eq), urea (5.0 eq), and diphenyl ether as the solvent.

      • Causality: Diphenyl ether is used due to its high boiling point (~259°C), which is necessary to drive the reaction. Urea serves as the nitrogen source. An excess is used to push the equilibrium towards the product.

    • Catalysis: Carefully add trifluoroacetic acid (TFA) (0.1-0.2 eq) to the mixture.[19]

      • Causality: TFA facilitates the cleavage of the C-Br bonds, promoting the formation of the tertiary carbocation necessary for the SN1 reaction with urea.[19]

    • Heating: Heat the reaction mixture to 175-185°C with vigorous stirring for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up (Acid Extraction): Cool the reaction mixture to approximately 50°C. Carefully add 5M HCl solution. The product, being a diamine, will be protonated and dissolve in the aqueous acid layer.

      • Causality: This step separates the basic product from the neutral diphenyl ether solvent and unreacted starting material.

    • Filtration: Filter the biphasic mixture to remove any insoluble impurities. Transfer the filtrate to a separatory funnel and separate the layers. Discard the organic (diphenyl ether) layer.

    • Basification: Cool the aqueous layer in an ice bath and slowly add 10M NaOH solution until the pH is >12. The free diamine product will precipitate or form an oil.

      • Causality: Neutralizing the hydrochloride salt deprotonates the amine groups, making the product insoluble in water and extractable into an organic solvent.

    • Work-up (Organic Extraction): Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic extracts.

    • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound as a solid.

    • Purification: The product can be further purified by sublimation or by converting it to the dihydrochloride salt (by bubbling HCl gas through an ether solution) and recrystallizing.

  • Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry. The melting point of the dihydrochloride salt is a good indicator of purity.

Protocol: Synthesis of a Bivalent Derivative (N,N'-(Adamantane-1,3-diyl)bis(2-chloroacetamide))

This protocol demonstrates the use of this compound as a scaffold to create a bivalent molecule via a simple acylation reaction.

  • Materials:

    • This compound

    • Chloroacetyl chloride (2.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Standard glassware for inert atmosphere reactions.

  • Procedure:

    • Dissolution: Dissolve this compound (1.0 eq) and TEA (2.5 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

      • Causality: The reaction is performed at 0°C to control the exothermicity of the acylation. TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.

    • Acylation: Add a solution of chloroacetyl chloride (2.2 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting diamine is consumed.

    • Quenching & Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure bis-amide product.

Protocol: In Vitro Biological Evaluation - General Butyrylcholinesterase (BChE) Inhibition Assay

This protocol, based on the Ellman's method, provides a general framework for assessing the enzyme inhibitory activity of newly synthesized adamantane derivatives, using BChE as an example target.[21]

  • Materials:

    • Synthesized adamantane derivative (inhibitor)

    • Butyrylcholinesterase (BChE) from equine serum

    • Butyrylthiocholine iodide (BTC) (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm.

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the inhibitor (in DMSO), BChE, BTC, and DTNB in the phosphate buffer.

    • Assay Setup: In a 96-well plate, add the following to each well in order:

      • Phosphate buffer

      • Inhibitor solution at various concentrations (typically a serial dilution). Include a control well with DMSO only.

      • DTNB solution.

      • BChE solution.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

      • Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Initiate the reaction by adding the BTC substrate solution to all wells.

    • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using the microplate reader.

      • Causality: BChE hydrolyzes BTC to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that absorbs light at 412 nm. The rate of color formation is proportional to the enzyme activity.

    • Data Analysis:

      • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

      • Determine the percentage of inhibition for each concentration relative to the control (DMSO) well.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Inhibitor, DTNB, Substrate) B Plate Setup Add Buffer, Inhibitor, DTNB, Enzyme to 96-well plate A->B C Pre-incubate (15 min @ 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (Kinetic read at 412 nm) D->E F Data Analysis (Calculate Rates -> % Inhibition -> IC50) E->F

Caption: Workflow for a general enzyme inhibition assay.

Section 4: Data Interpretation and Advanced Insights

Structure-Activity Relationship (SAR) Table

Effective drug design relies on iterative cycles of synthesis and testing to build a robust SAR. The table below presents a hypothetical SAR for a series of this compound derivatives targeting an enzyme.

Compound IDR Group (at N1, N3)BChE IC50 (µM)Lipophilicity (cLogP)Notes
AD-01 -H> 1002.1Parent diamine, inactive.
AD-02 -C(O)CH355.22.5Simple acetylation confers weak activity.
AD-03 -C(O)Ph12.84.8Phenyl group likely interacts with a hydrophobic pocket.
AD-04 -C(O)CH2Cl8.92.6Electrophilic group may form covalent bond or strong interaction.
AD-05 -C(O)-(4-OH-Ph)15.14.1H-bond donor slightly reduces activity, suggesting a purely hydrophobic pocket.
AD-06 -SO2Ph25.44.9Sulfonamide is less active than amide, indicating amide H-bond is important.
Bioisosteric Replacement Strategies

While adamantane offers many advantages, its high lipophilicity can sometimes lead to poor aqueous solubility, promiscuous binding, or rapid sequestration in adipose tissue. In such cases, bioisosteric replacement is a key optimization strategy.[22][23]

  • When to Replace: If a lead compound shows poor solubility, high non-specific binding, or undesirable metabolic profiles despite good potency, replacing the adamantane group should be considered.

  • What to Use: Other bulky, lipophilic groups can serve as bioisosteres. Bicyclic systems (like norbornane or bicyclo[2.2.2]octane) or even carefully chosen heterocyclic cages can mimic the space-filling properties of adamantane while modulating properties like solubility and polarity.[22][23][24] For example, replacing adamantane with bicyclic groups in sEH inhibitors was shown to improve water solubility while maintaining inhibitory potency.[22]

Conclusion

This compound is far more than a simple diamine; it is a sophisticated and powerful building block for modern medicinal chemistry. Its unique constellation of properties—rigidity, lipophilicity, metabolic stability, and bivalent functionality—provides a robust platform to address common challenges in drug discovery, including poor pharmacokinetics, low binding affinity, and metabolic instability. By understanding the fundamental causality behind its advantages and employing rational design strategies and robust synthetic and analytical protocols, researchers can effectively unlock the therapeutic potential of this remarkable scaffold to create the next generation of innovative medicines.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von Adamantan-1,3-diamin zur Erschließung biologischer Aktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Derivatisierung von Adamantan-1,3-diamin, einem vielseitigen Molekülgerüst für die Entdeckung und Entwicklung neuer therapeutischer Wirkstoffe. Wir werden die zugrunde liegende wissenschaftliche Logik, bewährte Protokolle und die biologischen Auswirkungen verschiedener Modifikationen untersuchen.

Einführung: Die einzigartige Stellung von Adamantan in der medizinischen Chemie

Das Adamantan-Molekül, ein starrer, polyzyklischer Kohlenwasserstoff, hat sich aufgrund seiner einzigartigen strukturellen und physikochemischen Eigenschaften als wertvolles Gerüst in der medizinischen Chemie etabliert.[1][2] Seine diamantähnliche Käfigstruktur verleiht den Molekülen eine hohe Stabilität und Lipophilie, was die Bioverfügbarkeit und die Fähigkeit zur Durchdringung von Zellmembranen verbessern kann.[3][4] Adamantan-Derivate wie Amantadin und Memantin sind bereits als antivirale und neuroprotektive Medikamente im klinischen Einsatz, was das therapeutische Potenzial dieses Molekülgerüsts unterstreicht.[5][6]

Adamantan-1,3-diamin bietet mit seinen beiden primären Aminogruppen an den Brückenkopfpositionen 1 und 3 eine ideale Plattform für die Synthese einer Vielzahl von Derivaten.[3][7] Diese bifunktionelle Natur ermöglicht die systematische Untersuchung des Struktur-Wirkungs-Zusammenhangs und die Entwicklung von Molekülen, die an spezifische biologische Zielstrukturen binden können.[4]

Logische Beziehung: Vom Gerüst zur Funktion

G cluster_0 Adamantan-Gerüst cluster_1 Chemische Modifikation cluster_2 Biologische Auswirkung A Adamantan-1,3-diamin (Ausgangsmaterial) B Derivatisierung (z.B. Amidierung, Harnstoffbildung, Schiff'sche Base) A->B C Veränderte physikochemische Eigenschaften (Lipophilie, Löslichkeit) B->C D Spezifische Interaktion mit biologischen Zielstrukturen B->D E Therapeutische Aktivität (Antiviral, Antitumoral, Antimikrobiell) C->E D->E

Abbildung 1: Logischer Arbeitsablauf von der Derivatisierung zur biologischen Aktivität.

Strategien zur Derivatisierung und resultierende biologische Aktivitäten

Die beiden Aminogruppen des Adamantan-1,3-diamins sind nukleophil und können in einer Vielzahl von chemischen Reaktionen modifiziert werden, um diverse funktionelle Gruppen einzuführen.[7]

Synthese von Bis-Schiff'schen Basen: Ein Weg zu antioxidativen und antimikrobiellen Wirkstoffen

Die Kondensationsreaktion von Adamantan-1,3-diamin mit verschiedenen aromatischen Aldehyden führt zur Bildung von Bis-Schiff'schen Basen (Di-Iminen). Diese Reaktion ist in der Regel einfach durchzuführen und ermöglicht die Einführung einer breiten Palette von Substituenten am aromatischen Ring, was eine Feinabstimmung der elektronischen und sterischen Eigenschaften des Moleküls erlaubt.

Wissenschaftliche Begründung: Die Imin-Bindung (-C=N-) in Schiff'schen Basen ist für ihre biologische Aktivität von entscheidender Bedeutung. Sie kann an der Chelatbildung mit Metallionen in Enzymen beteiligt sein oder durch ihre planare Struktur Interaktionen mit biologischen Makromolekülen erleichtern. Studien haben gezeigt, dass Adamantan-haltige Schiff'sche Basen signifikante antioxidative,[1][2] antimikrobielle,[8][9] und sogar krebshemmende Eigenschaften aufweisen können.[10]

Experimenteller Arbeitsablauf: Synthese von Bis-Schiff'schen Basen

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Bis-Schiff'schen Basen.

Protokoll 1: Allgemeine Synthese einer Adamantan-1,3-bis(arylmethylenimin)-Schiff'schen Base

  • Reaktionsaufbau: In einem Rundkolben werden Adamantan-1,3-diamin (1 Äquivalent) und der entsprechende substituierte aromatische Aldehyd (2,1 Äquivalente) in absolutem Ethanol gelöst.

  • Katalyse: Einige Tropfen Eisessig werden als Katalysator hinzugefügt.

  • Reaktion: Die Reaktionsmischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration gesammelt.

  • Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen, und anschließend im Vakuum getrocknet.

  • Charakterisierung: Die Struktur des synthetisierten Derivats wird durch spektroskopische Methoden (FT-IR, ¹H-NMR, ¹³C-NMR, Massenspektrometrie) bestätigt.[1][2]

Synthese von Bis-Harnstoffen und Bis-Thioharnstoffen: Inhibitoren von Enzymen und Wirkstoffe gegen Krebs

Die Reaktion von Adamantan-1,3-diamin mit Isocyanaten oder Isothiocyanaten führt zur Bildung von Bis-Harnstoff- bzw. Bis-Thioharnstoff-Derivaten. Diese funktionellen Gruppen sind als Wasserstoffbrücken-Donoren und -Akzeptoren bekannt und können starke Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen.

Wissenschaftliche Begründung: Adamantyl-haltige Harnstoff-Derivate haben sich als potente Inhibitoren der löslichen Epoxidhydrolase (sEH) erwiesen, einem Enzym, das an der Regulation von Blutdruck und Entzündungen beteiligt ist.[11] Thioharnstoff-Derivate haben eine breite Palette von biologischen Aktivitäten gezeigt, einschließlich antimikrobieller und antiproliferativer Wirkungen.[12][13][14] Die Kombination des lipophilen Adamantan-Gerüsts mit der Fähigkeit zur Wasserstoffbrückenbildung der (Thio-)Harnstoff-Gruppe ist eine vielversprechende Strategie zur Entwicklung neuer Wirkstoffe.

Tabelle 1: Beispiele für biologische Aktivitäten von Adamantan-Derivaten

Derivat-KlasseFunktionelle GruppeBeispielhafte biologische AktivitätReferenz
Schiff'sche Basen-CH=N-ArAntioxidativ, Antimikrobiell, Antitumoral[1][2][10]
Harnstoffe-NH-CO-NH-RsEH-Inhibition, Antiviral, Antitumoral[11]
Thioharnstoffe-NH-CS-NH-RAntimikrobiell, Antiproliferativ[12][13][14]
Amide-NH-CO-RAntiviral, Trypanozid[15][16]

Protokoll 2: Synthese eines Adamantan-1,3-bis(harnstoffs)

  • Reaktionsaufbau: Adamantan-1,3-diamin (1 Äquivalent) wird in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) gelöst.

  • Reagenzzugabe: Das entsprechende Isocyanat (2,1 Äquivalente), gelöst im gleichen Lösungsmittel, wird langsam bei 0 °C zugetropft.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Das ausgefallene Produkt wird abfiltriert und mit dem kalten Lösungsmittel gewaschen.

  • Reinigung: Falls erforderlich, kann das Produkt durch Umkristallisation weiter gereinigt werden.

  • Charakterisierung: Die Struktur des Produkts wird durch spektroskopische Analysen bestätigt.

Synthese von Bis-Amiden: Vielseitige antivirale und antiparasitäre Wirkstoffe

Die Acylierung der Aminogruppen von Adamantan-1,3-diamin mit Carbonsäurechloriden oder -anhydriden führt zur Bildung von Bis-Amiden. Diese Amidbindung ist ein zentrales Strukturelement in vielen biologisch aktiven Molekülen und Peptiden.

Wissenschaftliche Begründung: Die Amid-Funktionalität kann an Wasserstoffbrückenbindungen teilnehmen und die Konformation des Moleküls stabilisieren, was für eine spezifische Bindung an ein Target-Protein entscheidend sein kann. Adamantan-Amid-Derivate wurden auf ihre antivirale Aktivität, insbesondere gegen Influenzaviren, untersucht.[15] Darüber hinaus haben neuere Studien gezeigt, dass Nitroheterocyclische Adamantan-Amide eine signifikante Aktivität gegen Trypanosomen, die Erreger der Schlafkrankheit und der Chagas-Krankheit, aufweisen.[16]

Zusammenfassung und Ausblick

Adamantan-1,3-diamin ist ein außergewöhnlich vielseitiges Ausgangsmaterial für die Synthese einer breiten Palette von Derivaten mit potenziell wertvollen biologischen Aktivitäten. Die vorgestellten Derivatisierungsstrategien – die Bildung von Schiff'schen Basen, (Thio-)Harnstoffen und Amiden – sind robuste und gut etablierte chemische Transformationen, die eine systematische Erforschung des chemischen Raums um das Adamantan-Gerüst ermöglichen.

Die Fähigkeit, die Lipophilie, die elektronischen Eigenschaften und die Fähigkeit zur Wasserstoffbrückenbildung durch gezielte Modifikationen zu steuern, macht Adamantan-1,3-diamin zu einem attraktiven Baustein für die moderne Arzneimittelentwicklung. Zukünftige Forschungsarbeiten könnten sich auf die Synthese von komplexeren, asymmetrischen Derivaten konzentrieren, um die Selektivität und Wirksamkeit gegenüber spezifischen biologischen Zielstrukturen weiter zu verbessern.

Referenzen

  • Popiołek, Ł., Janas, W., Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.

  • (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed.

  • (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

  • (2025). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate.

  • Popiołek, Ł., Janas, W., Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

  • (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH.

  • (n.d.). Adamantane-1,3-diamine|High-Purity RUO|CAS 10303-95-4. Benchchem.

  • (2025). Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF. ResearchGate.

  • Zhu, H., Guo, J., & Yang, C. (n.d.). Synthesis and Characterization of 1,3-Diaminoadamantane.

  • (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.

  • (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. NIH.

  • (n.d.). The Role of this compound in Advanced Organic Synthesis.

  • (2015). Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors.

  • (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Journal of Medicinal and Pharmaceutical Chemistry Research.

  • (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications.

  • (2025). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.

  • (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. PubMed.

  • (n.d.). Understanding the Chemical Properties of this compound for Synthesis.

  • (2025). Synthesis and antimicrobial activity of new adamantane derivatives III | Request PDF. ResearchGate.

  • (2025). Biologically-active adamantane-based derivatives. ResearchGate.

  • (2025). Adamantane derivatives with antidiabetic activity. ResearchGate.

  • (n.d.). Method for synthesizing 1, 3-adamantane diamine. Google Patents.

  • (2025). (PDF) Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. ResearchGate.

  • (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH.

  • (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. MDPI.

  • (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC - NIH.

  • (2025). (PDF) Complexes of Adamantane-Derived Schiff Bases. ResearchGate.

References

The Pivotal Role of Adamantane-1,3-diamine in Supramolecular Engineering: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Advantage in Supramolecular Chemistry

Adamantane, a rigid, diamondoid hydrocarbon, has emerged as a cornerstone in the field of supramolecular chemistry.[1] Its unique structural properties—high symmetry, conformational rigidity, and a well-defined three-dimensional structure—make it an exceptional building block for creating complex, non-covalent assemblies.[1][2] Among its derivatives, Adamantane-1,3-diamine (CAS: 10303-95-4) offers a particularly compelling platform for supramolecular construction. The presence of two primary amine groups at the 1 and 3 positions provides strategically oriented reactive sites for covalent integration into larger systems or for establishing specific non-covalent interactions, such as hydrogen bonding.[3][4] This diamine's inherent rigidity ensures a predictable spatial arrangement of these functional groups, a critical factor in the rational design of ordered supramolecular architectures.[2]

This application note provides an in-depth exploration of the utility of this compound in supramolecular chemistry, with a focus on its application in host-guest systems and as a monomer for advanced functional materials. We will delve into the causality behind its strong binding affinities with common macrocyclic hosts and provide detailed, field-proven protocols for the characterization of these interactions.

Core Applications in Supramolecular Systems

The bifunctionality and rigid geometry of this compound make it a versatile component in a variety of supramolecular applications:

  • Host-Guest Chemistry: The adamantyl cage is an ideal guest for the hydrophobic cavities of macrocyclic hosts like cyclodextrins and cucurbiturils. The diamino functionality can further modulate binding affinity and provide anchor points for more complex structures.

  • Supramolecular Polymerization: this compound can act as a ditopic monomer, capable of forming non-covalent polymers through host-guest interactions with complementary difunctionalized macrocycles. These materials often exhibit interesting properties such as self-healing and stimuli-responsiveness.[5]

  • Functional Materials: It serves as a key monomer in the synthesis of high-performance polymers, such as polyimides, where its rigid structure enhances thermal stability and mechanical strength.[4] Furthermore, it is employed as a linker in the creation of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), contributing to the formation of porous materials with applications in gas storage and catalysis.[1]

  • Drug Delivery Systems: The adamantane core can improve the pharmacokinetic properties of drug molecules by increasing their lipophilicity and metabolic stability.[1] Supramolecular systems based on this compound can be designed for targeted drug delivery and controlled release.

Host-Guest Interactions: A Quantitative Perspective

The formation of stable host-guest complexes is a cornerstone of supramolecular chemistry. The adamantane cage is renowned for its strong association with various macrocyclic hosts, driven primarily by the hydrophobic effect and van der Waals interactions.

Interaction with Cyclodextrins
Guest MoleculeHost MoleculeAssociation Constant (K_a) [M⁻¹]Enthalpy (ΔH) [cal/mol]Entropy (ΔS) [cal/mol·°C]
Adamantane-1,3-dicarboxylic acidβ-Cyclodextrin6.3 x 10⁴-9763-10.8

Table 1: Thermodynamic parameters for the 1:1 inclusion complex of adamantane-1,3-dicarboxylic acid with β-cyclodextrin in a 5% DMSO-water solution at 25°C. Data sourced from[7][8].

The negative enthalpy change indicates that the complex formation is an energetically favorable process, driven by the release of high-energy water molecules from the cyclodextrin cavity and the establishment of favorable van der Waals contacts between the host and guest.

Interaction with Cucurbiturils

Cucurbit[n]urils, particularly cucurbit[9]uril (CB[9]), are macrocyclic hosts known for their exceptionally strong binding of hydrophobic and positively charged guests.[10][11] The adamantyl moiety, especially when functionalized with ammonium groups, forms some of the most stable non-covalent complexes known in water.[12] For instance, a diamantane diammonium guest, a larger diamondoid analogue of this compound, exhibits an extraordinary association constant with CB[9], reaching up to 10¹⁷ M⁻¹ in pure D₂O.[10][11] This ultra-high affinity is attributed to a perfect size and shape complementarity, ion-dipole interactions between the ammonium groups and the carbonyl portals of CB[9], and the hydrophobic effect.[10][11] While a specific K_a for this compound with CB[9] is not reported, it is expected to form a highly stable complex, making it an excellent candidate for applications requiring robust molecular recognition.

HostGuest_Interaction cluster_guest This compound Host Hydrophobic Cavity Guest Adamantane Core Guest->Host Host-Guest Binding Amine1 Amine Groups Amine2 Amine Groups

Caption: Host-guest complex formation.

Experimental Protocols

Protocol 1: Characterization of Host-Guest Interaction by Isothermal Titration Calorimetry (ITC)

This protocol is adapted from the methodology used for adamantane-1,3-dicarboxylic acid and is suitable for determining the thermodynamic parameters of the interaction between this compound and β-cyclodextrin.[7][8]

1. Materials and Reagents:

  • This compound (high purity, >98%)

  • β-Cyclodextrin (high purity, >98%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • ITC instrument (e.g., MicroCal VP-ITC)

2. Solution Preparation:

  • Guest Solution (in cell): Prepare a 0.1 mM solution of this compound in the desired buffer (e.g., 5% DMSO in water or phosphate buffer). Ensure the pH is adjusted if necessary, as the protonation state of the amine groups will influence binding.

  • Host Solution (in syringe): Prepare a 1.0 mM solution of β-cyclodextrin in the same buffer as the guest solution. It is critical that the buffer composition is identical to avoid heat of dilution effects.

  • Degas both solutions for 10-15 minutes prior to the experiment to prevent bubble formation in the calorimeter.

3. ITC Experiment Setup:

  • Set the experimental temperature to 25°C.

  • Set the stirring speed to 300 rpm.

  • Equilibrate the instrument until a stable baseline is achieved.

  • Perform an initial injection of 2 µL, followed by 20-30 injections of 10 µL each, with a spacing of 180 seconds between injections.

4. Data Analysis:

  • Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of host to guest.

  • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites model) using the analysis software provided with the instrument (e.g., Origin).

  • The fitting will yield the association constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the binding event. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_guest Prepare 0.1 mM This compound (in cell) degas Degas both solutions prep_guest->degas prep_host Prepare 1.0 mM β-Cyclodextrin (in syringe) prep_host->degas setup Set parameters: 25°C, 300 rpm degas->setup inject Perform injections setup->inject integrate Integrate raw data inject->integrate plot Plot binding isotherm integrate->plot fit Fit data to model plot->fit thermo Obtain K_a, ΔH, ΔS fit->thermo

Caption: Workflow for ITC experiment.

Protocol 2: Characterization of Host-Guest Interaction by ¹H NMR Spectroscopy

¹H NMR titration is a powerful technique to study host-guest complexation in solution and can provide information on the stoichiometry and binding affinity of the interaction.

1. Materials and Reagents:

  • This compound

  • β-Cyclodextrin or Cucurbit[9]uril

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

2. Sample Preparation:

  • Prepare a stock solution of this compound (guest) of known concentration (e.g., 1 mM) in D₂O.

  • Prepare a stock solution of the host (β-cyclodextrin or CB[9]) of a significantly higher concentration (e.g., 20 mM) in the same D₂O.

3. NMR Titration:

  • Acquire a ¹H NMR spectrum of the guest solution alone.

  • Create a series of samples by adding increasing amounts of the host stock solution to aliquots of the guest solution. The molar ratio of host to guest should typically range from 0 to at least 2.

  • Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is kept constant.

4. Data Analysis:

  • Monitor the chemical shifts of the adamantane protons and the host protons. Upon complexation, the adamantane protons, being inside the hydrophobic cavity of the host, will typically experience an upfield shift.

  • Plot the change in chemical shift (Δδ) of a specific guest proton as a function of the host concentration.

  • The binding constant (K_a) can be determined by fitting this titration curve to a 1:1 binding isotherm equation using non-linear regression analysis.

Conclusion and Future Outlook

This compound stands as a robust and versatile building block in the toolkit of supramolecular chemists and materials scientists. Its rigid diamondoid structure, combined with two strategically placed amine functionalities, provides a unique combination of properties that are highly advantageous for the construction of well-defined and functional supramolecular systems. The strong binding affinity of the adamantane core for macrocyclic hosts like cyclodextrins and cucurbiturils enables the formation of stable host-guest complexes, which can be leveraged to create responsive materials, drug delivery vehicles, and complex molecular architectures. The protocols outlined in this note provide a solid foundation for researchers to explore and quantify these interactions, paving the way for the rational design of novel supramolecular materials with tailored properties. As the demand for advanced functional materials continues to grow, the applications of this compound in supramolecular chemistry are poised for significant expansion.

References

The Adamantane-1,3-diamine Scaffold: A Guide to the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Adamantane Cage in Medicinal Chemistry

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a uniquely privileged scaffold in the realm of drug discovery.[1] First isolated from petroleum in 1933, its journey into medicinal chemistry began in earnest with the discovery of the antiviral properties of amantadine. The adamantane cage is not merely a passive structural element; its distinct three-dimensional and lipophilic character can significantly enhance the pharmacological profile of a molecule.[2] By incorporating this moiety, medicinal chemists can improve a drug candidate's membrane permeability, metabolic stability, and binding affinity to its biological target.[2]

Among the various functionalized adamantanes, adamantane-1,3-diamine (CAS: 10303-95-4) stands out as a versatile and powerful building block.[1] The presence of two primary amine groups at the 1 and 3 positions of the rigid cage provides reactive handles for a multitude of chemical transformations, allowing for the construction of complex and diverse molecular architectures.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, complete with detailed protocols, mechanistic insights, and biological activity data to empower researchers in their drug development endeavors.

Core Synthetic Strategies and Mechanistic Considerations

The difunctional nature of this compound allows it to serve as a cornerstone in the synthesis of a wide array of bioactive compounds. The primary amino groups are nucleophilic and readily participate in reactions such as Schiff base formation, acylation, alkylation, and the construction of heterocyclic systems.[3]

Causality in Synthesis: Why this compound?

The selection of this compound as a synthetic precursor is often driven by several key factors:

  • Structural Rigidity: The adamantane cage provides a fixed and predictable spatial arrangement of the two amine functionalities. This rigidity can be exploited to control the stereochemistry of subsequent reactions and to create molecules with well-defined three-dimensional shapes, which is crucial for precise interactions with biological targets.[4]

  • Enhanced Lipophilicity: The hydrocarbon-rich adamantane core significantly increases the lipophilicity of the resulting molecule. This property can improve oral bioavailability by enhancing absorption across biological membranes.

  • Metabolic Stability: The steric bulk of the adamantane cage can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and prolonging the half-life of a drug candidate.

  • Versatile Reactivity: The two primary amine groups offer multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[5][6]

Application Notes & Protocols

This section details the synthesis of several classes of bioactive molecules derived from this compound, including those with antimicrobial and anticancer properties.

I. Synthesis of Antimicrobial Agents: Adamantane-Thiourea Derivatives

Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities. The synthesis of adamantane-containing thioureas leverages the nucleophilicity of the amine groups of this compound.

This protocol details the synthesis of a symmetrical thiourea derivative, which can serve as a precursor for more complex heterocyclic systems.

Reaction Scheme:

Protocol 1 Adamantylamine Adamantane-1-amine reagents + Ethanol Reflux, 4h Adamantylamine->reagents 0.01 mol Isothiocyanate Adamantane-1-isothiocyanate Isothiocyanate->reagents 0.01 mol Thiourea 1,3-Bis(adamantan-1-yl)thiourea reagents->Thiourea Yield: 75%

Figure 1: Synthesis of 1,3-Bis(adamantan-1-yl)thiourea.

Materials:

  • Adamantane-1-amine (1.51 g, 0.01 mol)

  • Adamantane-1-isothiocyanate (1.93 g, 0.01 mol)

  • Ethanol (10 mL)

Procedure: [7]

  • Combine adamantane-1-amine (1.51 g, 0.01 mol) and adamantane-1-isothiocyanate (1.93 g, 0.01 mol) in a round-bottom flask containing 10 mL of ethanol.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield 1,3-bis(adamantan-1-yl)thiourea as a white amorphous powder (2.58 g, 75% yield).[7]

Characterization Data:

  • Melting Point: 161–163 °C

  • ¹H NMR (DMSO-d₆): δ 1.61 (s, 12H, Adamantane-H), 2.01 (s, 6H, Adamantane-H), 2.15 (s, 12H, Adamantane-H), 6.84 (s, 2H, NH).[7]

II. Synthesis of Schiff Base Derivatives with Potential Antioxidant Activity

Schiff bases derived from this compound are readily synthesized by condensation with various aromatic aldehydes. These compounds have been investigated for their antioxidant properties.

This protocol outlines the general procedure for the synthesis of a series of bis-Schiff bases.

Reaction Scheme:

Protocol 2 Diamine 1,3-Bis(4-aminophenyl)adamantane reagents + Absolute Ethanol + Glacial Acetic Acid (catalyst) Reflux, 6-8h Diamine->reagents Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->reagents SchiffBase Bis-Schiff Base Derivative reagents->SchiffBase

Figure 2: General synthesis of bis-Schiff bases.

Materials:

  • 1,3-Bis(4-aminophenyl)adamantane (1 equivalent)

  • Substituted aromatic aldehyde (2 equivalents)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure: [5][8]

  • Dissolve 1 equivalent of 1,3-bis(4-aminophenyl)adamantane in absolute ethanol in a round-bottom flask.

  • Add 2 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the final bis-Schiff base product.

Biological Activity Data:

The antioxidant activity of these Schiff base derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Compound IDAromatic Aldehyde SubstituentDPPH Scavenging Activity (%) at 1 mg/mL
B1 4-Nitro88.5
B2 2-Nitro85.3
B3 4-Hydroxy89.9
B4 4-Bromo81.4
B5 4-Chloro83.2
B6 4-Methoxy87.8
B7 Unsubstituted86.4
Data sourced from Al-Amiery et al. (2023).[5][8]
III. Synthesis of Heterocyclic Derivatives with Anticancer Potential

This compound can be used to construct more complex heterocyclic systems, such as 1,3,4-thiadiazoles, which have shown promising anti-proliferative activity.

This protocol describes a key intermediate in the synthesis of more complex anticancer agents.

Reaction Scheme:

Protocol 3 AdamantaneCarbohydrazide Adamantane-1-carbohydrazide reagents + KOH + Ethanol Reflux AdamantaneCarbohydrazide->reagents CS2 Carbon Disulfide CS2->reagents Thiadiazole 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine reagents->Thiadiazole

Figure 3: Synthesis of a 1,3,4-thiadiazole intermediate.

Materials:

  • Adamantane-1-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure (Conceptual - based on similar syntheses): [9]

  • Dissolve adamantane-1-carbohydrazide in ethanol.

  • Add potassium hydroxide and carbon disulfide to the solution.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

This intermediate can then be further functionalized to produce a variety of derivatives with potent anticancer activity.

Biological Activity Data for a Final Derivative:

A thiazolo-thiadiazole adamantane derivative (compound 17 in the cited study) exhibited significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[9]

CompoundTargetIC₅₀ (nM)
Derivative 17 EGFRWT71.5
Derivative 17 EGFRL858R-TK (mutant)37.85
Derivative 17 EGFRL858R/T790M (double mutant)0.27-0.78
Lapatinib (Ref.) EGFRWT31.8
Lapatinib (Ref.) EGFRL858R-TK (mutant)39.53
Lapatinib (Ref.) EGFRL858R/T790M (double mutant)0.18
Erlotinib (Ref.) EGFRL858R/T790M (double mutant)0.21
Data sourced from Wassel et al. (2021).[9]

Conclusion and Future Perspectives

This compound is a cornerstone building block in medicinal chemistry, offering a unique combination of structural rigidity, lipophilicity, and chemical versatility. The protocols and data presented herein demonstrate its utility in the synthesis of a diverse range of bioactive molecules, including antimicrobial and potent anticancer agents. The ability to readily synthesize derivatives and explore their structure-activity relationships makes this compound an invaluable tool for drug discovery professionals. Future research will undoubtedly continue to uncover novel applications for this remarkable scaffold, leading to the development of next-generation therapeutics with enhanced efficacy and improved pharmacological properties.

References

Application Notes and Protocols for the Chiral Resolution of Acidic Compounds Using Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Rigid Diamine in Chiral Resolution

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step, as the biological activity of a chiral molecule is often exclusive to one of its enantiomeric forms.[1] Classical resolution via diastereomeric salt formation remains a robust and scalable method for achieving this separation.[2] This technique hinges on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. These diastereomers, unlike their enantiomeric precursors, possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[3]

While a variety of chiral resolving agents are available, the selection of the optimal agent is often empirical and crucial for an efficient separation.[4] This guide introduces adamantane-1,3-diamine, a unique achiral diamine, as a potent resolving agent for racemic carboxylic acids and other acidic compounds. The core of this compound is the adamantane cage, a rigid, sterically demanding, and perfectly symmetrical hydrocarbon framework.[5] It is this rigidity and well-defined three-dimensional structure that imparts significant advantages in the formation of crystalline diastereomeric salts with chiral acids. The predictable orientation of the two amine functionalities, held in a fixed spatial relationship by the adamantane scaffold, can lead to more ordered and selective crystal packing, thereby enhancing the efficiency of the chiral resolution process.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound as a chiral resolving agent. It is important to note that while the principles outlined are well-established, specific published protocols for the use of this compound as a chiral resolving agent are not widely available. Therefore, the detailed protocols provided herein are based on established methodologies for similar diamine resolving agents and are intended to serve as a robust starting point for method development.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle of chiral resolution with this compound lies in the formation of diastereomeric salts with a racemic carboxylic acid. This compound, being a diamine, can form salts with two equivalents of a carboxylic acid. When reacted with a racemic mixture of a chiral acid, two diastereomeric salts are formed:

  • (R)-Acid : this compound : (R)-Acid

  • (S)-Acid : this compound : (S)-Acid

Alternatively, and more commonly for initial screening, a 1:1 salt can be formed between the diamine and the chiral acid, resulting in the following diastereomeric pair:

  • [(R)-AcidH]⁺ [this compound-H]⁺

  • [(S)-AcidH]⁺ [this compound-H]⁺

These diastereomeric salts possess different three-dimensional structures, leading to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[6] Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains in the mother liquor.

The subsequent steps involve the separation of the crystallized salt and the liberation of the enantiomerically enriched acid and the resolving agent. The this compound can then be recovered and reused, adding to the economic viability of the process.

Synthesis and Purification of this compound

For researchers who wish to synthesize this compound in-house, several methods have been reported. A common and effective route starts from 1,3-dibromoadamantane.[7]

Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures.[7][8]

Step 1: Synthesis of 1,3-Dibromoadamantane

  • In a well-ventilated fume hood, to a stirred mixture of adamantane and iron powder in a suitable solvent such as dichloromethane, slowly add liquid bromine at room temperature.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Quench the reaction by carefully adding an aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 1,3-dibromoadamantane.

  • Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane as a white solid.

Step 2: Amination of 1,3-Dibromoadamantane

  • Combine 1,3-dibromoadamantane and urea in a high-boiling point solvent such as diphenyl ether. A molar ratio of 1:2 to 1:10 (dibromoadamantane:urea) is typically used.[8]

  • Heat the mixture in an oil bath to the desired reaction temperature (e.g., 180-200 °C) and stir for several hours.

  • After the reaction is complete, cool the mixture to approximately 50 °C.

  • Acidify the mixture with hydrochloric acid to dissolve the product.

  • Filter to remove any insoluble impurities.

  • Neutralize the filtrate with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation or recrystallization.

General Protocol for Chiral Resolution of Acidic Compounds

This generalized protocol provides a systematic approach to developing a chiral resolution method for a racemic carboxylic acid using this compound.

Part 1: Initial Screening and Salt Formation
  • Solvent Selection: The choice of solvent is critical for successful resolution. A suitable solvent should provide a significant difference in the solubility of the two diastereomeric salts. A range of solvents with varying polarities should be screened. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

  • Stoichiometry: Begin with a 1:1 molar ratio of the racemic acid to this compound. In a test tube, dissolve a small amount of the racemic acid and this compound in a minimal amount of a heated solvent from your screening list.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, to a lower temperature (e.g., 4 °C or -20 °C). Observe for crystal formation. If no crystals form, try other solvents or slowly add a less polar co-solvent (anti-solvent) to induce crystallization.

  • Analysis of the First Crystals: Collect the initial crop of crystals by filtration. Liberate the acid by dissolving the salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a dilute acid (e.g., 1 M HCl). After separation and evaporation of the organic layer, determine the enantiomeric excess (ee) of the recovered acid using a suitable analytical technique, such as chiral HPLC or polarimetry.

Part 2: Optimization of the Chiral Resolution

Once a promising solvent system is identified, the resolution process should be optimized to maximize both the yield and the enantiomeric excess of the desired enantiomer.

  • Temperature Profile: Investigate the effect of the crystallization temperature and the cooling rate on the resolution efficiency. Slow, controlled cooling often yields crystals of higher purity.

  • Concentration: Vary the concentration of the acid and diamine in the chosen solvent to find the optimal conditions for selective crystallization.

  • Recrystallization: The first crop of crystals can be recrystallized from the same or a different solvent system to further enhance the enantiomeric purity.

Part 3: Recovery of the Enantiopure Acid and Resolving Agent
  • Liberation of the Enantiopure Acid:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of 1-2.

    • Separate the organic layer containing the enantiopure acid.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the enantiopure acid.

  • Recovery of this compound:

    • The aqueous layer from the previous step contains the hydrochloride salt of this compound.

    • Basify the aqueous solution with a strong base (e.g., 50% NaOH) to a pH greater than 12.

    • Extract the liberated this compound with an organic solvent (e.g., dichloromethane).

    • Dry the organic extract and remove the solvent to recover the resolving agent, which can be reused.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Enantiomer & Agent Recovery Racemic_Acid Racemic Acid (R/S Mixture) Salt_Formation Salt Formation (Heating/Dissolution) Racemic_Acid->Salt_Formation Resolving_Agent This compound Resolving_Agent->Salt_Formation Solvent Solvent System Solvent->Salt_Formation Crystallization Controlled Cooling & Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble Solid More_Soluble More Soluble Diastereomeric Salt (Mother Liquor) Filtration->More_Soluble Liquid Liberation_Solid Acid/Base Liberation (from Solid) Less_Soluble->Liberation_Solid Liberation_Liquid Acid/Base Liberation (from Liquid) More_Soluble->Liberation_Liquid Pure_Enantiomer_1 Enantiomer 1 (e.g., R-Acid) Liberation_Solid->Pure_Enantiomer_1 Recovered_Agent_1 Recovered Resolving Agent Liberation_Solid->Recovered_Agent_1 Pure_Enantiomer_2 Enantiomer 2 (e.g., S-Acid) Liberation_Liquid->Pure_Enantiomer_2 Recovered_Agent_2 Recovered Resolving Agent Liberation_Liquid->Recovered_Agent_2

Figure 1: General workflow for the chiral resolution of a racemic acid using this compound.

Key Experimental Considerations and Troubleshooting

ParameterRationale and Key ConsiderationsTroubleshooting
Purity of Resolving Agent The enantiomeric purity of the resolving agent is paramount for achieving high enantiomeric excess in the resolved product. For achiral resolving agents like this compound, high chemical purity is essential to avoid interfering with crystallization.Problem: Poor resolution efficiency. Solution: Ensure the this compound is of high purity (>98%). Recrystallize or repurify if necessary.
Solvent System The solvent system must provide a good solubility differential between the two diastereomeric salts. A solvent that is too good will keep both salts in solution, while a poor solvent will cause both to precipitate.Problem: No crystallization or co-precipitation of both diastereomers. Solution: Systematically screen a wider range of solvents and solvent mixtures. Consider using anti-solvent addition to induce crystallization.
Stoichiometry While a 1:1 molar ratio is a good starting point, the optimal ratio of the racemic acid to the diamine may vary. For dicarboxylic acids, a 2:1 ratio (acid:diamine) might be more effective.Problem: Low yield of the desired diastereomeric salt. Solution: Experiment with different molar ratios of the acid to the diamine (e.g., 1:0.5, 1:1.5).
Crystallization Conditions Slow, controlled cooling generally leads to the formation of more well-defined crystals and higher diastereomeric purity. Seeding with a small crystal of the desired diastereomer can also be beneficial.Problem: Formation of an oil or amorphous solid instead of crystals. Solution: Try a slower cooling rate, use a different solvent, or attempt to obtain seed crystals by scratching the inside of the flask or by rapid cooling of a small aliquot.
Recovery and Recycling Efficient recovery of the resolving agent is crucial for the economic feasibility of the process on a larger scale. Ensure complete extraction after basification.Problem: Low recovery of this compound. Solution: Perform multiple extractions with the organic solvent after basification. Ensure the aqueous phase is sufficiently basic (pH > 12) to fully deprotonate the diamine.

Potential Applications and Candidate Substrates

The rigid and bulky nature of the adamantane core makes this compound a particularly promising resolving agent for chiral carboxylic acids that also possess rigid or sterically demanding substituents. The well-defined structure of the resulting diastereomeric salts can lead to more effective chiral recognition in the crystal lattice.

Table of Potential Candidate Racemic Acids for Resolution:

Class of Carboxylic AcidExample(s)Rationale for Suitability
Arylpropionic Acids Ibuprofen, NaproxenThe presence of a bulky aryl group can lead to favorable steric interactions with the adamantane cage, enhancing the difference in crystal packing between diastereomers.[3][9]
Mandelic Acid Derivatives Mandelic acid, 2-Chloromandelic acidThe phenyl group and the alpha-hydroxy functionality provide multiple points for potential interactions within the crystal lattice.
Amino Acid Derivatives N-acetyl-phenylalanine, N-Boc-prolineThe rigid ring structures and functional groups of protected amino acids can interact favorably with the diamine resolving agent.
Chiral Aliphatic Acids 2-Methylcyclohexanecarboxylic acidThe rigid cyclic structure of the acid can complement the rigidity of the adamantane backbone, leading to well-ordered crystal packing.

Visualization of Diastereomeric Salt Formation

Diastereomeric_Salt_Formation cluster_racemic_acid Racemic Carboxylic Acid cluster_resolving_agent Resolving Agent cluster_diastereomeric_salts Diastereomeric Salts (Different Properties) R_Acid R-Enantiomer Diastereomer_1 Salt of R-Acid and Diamine R_Acid->Diastereomer_1 S_Acid S-Enantiomer Diastereomer_2 Salt of S-Acid and Diamine S_Acid->Diastereomer_2 Adamantane_Diamine This compound (Achiral) Adamantane_Diamine->Diastereomer_1 Adamantane_Diamine->Diastereomer_2

Figure 2: Formation of diastereomeric salts from a racemic acid and this compound.

Conclusion

This compound presents itself as a compelling, albeit underexplored, candidate for the chiral resolution of acidic compounds. Its rigid, C2-symmetric structure offers the potential for forming highly crystalline and easily separable diastereomeric salts. The general protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this unique diamine in their own chiral separation challenges. Through systematic screening and optimization, this compound may prove to be a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Adamantane-1,3-diamine (CAS: 10303-95-4). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, rigid diamine building block. Its unique cage-like structure offers unparalleled rigidity, making it a critical component in advanced polymers, materials science, and as a scaffold for novel therapeutics.[1][2][3]

However, the same structural rigidity that makes it desirable also presents distinct synthetic challenges. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.

Core Synthetic Pathways: An Overview

The synthesis of this compound is not trivial. Several routes have been established, each with a unique set of advantages and challenges. Understanding these pathways is the first step in troubleshooting your experiment. The most common methods start from either adamantane itself or a pre-functionalized derivative.

cluster_0 Common Synthetic Routes Adamantane Adamantane Dibromo 1,3-Dibromoadamantane Adamantane->Dibromo Bromination [1] Diamine This compound (Target) Dibromo->Diamine Amination (Urea/TFA) [1] Diazide 1,3-Diazidoadamantane Dibromo->Diazide Azide Substitution [6] Diazide->Diamine Reduction (H₂/Pd-C) [6] Diol Adamantane-1,3-diol BisAmide N,N'-(Adamantane-1,3-diyl)diacetamide Diol->BisAmide Ritter Reaction (CH₃CN/H⁺) [9] BisAmide->Diamine Hydrolysis [6]

Caption: Overview of primary synthetic routes to this compound.

Table 1: Comparative Analysis of Primary Synthetic Methods
MethodStarting MaterialKey ReagentsTypical Overall Yield (%)AdvantagesDisadvantages
Bromination-Amination AdamantaneBr₂, Fe; Urea, TFA[4]~51%[4]High yield, relatively mild conditions, fewer steps.Requires handling of toxic liquid bromine.[5]
Azide Reduction 1,3-DibromoadamantaneNaN₃ or TMSN₃, SnCl₄; H₂, Pd/C[6]~55-60%[7]Avoids harsh acidic hydrolysis.Involves potentially hazardous azide intermediates.[7]
Ritter Reaction-Hydrolysis Adamantane-1,3-diol or 1,3-DibromoadamantaneNitrile (e.g., CH₃CN), H₂SO₄; Strong acid/base for hydrolysis[6][8]Variable, can be low.Good yield in the Ritter step itself.The amide hydrolysis requires forcing conditions and long reaction times, often lowering the overall yield.[6]
Nitration-Reduction AdamantaneConc. HNO₃; Raney Nickel, H₂[1]<18% (nitration step)[1]Avoids halogenated intermediates.Very low yield, harsh conditions (high temp/pressure), safety concerns with nitration.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you might face during synthesis and purification.

Part 1: Issues in the Synthesis of 1,3-Dibromoadamantane

Q1: My bromination of adamantane is producing a mixture of 1-bromoadamantane and poly-brominated species, with low selectivity for the 1,3-dibromo product. How can I improve this?

A1: This is a classic selectivity problem in free-radical or Lewis-acid-catalyzed halogenation of adamantane. The bridgehead positions are highly reactive, and controlling the reaction to achieve disubstitution at the 1 and 3 positions without side products requires careful control of conditions.

Causality & Solution:

  • Stoichiometry: Over-bromination is common if an excess of the brominating agent is used. Start with a stoichiometric amount of bromine (2.0 equivalents) and monitor the reaction closely by GC-MS or TLC.

  • Catalyst: For disubstitution, a Lewis acid catalyst is often necessary.[9] However, for monosubstitution, a catalyst may not be required. A combination of boron tribromide and aluminum bromide has been shown to be effective for targeting the 1,3-dibromo product.[9]

  • Reaction Time & Temperature: Do not let the reaction run for an excessively long time, as this promotes the formation of thermodynamically favored, but undesired, poly-brominated products. While refluxing in bromine is a common method, consider running the reaction at a lower temperature to improve selectivity.[9]

  • Purification: If polybrominated byproducts do form, they can be challenging to separate. Recrystallization from methanol is the most common and effective purification method for 1,3-dibromoadamantane.[7]

Part 2: Challenges in the Amination Step

Q2: I am attempting the amination of 1,3-dibromoadamantane with urea, but I am getting a very low yield or no reaction at all. What is the critical factor I might be missing?

A2: The most critical factor in this reaction is the presence of a strong acid catalyst, typically trifluoroacetic acid (TFA). Without it, the reaction will not proceed successfully.[4]

Causality & Solution: The reaction proceeds via an SN1 mechanism. The C-Br bonds in 1,3-dibromoadamantane are strong and require assistance to cleave. TFA facilitates the cleavage of the C-Br bond to generate a stable tertiary carbocation at the bridgehead position.[4][7] Urea, a weak nucleophile, can then attack this carbocation.

Troubleshooting Workflow:

Start Low/No Yield in Urea Amination Check_TFA Is Trifluoroacetic Acid (TFA) present as a catalyst? Start->Check_TFA Check_Temp Is the reaction temperature high enough (~180 °C)? Check_TFA->Check_Temp Yes Result_Add_TFA Action: Add TFA. It is essential for carbocation formation. Check_TFA->Result_Add_TFA No Check_Solvent Are you using a high-boiling solvent (e.g., diphenyl ether)? Check_Temp->Check_Solvent Yes Result_Increase_Temp Action: Increase temperature. The reaction requires significant thermal energy. Check_Temp->Result_Increase_Temp No Check_Purity Is the 1,3-dibromoadamantane starting material pure? Check_Solvent->Check_Purity Yes Result_Change_Solvent Action: Use a high-boiling solvent to reach the required temperature. Check_Solvent->Result_Change_Solvent No Result_Purify_SM Action: Repurify starting material. Impurities can inhibit the reaction. Check_Purity->Result_Purify_SM No Success Problem Resolved Check_Purity->Success Yes Result_Add_TFA->Success Result_Increase_Temp->Success Result_Change_Solvent->Success Result_Purify_SM->Success

Caption: Troubleshooting decision tree for the amination of 1,3-dibromoadamantane.

Q3: The hydrolysis of my N,N'-(Adamantane-1,3-diyl)diacetamide from the Ritter reaction is very slow and gives poor yields. Can this be improved?

A3: This is a well-documented drawback of the Ritter route for this specific diamine.[6] The steric bulk of the adamantyl cage hinders the approach of water/hydroxide to the amide carbonyl, making hydrolysis difficult and requiring harsh, prolonged heating in strong acid or base, which can lead to degradation.

Causality & Solution:

  • Forcing Conditions: Researchers often have to resort to extended reflux in concentrated HCl or NaOH. Unfortunately, this often leads to decomposition and lower-than-expected yields.

  • Alternative Routes: If you consistently face issues with this hydrolysis, it is strongly recommended to consider an alternative synthetic pathway. The two-step conversion from 1,3-dibromoadamantane via the diazide intermediate followed by catalytic hydrogenation is an excellent alternative that completely bypasses this problematic hydrolysis step.[6]

Part 3: Purification and Handling

Q4: My crude this compound streaks badly on a standard silica gel TLC plate, making column chromatography difficult. How can I purify it effectively?

A4: The basic amine groups on your product are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the streaking and poor separation you are observing.

Causality & Solution:

  • Modify the Mobile Phase: The most common solution is to add a small amount (0.5-2%) of a volatile base to your eluent. Triethylamine (Et₃N) is the standard choice. It will neutralize the acidic sites on the silica, allowing your diamine to elute properly.[10]

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.

  • Acid-Base Extraction: Before chromatography, an acid-base workup is essential. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with dilute aqueous acid (e.g., 1M HCl). The diamine will move into the aqueous phase as the hydrochloride salt, leaving non-basic organic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure diamine back into an organic solvent.[1]

  • Purification via Salt Formation: For a non-chromatographic method, you can purify the diamine by converting it to a salt. Dissolving the crude product in an ether and adding a solution of oxalic acid will precipitate the diamine as a white solid oxalate salt, which can be collected by filtration.[6] The free base can be regenerated by treatment with a strong base.

Q5: The final product has a yellow or brown tint. What causes this and how can it be removed?

A5: The discoloration is almost always due to the oxidation of the primary amine functional groups, which are susceptible to air oxidation, especially if trace impurities are present.

Causality & Solution:

  • Inert Atmosphere: When possible, handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon), especially during heating or solvent removal.

  • Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities. Perform a hot filtration through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.[10]

  • Purity: Ensure the purity is high (typically >97%) for storage.[2] Impurities can catalyze oxidation. Store the final product in a cool, dark place, preferably under an inert atmosphere.

Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination-Amination [4][7]

Step A: Synthesis of 1,3-Dibromoadamantane

  • To a stirred mixture of adamantane (1.0 eq) and iron powder (catalytic amount) in dichloromethane (CH₂Cl₂), add liquid bromine (2.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor progress by GC.

  • Upon completion, carefully quench the reaction by adding aqueous sodium sulfite solution until the red-brown color of bromine disappears.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain a yellow solid.

  • Recrystallize the crude solid from methanol to yield 1,3-dibromoadamantane as a white crystalline solid (Typical Yield: ~72%).

Step B: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, add 1,3-dibromoadamantane (1.0 eq), urea (5.0 eq), and diphenyl ether as a high-boiling solvent.

  • Add trifluoroacetic acid (TFA) (2.0 eq) to the mixture.

  • Heat the mixture to 180 °C in an oil bath and stir vigorously for 1.5 - 2 hours.

  • Cool the reaction mixture and extract with chloroform or another suitable organic solvent.

  • Acidify the mixture with hydrochloric acid. The product will dissolve in the aqueous layer as its hydrochloride salt.

  • Separate the layers. Neutralize the aqueous layer with a sodium hydroxide solution.

  • Extract the free diamine product with an organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or recrystallization to obtain this compound (Typical Yield: ~71%).

References

Technical Support Center: Optimizing Reaction Yield for Adamantane-1,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The unique, rigid cage-like structure of this compound makes it a valuable building block in pharmaceuticals and advanced materials, but its synthesis can present challenges.[1][2][3] This document provides in-depth technical guidance in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low when synthesizing this compound from 1,3-dibromoadamantane and urea. What are the likely causes and how can I improve it?

Answer:

Low yields in the amination of 1,3-dibromoadamantane with urea are a frequent issue. The primary causes often revolve around reaction conditions and reagent purity. Here’s a breakdown of potential problems and their solutions:

  • Incomplete Reaction: The carbon-bromine bonds in 1,3-dibromoadamantane are sterically hindered, making nucleophilic substitution challenging.[4]

    • Solution: Ensure your reaction temperature is sufficiently high, typically in the range of 180-200°C.[4][5] The use of a high-boiling point solvent like diphenyl ether is crucial to achieve these temperatures.[4] Reaction times of 1.5 to 15 hours may be necessary, and optimization studies are recommended.[4][5]

  • Sub-optimal Molar Ratio of Reactants: An incorrect ratio of 1,3-dibromoadamantane to urea can lead to incomplete conversion or the formation of byproducts.

    • Solution: A molar ratio of 1,3-dibromoadamantane to urea in the range of 1:2 to 1:10 is recommended.[5] Experiment within this range to find the optimal ratio for your specific setup.

  • Lack of an Effective Catalyst: The direct reaction between 1,3-dibromoadamantane and urea is slow. A catalyst is often necessary to facilitate the reaction.

    • Solution: The addition of an acid catalyst, such as trifluoroacetic acid (TFA), has been shown to significantly improve yields.[4] TFA facilitates the cleavage of the C-Br bond, promoting the formation of the adamantyl carbocation for subsequent reaction with urea.[4]

  • Impure Starting Materials: Impurities in the 1,3-dibromoadamantane or urea can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. 1,3-dibromoadamantane can be purified by recrystallization from methanol.[6][7] High-purity urea should be used.

Question 2: I am observing significant amounts of mono-aminated adamantane byproduct. How can I favor the formation of the di-substituted product?

Answer:

The formation of 1-amino-3-bromoadamantane is a common side reaction. To drive the reaction towards the desired 1,3-diamine, consider the following:

  • Increase Urea Concentration: A higher molar excess of urea will increase the probability of the second substitution reaction occurring. Experiment with the higher end of the 1:2 to 1:10 molar ratio of 1,3-dibromoadamantane to urea.[5]

  • Prolong Reaction Time: A longer reaction time at the optimal temperature will provide more opportunity for the second amination to take place. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction duration.

  • Ensure Homogeneous Reaction Mixture: Proper mixing is essential to ensure that all reactants are in close proximity. Use a mechanical stirrer, especially for larger scale reactions, to maintain a homogeneous suspension.

Question 3: My final product is discolored (yellow or brown). What is the cause and how can I obtain a pure, white product?

Answer:

Discoloration of the final product is typically due to the presence of impurities formed during the reaction or work-up.

  • Cause: Oxidation of the amine groups or residual impurities from the starting materials or solvent can lead to a colored product.

  • Solution: Purification Protocol

    • Acid-Base Extraction: After the reaction, the crude product should be dissolved in an acidic solution (e.g., 2M HCl) to protonate the diamine and make it water-soluble.[4][5] This allows for the removal of non-basic organic impurities by washing with an organic solvent.

    • Basification and Extraction: The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH of 11 to deprotonate the diamine, which can then be extracted into an organic solvent like chloroform or dichloromethane.[4][5]

    • Decolorization: If the product is still colored after extraction, you can treat the organic solution with activated carbon. Briefly heat the solution with a small amount of activated carbon, then filter it hot to remove the carbon and adsorbed impurities.[8]

    • Recrystallization/Sublimation: The final product can be further purified by recrystallization from a suitable solvent or by sublimation, which is effective for thermally stable compounds.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question 4: What are the main synthetic routes to prepare this compound?

Answer:

Several synthetic routes have been established for the synthesis of this compound. The choice of route often depends on the available starting materials, desired scale, and safety considerations. The most common methods include:

  • From 1,3-Dibromoadamantane: This is a widely used method involving the amination of 1,3-dibromoadamantane with reagents like urea, often in the presence of an acid catalyst.[4][5]

  • Ritter Reaction: This method typically involves the reaction of 1,3-dihydroxyadamantane or 1,3-dibromoadamantane with a nitrile (like acetonitrile or hydrogen cyanide) in the presence of a strong acid (e.g., sulfuric acid) to form a bis-amide, which is then hydrolyzed to the diamine.[9][10][11]

  • Reduction of Diazides: 1,3-Dibromoadamantane can be converted to 1,3-diazidoadamantane, which is then reduced to the diamine, for example, by catalytic hydrogenation.[6]

  • Hofmann Degradation: This route starts from adamantane-1,3-dicarboxylic acid, which is converted to the corresponding diamide and then subjected to Hofmann degradation to yield the diamine.[12]

  • Schmidt Reaction: Adamantane-1,3-dicarboxylic acid can be reacted with hydrazoic acid in the presence of a strong acid to yield the diamine.[13][14][15]

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialKey ReagentsAdvantagesDisadvantages
1,3-DibromoadamantaneUrea, High-boiling solvent, Acid catalystRelatively short route, readily available starting materialHigh reaction temperatures, potential for mono-amination
1,3-DihydroxyadamantaneNitrile, Strong acidCan give high yieldsExpensive starting material, use of corrosive acids
1,3-DibromoadamantaneSodium azide, Reducing agentGood yieldsUse of potentially explosive azide intermediates
Adamantane-1,3-dicarboxylic acidThionyl chloride, Ammonia, Bromine, NaOHUtilizes a different starting materialMulti-step process, use of hazardous reagents
Adamantane-1,3-dicarboxylic acidHydrazoic acid, Strong acidDirect conversion from dicarboxylic acidUse of highly toxic and explosive hydrazoic acid

Question 5: What are the critical safety precautions to consider during the synthesis of this compound?

Answer:

Safety is paramount in any chemical synthesis. For this compound, specific hazards depend on the chosen synthetic route.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound itself should be handled with care, although it has a relatively high flash point of 122°C.[1][2]

  • Handling of Bromine (for 1,3-dibromoadamantane synthesis): Liquid bromine is highly corrosive and toxic. Handle it with extreme caution in a fume hood, and have a solution of sodium thiosulfate ready to neutralize any spills.

  • Use of Strong Acids: Many synthetic routes employ strong acids like sulfuric acid, nitric acid, or trifluoroacetic acid. These are highly corrosive and should be handled with care, ensuring proper PPE is worn.

  • Handling of Azides: Syntheses involving sodium azide or hydrazoic acid are particularly hazardous as these compounds are explosive and highly toxic. Only experienced personnel should handle these reagents, and appropriate safety protocols must be strictly followed.

  • High-Temperature Reactions: When using high-boiling point solvents like diphenyl ether, be mindful of the high temperatures involved and take precautions to prevent burns and fires.

Question 6: How can I effectively monitor the progress of my reaction?

Answer:

Monitoring the reaction progress is crucial for optimizing reaction time and maximizing yield. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product. Using an appropriate solvent system, you can visualize the spots under UV light or by staining. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking of the basic amine product on the silica gel plate.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for monitoring the reaction mixture. It can separate the components and provide information about their relative amounts and molecular weights, allowing for the identification of starting materials, intermediates, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for more quantitative analysis of the reaction mixture, providing accurate information on the concentration of each component over time.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of starting material to product by observing the characteristic signals of each compound.[8]

Experimental Workflow Visualization

Diagram 1: General Workflow for this compound Synthesis from 1,3-Dibromoadamantane

Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1,3-Dibromoadamantane + Urea D Heat (180-200°C) + Stirring A->D B High-Boiling Solvent (e.g., Diphenyl Ether) B->D C Acid Catalyst (e.g., TFA) C->D E Cool Reaction Mixture D->E Crude Product F Acidification (HCl) E->F G Wash with Organic Solvent F->G H Basification (NaOH) G->H I Extraction with Organic Solvent H->I J Drying & Solvent Removal I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed Q1 Reaction Conditions Checked? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Reagent Stoichiometry Correct? A1_Yes->Q2 Sol1 Verify Temperature (180-200°C) and Reaction Time A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Catalyst Used? A2_Yes->Q3 Sol2 Adjust Urea Molar Ratio (1:2 to 1:10) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Purity of Starting Materials? A3_Yes->Q4 Sol3 Add Acid Catalyst (e.g., TFA) A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Yield Optimized A4_Yes->End Sol4 Purify Starting Materials A4_No->Sol4 Sol4->End

Caption: A logical guide to troubleshooting low reaction yields.

References

Technical Support Center: Purification Strategies for Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The protocols and explanations provided are grounded in established chemical principles to ensure both success and safety in the laboratory.

Understanding the Challenge: Common Impurities in Crude this compound

The purification of this compound (CAS: 10303-95-4) is critical to ensure the integrity of subsequent synthetic steps and the quality of the final products.[1][2] The rigid, cage-like structure of the adamantane core, combined with the reactivity of its two primary amine groups, makes it a valuable intermediate in pharmaceuticals and materials science.[1][3] However, its synthesis can result in a variety of impurities that must be removed.

Common impurities may include:

  • Unreacted Starting Materials: Such as 1,3-dibromoadamantane if the synthesis proceeds via amination.[4]

  • Mono-substituted Intermediates: For example, 1-amino-3-bromoadamantane.

  • Byproducts from Side Reactions: Including oxidation products of the diamine.

  • Residual Solvents: High boiling point solvents like diphenyl ether are sometimes used in the synthesis.[4]

  • Inorganic Salts: Generated during workup procedures.

The choice of purification strategy will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Initial Extraction and Workup

  • Question: I've followed a standard acid-base extraction protocol after synthesizing this compound, but my yield is significantly lower than expected. What could be the cause?

  • Answer: Low yields after an initial workup can often be attributed to incomplete extraction or precipitation of your product. This compound, being a base, is converted to its hydrochloride salt during the acidic wash, making it water-soluble.[5][6] Several factors can influence the efficiency of this process:

    • Inadequate pH Adjustment: Ensure that the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate both amine groups of the diamine. Conversely, during the basification step to recover the free base, the pH should be raised to strongly alkaline conditions (pH 12-14) to ensure complete deprotonation and minimize its solubility in the aqueous phase.

    • Insufficient Extraction: The free base of this compound is soluble in various organic solvents. However, multiple extractions with a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) are crucial to ensure complete removal from the aqueous layer.[5] A single extraction is often insufficient.

    • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping some of your product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In more persistent cases, filtration through a pad of Celite® may be necessary.

Issue 2: Persistent Colored Impurities in the Final Product

  • Question: My isolated this compound is off-white or yellowish, suggesting the presence of colored impurities. How can I remove these?

  • Answer: Colored impurities are often due to oxidation byproducts or high molecular weight contaminants. Here are a few strategies to address this:

    • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot, dissolved solution can effectively adsorb colored impurities. After a brief heating period, the carbon is removed by hot filtration. Be cautious not to add too much activated carbon, as it can also adsorb your product, leading to a decrease in yield.

    • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles from your target compound. The choice of solvent is critical. An ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. Test a range of solvents (e.g., methanol, ethanol, acetone, or mixtures) on a small scale to find the optimal conditions.

    • Sublimation: For thermally stable compounds like adamantane derivatives, sublimation can be an excellent method for achieving high purity and removing non-volatile or less volatile impurities.[7][8] This solvent-free technique involves heating the crude solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving impurities behind.

Issue 3: Product Purity is Not High Enough for My Application

  • Question: I've tried recrystallization, but my this compound is still not reaching the desired purity (>98%). What other methods can I employ?

  • Answer: When a single purification technique is insufficient, a combination of methods or a more powerful technique is required.

    • Formation and Recrystallization of the Hydrochloride Salt: Converting the free base to its dihydrochloride salt can significantly alter its solubility properties, often making it more amenable to recrystallization from different solvent systems (e.g., ethanol/water mixtures). The purified salt can then be converted back to the free base by treatment with a strong base. This method is particularly effective for removing non-basic impurities.

    • Column Chromatography: While potentially more labor-intensive, column chromatography offers a high degree of separation. For amines, it is often necessary to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to prevent streaking and improve the separation on a silica gel column. The choice of eluent will depend on the polarity of the impurities you are trying to remove.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. A good starting point is to test polar protic solvents like methanol or ethanol, or polar aprotic solvents like acetone.[9] Small-scale solubility tests are highly recommended. A suitable solvent will dissolve the crude product when hot but allow for good crystal recovery upon cooling.

Q2: Is this compound stable to heat? Can I use sublimation?

A2: Adamantane and its derivatives are generally thermally stable due to their rigid cage-like structure.[7] this compound has a relatively high boiling point of approximately 249°C at atmospheric pressure.[2][10] Sublimation is a viable and effective purification method for achieving high purity, especially for removing non-volatile impurities.[7][8]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess purity.

  • Gas Chromatography (GC): Can provide a quantitative measure of purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities with distinct proton or carbon signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and identify any impurities with different masses.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: My synthesis involves 1,3-dibromoadamantane. How can I ensure it is pure before starting the amination reaction?

A4: The purity of your starting material is crucial for a clean reaction. 1,3-Dibromoadamantane can be purified by recrystallization from methanol.[3] Its melting point should be in the range of 112–113°C.[3]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is a general guideline for the initial workup of a reaction mixture containing this compound.

  • Acidification: Cool the reaction mixture and dilute it with an organic solvent (e.g., dichloromethane). Transfer the mixture to a separatory funnel and extract with 1M hydrochloric acid. Repeat the aqueous extraction 2-3 times. Combine the acidic aqueous layers.

  • Removal of Non-Basic Impurities: Wash the combined acidic aqueous layers with an organic solvent (e.g., dichloromethane) to remove any non-basic organic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide solution with stirring until the pH is strongly basic (pH > 12).

  • Extraction of Free Base: Extract the resulting aqueous suspension with an organic solvent (e.g., dichloromethane or chloroform) multiple times (at least 3 times).[5]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield of crystals.

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data and Visualizations

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number10303-95-4[1][10]
Molecular FormulaC₁₀H₁₈N₂[10]
Molecular Weight166.26 g/mol [10]
AppearanceWhite to almost white powder/lump[11][12]
Boiling Point~249 °C[2][10]
Flash Point122 °C[2][10]

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Workup CheckPurity Check Purity (GC, NMR, MP) AcidBase->CheckPurity Recrystallization Recrystallization Recrystallization->CheckPurity Sublimation Sublimation PureProduct Pure this compound (>98%) Sublimation->PureProduct Chromatography Column Chromatography Chromatography->PureProduct CheckPurity->Recrystallization Purity Not OK CheckPurity->Sublimation High Purity Needed CheckPurity->Chromatography Difficult Impurities CheckPurity->PureProduct Purity OK

Caption: Decision tree for selecting a purification strategy.

References

Overcoming solubility issues with Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success.

Section 1: Understanding the Solubility Profile of this compound

This compound (C₁₀H₁₈N₂) is a unique molecule featuring a rigid, three-dimensional diamondoid cage structure with two primary amine groups at the 1 and 3 positions.[1][2] This distinct architecture is the root of its challenging solubility characteristics.

The molecule's personality is split:

  • The Adamantane Cage: This bulky, saturated hydrocarbon core is highly lipophilic (hydrophobic), favoring non-polar environments.[3][4] This rigidity contributes to a stable crystal lattice, which requires significant energy to break down during dissolution.

  • The Diamine Groups: The two -NH₂ groups are polar and capable of forming hydrogen bonds. These groups are also basic and can be protonated to form salts.[1][5]

This structural duality means the compound is often poorly soluble in both highly polar solvents (like water, where the hydrophobic cage dominates) and purely non-polar solvents (like hexane, where the polar amine groups are not well-solvated).[5][6] Its successful application, particularly in the synthesis of high-performance polymers, often relies on polar aprotic solvents.[7]

Section 2: Troubleshooting Common Solubility Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Q1: My this compound won't dissolve in my chosen solvent. What is the first step?

Answer: The first and most critical step is to verify that you are using an appropriate solvent. The choice of solvent is paramount and depends on whether you are using the free base or a salt form (e.g., dihydrochloride).

Causality: The compound's dual nature (lipophilic cage, polar amines) requires a solvent that can accommodate both characteristics. For the free base, polar aprotic solvents are typically the most effective starting point as they can solvate the polar amine groups without the conflicting interactions of protic solvents like water or simple alcohols.

Recommended Action:

  • Confirm the Form: Are you using this compound free base or this compound dihydrochloride? The hydrochloride salt is designed for enhanced solubility in aqueous or highly polar protic solvents.[8]

  • Consult the Solvent Selection Table: Cross-reference your solvent with the table below. If your solvent is listed as "Insoluble" or "Sparingly Soluble," you should select a more appropriate one.

  • Gentle Heating: For solvents listed as "Sparingly Soluble" or "Soluble," gentle heating (e.g., 40-50°C) can often increase the rate of dissolution and overall solubility. Always monitor for any signs of degradation.

Data Presentation: Qualitative Solubility of this compound (Free Base)
Solvent CategoryExample SolventsPredicted SolubilityRationale & Expert Notes
Polar Aprotic NMP, DMAc, DMSO, THFSoluble Recommended Starting Point. These solvents are effective for polymerization reactions involving this monomer, indicating good solubility.[7][9] DMSO is a powerful solvent for many organic compounds.[10]
Weakly Polar Dichloromethane (DCM), ChloroformSoluble Good for many nonpolar to moderately polar compounds. Often used for extraction of adamantane derivatives.[10]
Polar Protic WaterInsoluble The large, hydrophobic adamantane cage dominates, preventing dissolution.[6][7]
Polar Protic Ethanol, MethanolSparingly Soluble to Insoluble While the amine groups can hydrogen bond, the large hydrophobic structure limits solubility. Some derivatives show limited solubility.[10]
Non-Polar Hexane, Toluene, BenzeneInsoluble These solvents cannot effectively solvate the polar amine groups.[5][6]
Q2: I need to dissolve this compound in an aqueous buffer, but it's insoluble. How can I achieve this?

Answer: Direct dissolution of the free base in aqueous buffers is not feasible due to its hydrophobicity. The solution is to leverage the basicity of the amine groups through pH adjustment to form a soluble salt in situ.

Causality: The primary amine groups on the adamantane core have a pKa that allows them to be protonated by an acid. Adding an acid (like HCl) to the aqueous suspension will convert the neutral, insoluble diamine (R-NH₂) into its corresponding ammonium salt (R-NH₃⁺Cl⁻). This charged species is an ion and is dramatically more soluble in polar solvents like water.[11][12]

Recommended Action:

  • Prepare a Suspension: Disperse the required amount of this compound free base in your target buffer or water. Make sure to use a volume slightly less than your final target volume to leave room for the acid and final volume adjustment.[13]

  • pH Adjustment: While stirring vigorously, slowly add a dilute acid (e.g., 1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding acid and monitoring the pH. The solid material should begin to dissolve as the pH drops and the diamine is protonated.

  • Finalize: Once all the solid has dissolved, you can make a final pH adjustment if necessary and bring the solution to the final target volume with your buffer or water.

A detailed, step-by-step protocol for this procedure is provided in Section 3 .

Q3: The compound is still not dissolving, even with heating and the correct solvent. What other physical methods can I try?

Answer: If you are facing persistent solubility issues with a crystalline compound, sonication is a highly effective physical method to accelerate dissolution.

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[14] This process generates intense mechanical forces and microjets that bombard the surface of the solid particles.[15][16] This energy helps to break apart the crystal lattice and enhances solvent penetration, significantly increasing the rate of dissolution.[17][18]

Recommended Action:

  • Prepare the Mixture: Add your this compound and the selected solvent to an appropriate vessel.

  • Apply Ultrasonic Energy: Immerse the tip of a probe sonicator into the mixture or place the vessel in an ultrasonic bath.

  • Process: Apply ultrasonic energy in pulses to avoid excessive heating of the solvent. Monitor the mixture until the solid is fully dissolved.

A detailed workflow and protocol for sonication-assisted dissolution are provided in Section 3 .

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the key solubilization techniques discussed.

Protocol 1: pH Adjustment for Aqueous Solubilization

This protocol describes how to solubilize this compound free base in an aqueous medium by converting it to its soluble hydrochloride salt.

Materials:

  • This compound (free base)

  • Deionized Water or desired buffer

  • 1 M Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker or flask containing approximately 80% of the final desired volume of water or buffer.

  • Place the beaker on a magnetic stirrer and begin stirring to create a uniform suspension.

  • Calibrate and place the pH meter probe into the suspension.

  • Slowly add 1 M HCl drop-by-drop using a pipette.[19]

  • Observe the suspension. As the acid is added, the solid will begin to dissolve.

  • Continue adding acid until all the solid material has completely dissolved. Note the pH at which complete dissolution occurs.

  • Once dissolved, carefully transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the buffer/water and add it to the volumetric flask to ensure a complete transfer.

  • Bring the solution to the final volume with the buffer/water.

  • Cap and invert the flask several times to ensure homogeneity. Re-check the final pH if required for your experiment.

Protocol 2: Sonication-Assisted Dissolution

This protocol details the use of sonication to aid the dissolution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, NMP)

  • Probe sonicator or ultrasonic bath

  • Appropriate glass vessel (e.g., vial, flask)

Procedure:

  • Add the weighed this compound and the correct volume of solvent to your vessel.

  • Place a magnetic stir bar in the vessel if desired for concurrent stirring.

  • For an Ultrasonic Bath: Place the vessel into the bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel. Turn on the bath.

  • For a Probe Sonicator: Immerse the tip of the sonicator probe approximately halfway into the liquid, avoiding contact with the glass walls.

  • Turn on the sonicator. It is recommended to use a pulsed setting (e.g., 5 seconds on, 10 seconds off) to prevent overheating the sample.

  • Continue the sonication process, periodically checking for complete dissolution. The process can take from a few minutes to over an hour depending on the concentration and solvent.

  • Once the solution is clear, the process is complete. Allow the solution to return to room temperature before use.

Section 4: Visualization & Workflows

Troubleshooting Workflow

This diagram outlines the logical decision-making process when encountering solubility issues with this compound.

Caption: Decision workflow for troubleshooting solubility.

Mechanism of pH-Mediated Solubilization

This diagram illustrates how acidification converts the insoluble free base into a soluble salt form in an aqueous environment.

G cluster_insoluble Insoluble in Water cluster_soluble Soluble in Water Insoluble This compound (Free Base) R-(NH₂)₂ Process + 2 HCl (Acid) (Protonation) Insoluble->Process Insoluble_structure Soluble Adamantane-1,3-diammonium Dichloride (Salt Form) R-(NH₃⁺)₂(Cl⁻)₂ Process->Soluble

Caption: Effect of pH adjustment on solubility.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a base to adjust the pH if I overshoot with the acid? A: Yes. If you make the solution too acidic for your experimental needs, you can carefully add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH back to your target range. Be aware that if you raise the pH too much, the compound may precipitate out of the solution as it converts back to the free base.

Q: Why is this compound used if it has such poor solubility? A: The rigid, bulky adamantane core imparts highly desirable properties to materials, such as enhanced thermal stability, mechanical strength, and processability in high-performance polymers like polyimides.[7] In drug discovery, its lipophilic nature can improve membrane permeability and other pharmacokinetic properties.[3][4][20] These benefits often outweigh the challenges of its solubility.

Q: I dissolved the compound with heating, but it crashed out of solution when it cooled. What should I do? A: This indicates that you created a supersaturated solution. The solubility of this compound is temperature-dependent.[5] To resolve this, you can either (a) maintain the elevated temperature during your experiment, if possible, (b) reduce the concentration of the compound to a level that is soluble at room temperature, or (c) utilize a co-solvent system to increase its room-temperature solubility.

Q: What is a co-solvent system? A: A co-solvent system is a mixture of two or more miscible solvents used to dissolve a solute that is not adequately soluble in any single solvent.[21] For example, you might dissolve this compound in a small amount of DMSO (a good solvent) and then dilute this stock solution into a larger volume of a second solvent (e.g., an aqueous buffer) where DMSO is also miscible. This can sometimes keep the compound in solution.

References

Technical Support Center: Prevention of Oxidation in Adamantane-1,3-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Adamantane-1,3-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these unique molecules. This compound is a critical building block in advanced materials and pharmaceuticals, prized for its rigid, diamondoid structure that imparts desirable properties like thermal stability and lipophilicity.[1][2][3] However, the primary amine functionalities that make it a versatile synthetic intermediate also render it and its derivatives susceptible to oxidation.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the integrity of your compounds, ensuring the reliability and reproducibility of your experimental results.

Understanding the Core Problem: The Chemistry of Amine Oxidation

The nitrogen atoms in this compound are nucleophilic and can be readily oxidized by atmospheric oxygen, light, or trace metal contaminants. This degradation can proceed through several pathways, leading to a mixture of impurities that can compromise your experiments.

Common Oxidation Pathways for Primary Amines:

  • Autoxidation: In the presence of oxygen, primary amines can undergo a free-radical chain reaction. This process can lead to the formation of hydroxylamines, which can be further oxidized to nitroso and nitro compounds.[4][5]

  • Photo-oxidation: Exposure to light, particularly UV radiation, can catalyze the oxidation process, often leading to the formation of colored impurities. Many amines, especially aromatic ones, can form highly colored quinone-imines and dark polycondensation products upon exposure to sunlight.[6]

  • Formation of Colored Byproducts: The initial oxidation products can undergo further reactions, such as condensation and polymerization, to form complex, often yellow or brown, mixtures.[6] This discoloration is a primary visual indicator of compound degradation.

The following diagram illustrates a simplified, generalized pathway for the oxidation of a primary amine, which serves as a model for the reactive sites on this compound.

OxidationPathway cluster_storage Compound Storage cluster_degradation Degradation Pathway Adamantane_NH2 R-NH₂ (this compound Derivative) Hydroxylamine R-NHOH (Hydroxylamine) Adamantane_NH2->Hydroxylamine O₂ / Light Nitroso R-N=O (Nitroso Compound) Hydroxylamine->Nitroso [O] Nitro R-NO₂ (Nitro Compound) Nitroso->Nitro [O] Polymeric Colored Polymeric Byproducts Nitroso->Polymeric Condensation

Caption: Generalized oxidation pathway for primary amines.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Observation & Troubleshooting

Q1: My previously colorless solid/solution of an this compound derivative has turned yellow or brown. What happened?

A1: A yellow or brown discoloration is the most common indicator of oxidation.[6] This is due to the formation of highly conjugated, colored byproducts from the degradation of the amine groups.[6] Trace impurities, exposure to air (oxygen), and light are the primary culprits.

  • Immediate Action: Cease using the discolored material in sensitive applications, as its purity is compromised. The presence of impurities can lead to inconsistent results, side reactions, and inaccurate analytical data.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the container tightly sealed? Was it stored under an inert atmosphere? Was it protected from light? (See Storage Protocols below).

    • Check Solvent Purity: Solvents can contain peroxide impurities which are potent oxidizing agents. Use freshly distilled or inhibitor-free solvents from a recently opened bottle.

    • Consider Purification: If the material is valuable, you may be able to purify it. For solid compounds, recrystallization may be effective. For liquids, distillation under reduced pressure and inert atmosphere can remove colored impurities.[6] Always confirm purity by analytical methods after purification.

Q2: I'm seeing unexpected peaks in my HPLC/GC-MS analysis of a sample that was prepared a few days ago. Could this be oxidation?

A2: Yes, this is highly likely. Oxidation products will have different polarities and molecular weights than the parent compound, leading to new peaks in your chromatogram. LC-MS is a powerful tool for identifying these degradation products.[7][8][9]

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Immediately prepare and analyze a fresh sample from your stock material to confirm if the new peaks are absent. This will help differentiate between degradation over time and an impure starting material.

    • Hypothesize Degradants: Based on the mass spectrometry data, you can hypothesize the structures of the impurities. Common oxidative modifications include the addition of one oxygen atom (M+16, for hydroxylamine or N-oxide) or two oxygen atoms (M+32, for nitro).

    • Implement Preventative Measures: If degradation is confirmed, you must improve your sample preparation and storage protocol. Use degassed solvents, prepare samples fresh daily, and store them in amber vials under an inert headspace.

Q3: My reaction yield is lower than expected, or the reaction has failed completely. Could oxidation of my adamantane diamine starting material be the cause?

A3: Absolutely. If the amine groups have been oxidized, they will no longer be able to participate in their intended reactions (e.g., amide bond formation, nucleophilic substitution). This effectively reduces the concentration of your active starting material, leading to lower yields or complete reaction failure.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Before starting a reaction, always check the purity of your this compound derivative, especially if the bottle is old or has been opened multiple times. A quick TLC or 1H NMR can be very informative.

    • Use Freshly Purified Reagent: If purity is in doubt, purify the material immediately before use.

    • Re-evaluate Reaction Conditions: Ensure your reaction itself is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if the reaction conditions are harsh (e.g., high temperature) or prolonged.

Prevention Protocols: Best Practices for Stability

Proactive prevention is the most effective strategy. The following protocols are designed to be self-validating systems to maintain the integrity of your compounds.

Storage and Handling Environment

The primary defense against oxidation is controlling the compound's environment.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Displaces oxygen, the primary oxidant in autoxidation.[6][10]
Temperature Cool and stable, between 2-8°C is recommended for long-term storage.Slows down the rate of chemical reactions, including oxidation.[11]
Light Store in amber glass containers or in the dark.Prevents photo-oxidation, a common degradation pathway for amines.[6]
Humidity Store in a dry environment with relative humidity below 60%.Moisture can promote certain degradation reactions.[11]
Container Use chemically inert containers, such as borosilicate glass with PTFE-lined caps.Prevents leaching of contaminants and ensures a tight seal.[11]
Experimental Workflow: Working with Air-Sensitive Compounds

When handling the compounds for weighing or preparing solutions, exposure to air should be minimized.

Workflow cluster_prep Preparation cluster_handling Handling & Dispensing cluster_reaction Reaction & Analysis Dry_Glass Oven-Dry Glassware (140°C, 4h) Cool_Inert Cool Under N₂/Ar Stream Dry_Glass->Cool_Inert Inert_Atmosphere Maintain Positive N₂/Ar Pressure Cool_Inert->Inert_Atmosphere Septum_Seal Use Septum-Sealed Vessels Inert_Atmosphere->Septum_Seal Syringe_Transfer Transfer via Syringe/Cannula Septum_Seal->Syringe_Transfer Degassed_Solvents Use Degassed Solvents Syringe_Transfer->Degassed_Solvents Inert_Reaction Run Reaction Under N₂/Ar Degassed_Solvents->Inert_Reaction Store_Sealed Store Intermediates Under N₂/Ar Inert_Reaction->Store_Sealed

Caption: Inert atmosphere workflow for handling sensitive reagents.

Protocol for Inert Gas Blanketing:

  • Glassware Preparation: Dry all glassware in an oven (e.g., 140°C for 4 hours) to remove adsorbed moisture. Assemble the glassware while still warm and immediately flush with a stream of dry nitrogen or argon as it cools.[12][13]

  • Establish Inert Atmosphere: Connect your storage flask or reaction vessel to a dual-manifold system (Schlenk line) or use a balloon filled with nitrogen/argon. Ensure a slight positive pressure is maintained, which can be monitored with an oil bubbler.[13]

  • Reagent Transfer: For transferring solutions, use syringe techniques. Puncture the septum of your storage vessel with the syringe needle, and then puncture the septum of your reaction vessel to deliver the liquid.[12][14][15] For solids, work quickly or use a glovebox.

The Use of Antioxidants

For long-term storage of solutions or during prolonged reactions, adding a small amount of an antioxidant can be highly effective. Antioxidants function by scavenging the free radicals that propagate the oxidation chain reaction.[16]

Antioxidant TypeExample(s)Recommended ConcentrationMechanism of Action
Phenolic Antioxidants BHT (Butylated hydroxytoluene), Vitamin E (α-tocopherol)50-200 ppm (0.005-0.02%)Act as hydrogen donors to trap peroxy radicals, terminating the oxidation chain.
Hindered Amine Light Stabilizers (HALS) Tinuvin® series (e.g., Tinuvin® 770)100-500 ppm (0.01-0.05%)Scavenge free radicals generated during photo-oxidation, forming stable nitroxyl radicals.[16][17]

Important Consideration: Always run a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your downstream reactions or applications.

Analytical Methods for Detecting Oxidation

Regularly assessing the purity of your this compound derivatives is critical.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detecting oxidation.

  • ¹H NMR: Look for the appearance of new, broad signals or shifts in the peaks corresponding to the protons on the carbons adjacent to the nitrogen atoms.

  • ¹³C NMR: Oxidation of the amine will cause a significant downfield shift of the adjacent carbon signals (C-N bond). The N-oxidation effect can be correlated with substituent constants.[18]

2. High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the preferred method for quantifying purity and identifying degradation products.

  • Methodology: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Detection: A UV detector (monitoring around 210 nm) can detect the parent compound. A coupled mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of any impurity peaks, confirming oxidative degradation (e.g., M+16).[8][19][20]

References

Technical Support Center: Scaling Up the Synthesis of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more scalable production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-proven experience.

Overview of the Scalable Synthesis Route

While several methods exist for synthesizing this compound, the most robust and commonly scaled approach is a two-step synthesis starting from adamantane.[1] This method offers a good balance of yield, cost-effectiveness, and operational simplicity for larger quantities.[2]

The two primary stages are:

  • Electrophilic Bromination: Adamantane is first di-brominated at its tertiary bridgehead carbons to yield 1,3-dibromoadamantane.

  • Nucleophilic Amination: The dibromo-intermediate is then converted to 1,3-diaminoadamantane, typically via an SN1 reaction with urea in the presence of an acid catalyst.[1][2]

Experimental Workflow Diagram

Below is a diagram illustrating the key stages of this synthetic route.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Amination Adamantane Adamantane Bromination Bromination (Br₂, Fe catalyst) Adamantane->Bromination Dibromoadamantane 1,3-Dibromoadamantane Bromination->Dibromoadamantane Purification1 Purification (Na₂SO₃ wash, Recrystallization) Dibromoadamantane->Purification1 PurifiedDibromo Purified 1,3-Dibromoadamantane Purification1->PurifiedDibromo Amination Amination (Urea, TFA, High-boiling solvent) PurifiedDibromo->Amination CrudeDiamine Crude Diamine Product Amination->CrudeDiamine Purification2 Purification (Acid/Base Extraction, Distillation) CrudeDiamine->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: High-level workflow for the two-stage synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on literature procedures.[1][2] Researchers must adapt and optimize these conditions for their specific equipment and scale.

Stage 1: Synthesis of 1,3-Dibromoadamantane
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HBr gas), add adamantane and a solvent like dichloromethane (CH₂Cl₂). Add a catalytic amount of iron powder.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add liquid bromine dropwise to the stirred mixture. Maintain the temperature throughout the addition.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by GC-MS.

  • Workup: Once the reaction is complete, carefully quench the excess bromine by adding an aqueous solution of sodium sulfite (Na₂SO₃) until the red color of bromine disappears.

  • Isolation: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude solid. Recrystallize the crude product from methanol to yield pure, white 1,3-dibromoadamantane.

Stage 2: Synthesis of this compound
  • Reaction Setup: In a high-temperature reactor, add the purified 1,3-dibromoadamantane, urea, and a high-boiling solvent such as diphenyl ether.[2]

  • Catalyst Addition: Add trifluoroacetic acid (TFA) as a catalyst.

  • Reaction: Heat the mixture to approximately 180°C with vigorous stirring for 1.5-2 hours.[1]

  • Workup (Acid Extraction): Cool the reaction mixture. Add a suitable organic solvent (e.g., chloroform) and an aqueous solution of hydrochloric acid (HCl). The diamine product will move into the aqueous layer as its hydrochloride salt. Separate the layers.

  • Workup (Neutralization): Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) to basify it (pH > 12). The free diamine will precipitate or form an oil.

  • Isolation: Extract the free diamine product into an organic solvent like chloroform or dichloromethane.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation or sublimation.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Troubleshooting Flowchart

G cluster_0 cluster_1 cluster_2 Start Problem Encountered LowYield_S1 Low Yield in Stage 1 (Bromination) Start->LowYield_S1 LowYield_S2 Low Yield in Stage 2 (Amination) Start->LowYield_S2 PurificationIssue Purification Issues Start->PurificationIssue CheckReagents_S1 Check Br₂ quality & Adamantane purity LowYield_S1->CheckReagents_S1 CheckCatalyst Ensure Fe catalyst is active LowYield_S1->CheckCatalyst CheckTemp Optimize reaction temperature LowYield_S1->CheckTemp CheckTime Increase reaction time LowYield_S1->CheckTime CheckReagents_S2 Check Urea & TFA quality LowYield_S2->CheckReagents_S2 CheckSolvent Ensure solvent is anhydrous and high-boiling LowYield_S2->CheckSolvent CheckTemp_S2 Verify reaction temperature (180°C) LowYield_S2->CheckTemp_S2 CheckStirring Ensure vigorous stirring LowYield_S2->CheckStirring Discoloration Product is discolored (Yellow/Brown) PurificationIssue->Discoloration TailingTLC Streaking/Tailing on TLC PurificationIssue->TailingTLC PoorExtraction Poor Extraction Efficiency PurificationIssue->PoorExtraction HandleInert Handle under inert gas Use activated carbon Discoloration->HandleInert AddAmine Add 0.5-1% Et₃N to eluent TailingTLC->AddAmine CheckpH Ensure complete acidification/basification PoorExtraction->CheckpH

Caption: A troubleshooting decision tree for key synthesis stages.

Q1: My yield of 1,3-dibromoadamantane is low, and I see a lot of starting material and mono-brominated adamantane. What went wrong?

A1: This is a common issue when the reaction does not go to completion.

  • Causality: The electrophilic bromination of adamantane is sequential. Insufficient reaction time, inadequate temperature, or an inactive catalyst can halt the reaction prematurely, leading to a mixture of mono- and di-substituted products. The second bromination is slower than the first due to the deactivating inductive effect of the first bromine atom.

  • Solutions & Scientific Rationale:

    • Increase Reaction Time: Monitor the reaction by GC. Continue until the starting material and 1-bromoadamantane are consumed to an acceptable level.

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of bromine to drive the reaction towards the di-substituted product.

    • Catalyst Activity: The iron catalyst can become passivated. Ensure you are using fresh, fine iron powder.

    • Temperature Control: While the initial addition is done cold to control the exothermic reaction, the reaction itself may require heating to reflux to proceed to completion, especially on a larger scale.

Q2: The amination reaction (Stage 2) is sluggish, and the yield is poor. What are the critical parameters to check?

A2: The amination step is an SN1 reaction, and its success hinges on the efficient formation of the adamantyl carbocation.

  • Causality: The cleavage of the C-Br bond is the rate-limiting step. Without a strong acid catalyst, this bond is difficult to break.[2] Insufficient temperature or poor mixing in a heterogeneous mixture can also drastically reduce the reaction rate.

  • Solutions & Scientific Rationale:

    • Verify Catalyst: Trifluoroacetic acid (TFA) is essential.[2] It protonates the bromine atom, making it a better leaving group and facilitating the formation of the tertiary carbocation. Ensure the correct amount is added.

    • Temperature is Key: The reaction typically requires high temperatures (around 180°C) to overcome the activation energy for C-Br bond cleavage.[1] Ensure your reactor is reaching and maintaining this temperature.

    • Efficient Stirring: On a larger scale, the mixture of solid reactants and a high-boiling solvent can be heterogeneous. Vigorous mechanical stirring is crucial to ensure good heat and mass transfer.

    • Anhydrous Conditions: While not strictly necessary for the SN1 step, excess water could potentially compete with urea as a nucleophile, leading to the formation of 1,3-adamantanediol as a byproduct.[5]

Q3: My final this compound product is a yellow or brown color, not white. How can I fix this?

A3: Discoloration is almost always due to oxidation.

  • Causality: Aromatic and aliphatic amines are susceptible to air oxidation, which forms highly colored impurities. This process can be accelerated by heat and light.

  • Solutions & Scientific Rationale:

    • Inert Atmosphere: During the final purification steps (especially distillation or sublimation at high temperatures), handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

    • Decolorization with Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3]

    • Storage: Store the final product in a sealed, dark container, preferably under an inert atmosphere and refrigerated.

Q4: I'm having trouble purifying the diamine by column chromatography. The product streaks badly on the TLC plate.

A4: This is a classic problem when purifying basic compounds on acidic silica gel.

  • Causality: The basic amine groups on your product interact strongly (acid-base interaction) with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor elution, resulting in significant tailing or streaking.[3]

  • Solutions & Scientific Rationale:

    • Eluent Modification: Add a small amount (0.5-1%) of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system. This base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.[3]

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Avoid Chromatography: For large-scale purification, liquid-liquid extraction (acid-base workup) followed by distillation or recrystallization is often more practical and avoids the cost and complexity of large-scale chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Scaling up introduces significant safety challenges that must be addressed:

  • Bromine: Liquid bromine is highly toxic, corrosive, and volatile. All transfers and reactions should be conducted in a well-ventilated fume hood or a closed reactor system. Have a bromine neutralizing agent (like sodium thiosulfate solution) readily available for spills.

  • Pressure Buildup: The bromination reaction generates hydrogen bromide (HBr) gas. The reactor must have a vent connected to a scrubber containing a caustic solution (e.g., NaOH) to neutralize the acidic gas and prevent pressure buildup.

  • Exothermic Reactions: Both the bromination and the acid-base neutralization steps can be highly exothermic. Use controlled, slow addition of reagents and ensure adequate cooling capacity to manage the heat generated.

  • High Temperatures: The amination step uses a high-boiling solvent at ~180°C. This poses a risk of severe burns and requires appropriate high-temperature equipment and personal protective equipment (PPE).

Q2: Are there any "greener" or alternative reagents I can use?

A2: While the described route is common, research into greener alternatives is ongoing.

  • Bromination: Efforts have been made to avoid using liquid bromine. However, alternative brominating agents often present their own challenges in terms of cost and scalability.

  • Amination: The Ritter reaction, which uses a nitrile (like acetonitrile) as the nitrogen source, is a well-known method for aminating adamantane structures.[6][7][8] This avoids using urea but requires a very strong acid (like concentrated sulfuric acid) and careful control. Other methods like the Hofmann[9] or Schmidt[10] rearrangements are generally less direct for this specific transformation and involve hazardous intermediates like azides or require multi-step preparations of precursors.

Q3: How can I protect the amine groups for further functionalization?

A3: For subsequent reactions where the primary amines might interfere, they can be protected. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Protection: The diamine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to form the di-Boc protected this compound.[11]

  • Deprotection: The Boc group is stable to many reaction conditions but can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.[12][13] This orthogonality makes it extremely useful in multi-step synthesis.

Q4: What is the mechanistic role of Trifluoroacetic Acid (TFA) in the amination step?

A4: The role of TFA is catalytic and crucial for the reaction to proceed at a reasonable rate. The reaction is an SN1 nucleophilic substitution.

  • Carbocation Formation: The C-Br bonds at the tertiary bridgehead positions of adamantane are sterically hindered for a direct SN2 attack. The reaction proceeds by the C-Br bond breaking first to form a stable tertiary carbocation.

  • Leaving Group Activation: TFA, as a strong acid, likely protonates one of the bromine atoms. This makes it a much better leaving group (-BrH⁺ vs. -Br⁻), facilitating the heterolytic cleavage of the C-Br bond and accelerating the formation of the adamantyl carbocation.[2]

  • Nucleophilic Attack: Once the carbocation is formed, the nitrogen atom of urea acts as a nucleophile, attacking the positively charged carbon. Subsequent hydrolysis of the resulting intermediate during workup yields the primary amine.

Summary of Key Reaction Parameters
ParameterStage 1: BrominationStage 2: AminationRationale & Key Considerations
Starting Material Adamantane1,3-DibromoadamantanePurity of starting materials is crucial for high yield and minimal side products.[14]
Key Reagents Liquid Bromine, Iron (Fe) PowderUrea, Trifluoroacetic Acid (TFA)Use of excess bromine is required. TFA is a critical catalyst for the SN1 reaction.[2]
Solvent Dichloromethane (or similar halogenated)Diphenyl ether (or other high-boiling)Solvent must be inert to reagents. High boiling point is needed for amination.[2]
Temperature 0°C to Room Temp/Reflux~180°CInitial cooling for bromination controls exotherm. High temperature is required for amination.[1]
Reaction Time ~24 hours~1.5 - 2 hoursMonitor by GC/TLC for completion.
Workup Na₂SO₃ quench, ExtractionAcid/Base ExtractionQuench excess bromine. Acid/base extraction is effective for purifying the basic product.[4]
Yield (Typical) ~72%[1]~71%[2]Overall yield from adamantane is around 51%.[2]

References

Technical Support Center: Troubleshooting Low Yields in Adamantane-Based Polymerizations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane-based polymerizations. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with synthesizing polymers incorporating the bulky, rigid adamantane moiety. The inherent structure of adamantane, while imparting desirable properties like enhanced thermal stability and mechanical strength, often introduces synthetic hurdles that can lead to low yields and poor polymer characteristics.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Step-Growth Polymerization (Polyamides & Polyimides)

Step-growth polymerization is a common method for synthesizing high-performance adamantane-based polymers.[1] However, achieving high molecular weight and, consequently, high yield is exquisitely sensitive to reaction conditions.[2][3]

Question 1: My adamantane-based polyamide or polyimide yield is low, and the resulting polymer has a low molecular weight. What's going wrong?

This is a frequent challenge in the polycondensation of adamantane-containing monomers.[4] Low molecular weight is directly tied to low yield in step-growth processes, as shorter chains are more likely to be lost during purification. The issue typically stems from one or more of the following factors:

1. Monomer Impurity:

  • Causality: Step-growth polymerization requires an exact 1:1 stoichiometric ratio of reactive functional groups (e.g., amine and carboxylic acid derivative).[2][3] Impurities, especially monofunctional ones, act as chain terminators, preventing the formation of long polymer chains and drastically limiting molecular weight.[4]

  • Solution:

    • Purity Verification: Use high-purity monomers (≥99%).[5] Verify the purity of your adamantane diamine and the corresponding diacid chloride or dianhydride using techniques like NMR or GC-MS before starting the reaction.

    • Purification: If impurities are detected, purify the monomers. Recrystallization or sublimation are highly recommended methods for solid monomers like adamantane diamines and dianhydrides.[4]

2. Stoichiometric Imbalance:

  • Causality: Even with pure monomers, an imprecise measurement can disrupt the crucial 1:1 molar ratio. An excess of either monomer will lead to chain ends being capped with the same functional group, halting polymerization.[2][4]

  • Solution:

    • Accurate Measurement: Use a calibrated analytical balance to weigh your monomers precisely.

    • Controlled Addition: For poly(amic acid) synthesis (the precursor to polyimides), add the dianhydride powder slowly and in small portions to a stirred solution of the adamantane diamine.[4][6] This helps control the exothermic reaction and maintain homogeneity.

3. Presence of Moisture:

  • Causality: Water is detrimental, particularly when using highly reactive monomers like diacid chlorides and dianhydrides. It hydrolyzes these monomers, rendering them unable to participate in polymerization and leading to chain termination.[4]

  • Solution:

    • Dry Glassware & Solvents: Thoroughly flame-dry all glassware before use. Use anhydrous solvents, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4]

    • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]

4. Suboptimal Reaction Conditions:

  • Causality: Temperature and reaction time must be carefully controlled. Insufficient time leads to incomplete polymerization. For polyimides, the two-step process requires distinct temperature profiles for forming the poly(amic acid) and for the subsequent imidization.[4][7]

  • Solution:

    • Poly(amic acid) Synthesis: This step is typically carried out at low to ambient temperatures (0-25°C) for 12-24 hours to form a viscous solution.[4][6]

    • Imidization: This conversion requires higher temperatures. A stepwise heating program (e.g., 100°C → 150°C → 200°C → 250°C, holding for 1 hour at each stage) is crucial for complete conversion to the polyimide without causing thermal degradation.[4][7]

Below is a troubleshooting workflow to diagnose the cause of low molecular weight.

start Low Molecular Weight / Low Yield q1 Are monomers >99% pure? start->q1 sol1 Purify monomers via recrystallization/sublimation. q1->sol1 No q2 Is stoichiometry precisely 1:1? q1->q2 Yes sol1->q2 sol2 Use analytical balance. Ensure accurate molar equivalents. q2->sol2 No q3 Is the reaction environment strictly anhydrous? q2->q3 Yes sol2->q3 sol3 Use flame-dried glassware, anhydrous solvents, and inert atmosphere. q3->sol3 No q4 Are reaction time and temperature optimized? q3->q4 Yes sol3->q4 sol4 Ensure sufficient reaction time (12-24h). Use stepwise heating for imidization. q4->sol4 No end_node High Molecular Weight Polymer q4->end_node Yes sol4->end_node

Troubleshooting low molecular weight in adamantane polycondensations.
Question 2: My adamantane polymer precipitates during the reaction or is insoluble after isolation. How can I improve its solubility?

The rigid and bulky nature of the adamantane cage promotes strong intermolecular interactions and chain packing, which often leads to poor solubility, even in common polar aprotic solvents.[4][8]

  • Causality: Adamantane's rigidity restricts the rotational freedom of the polymer backbone, making it difficult for solvent molecules to penetrate and solvate the polymer chains. This can lead to precipitation during synthesis as the polymer chains grow.

  • Solutions:

    • Monomer Design:

      • Flexible Linkages: Incorporate flexible ether linkages into the dianhydride or diamine monomers. This increases the segmental motion of the polymer backbone, disrupting packing and improving solubility.[4]

      • Asymmetric Monomers: Using asymmetric monomers can create a less regular polymer structure, which disrupts crystalline packing and enhances solubility.[4]

    • Solvent Selection: While NMP and DMAc are standard, it's advisable to test a range of solvents. For some adamantane-based polyimides, less polar solvents like chloroform have been effective.[4] Adding salts like lithium chloride (LiCl) to DMAc can also improve the solubility of polyamides during synthesis.[4]

    • Copolymerization: Introduce a more flexible and soluble comonomer into the polymer backbone through copolymerization. This can significantly improve the solubility of the final product.[4]

StrategyMechanismExample
Introduce Flexible Linkages Increases rotational freedom of the polymer backbone, disrupting packing.Use of a dianhydride containing an ether linkage.
Use Asymmetric Monomers Creates a less regular polymer structure, disrupting crystal packing.Employing an adamantane diamine with an asymmetric substitution pattern.
Optimize Solvent System Enhances polymer-solvent interactions.Testing solvents like NMP, DMAc, DMSO, and chloroform; adding LiCl to DMAc.[4]
Copolymerization Incorporates more soluble units into the polymer backbone.Reacting adamantane diamine with a mixture of two different dianhydrides.
Table 1. Strategies to Enhance the Solubility of Adamantane-Based Polymers.

Troubleshooting Guide: Controlled Radical Polymerization (RAFT & ATRP)

RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom Transfer Radical Polymerization) offer better control over polymer architecture. However, the bulkiness of adamantane monomers can influence polymerization kinetics and control.

Question 3: My RAFT polymerization of an adamantane-containing monomer (e.g., adamantyl methacrylate) has low conversion or poor control (high dispersity, Đ). What should I consider?

Low conversion or poor control in RAFT polymerization often points to issues with the reaction equilibrium or radical concentration. The steric bulk of adamantane can exacerbate these problems.

  • Causality & Solutions:

    • Inappropriate RAFT Agent: The choice of the RAFT agent is critical. The Z and R groups on the RAFT agent (SC(Z)S-R) determine its reactivity and compatibility with the monomer. For bulky methacrylates like adamantyl methacrylate, a trithiocarbonate or a dithiobenzoate with a suitable leaving group (R) is often required for good control.

    • Initiator Concentration ([I]/[CTA] Ratio): A high concentration of initiator relative to the RAFT agent (CTA) can lead to an excess of primary radicals, causing irreversible termination reactions and a loss of control (broad dispersity). For methacrylates, an [I]/[CTA] ratio of 0.1 to 0.2 is a good starting point. If you observe a high molecular weight shoulder in your GPC, it may indicate termination by coupling, suggesting the initiator concentration is too high or the reaction has been run to too high a conversion.[9]

    • Reaction Temperature: Temperature affects the rates of initiation, propagation, and the RAFT equilibrium. A temperature that is too high can increase the rate of termination reactions. For some methacrylates, lowering the temperature (e.g., from 80°C to 70°C) can improve control and reduce side reactions.[9]

    • Oxygen Inhibition: RAFT is a radical polymerization and is highly sensitive to oxygen, which scavenges radicals and inhibits polymerization.[10] Ensure your system is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas.[11]

start Prepare Stock Solution (Monomer, Initiator, Solvent) add_cta Add RAFT Agent (CTA) to Reaction Vessel start->add_cta degas Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) add_cta->degas polymerize Polymerize at Controlled Temperature degas->polymerize monitor Monitor Conversion (NMR, GC) & MW (GPC) polymerize->monitor quench Quench Reaction at Desired Conversion monitor->quench purify Purify Polymer (e.g., Precipitation) quench->purify

General workflow for RAFT polymerization.
Question 4: I'm seeing low initiation efficiency or slow polymerization in the ATRP of my adamantane monomer. How can I optimize this?

In ATRP, the rate and control depend on the equilibrium between active (radical) and dormant (halide-capped) species, which is governed by the catalyst system.

  • Causality & Solutions:

    • Catalyst System (Cu/Ligand): The choice of ligand for the copper catalyst is crucial. For bulky monomers, a more active catalyst complex may be needed to achieve a reasonable polymerization rate. Ligands like tris(2-pyridylmethyl)amine (TPMA) or tris[2-(dimethylamino)ethyl]amine (Me6TREN) often form highly active catalysts.[12]

    • Solvent Choice: The solvent can affect both the solubility of the polymer and the activity of the catalyst complex. For adamantane-containing monomers, which are often non-polar, solvents like toluene, anisole, or diphenyl ether may be suitable. However, the polarity of the solvent can also influence the ATRP equilibrium.[13]

    • Catalyst Concentration: While a higher catalyst concentration can increase the polymerization rate, an excessive amount can lead to more termination reactions and a loss of control.[14] In modern ATRP techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration), the overall copper concentration can be significantly reduced (to ppm levels), which is beneficial for minimizing side reactions and simplifying polymer purification.[12][13]

    • High Reactivity of Monomer: Some adamantane-containing monomers, like 2-methyl-2-adamantyl methacrylate, have been observed to have high reactivity in ATRP.[15] In such cases, it may be necessary to use a lower temperature or a less active catalyst system to maintain control over the polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is monomer purity so critical for adamantane-based polymers? A: For step-growth polymerizations (polyamides, polyimides), achieving high molecular weight is governed by the Carothers equation, which dictates that very high monomer conversion (>99%) is required. Monofunctional impurities act as chain stoppers, preventing chains from reaching high molecular weight and thus lowering the overall yield of the desired polymer.[4] For controlled radical polymerizations, impurities can react with the initiator or catalyst, inhibiting the reaction.[5]

Q2: What are the best solvents for dissolving adamantane polymers for characterization? A: Solubility is a significant challenge.[8] For polyimides and polyamides, start with polar aprotic solvents like NMP, DMAc, and DMSO.[4] Some adamantane polyimides also show solubility in less polar solvents like chloroform.[16] For polymers made by radical polymerization, solvents like tetrahydrofuran (THF), toluene, or chloroform are common choices, but solubility will depend heavily on the specific polymer structure.

Q3: Can the steric hindrance of adamantane be beneficial? A: Yes. The bulky adamantyl group can provide steric protection to adjacent functional groups, preventing undesirable side reactions.[17] For example, in the anionic polymerization of certain styrenes with reactive side groups, the adamantyl substituent effectively hindered side reactions, allowing for a living polymerization to occur where it might otherwise fail. This steric hindrance is also a key reason for the high thermal stability of many adamantane-containing polymers.[8][17]

Q4: How do I remove the copper catalyst after an ATRP reaction? A: The copper catalyst is typically removed by passing a solution of the polymer through a column of neutral alumina or silica gel. This adsorbs the copper-ligand complex. The purified polymer can then be recovered by precipitating the filtered solution into a non-solvent like methanol or hexane.

Q5: What is a typical procedure for synthesizing an adamantane-based polyimide? A: A common method is a two-stage process:[4][6]

  • Poly(amic acid) Synthesis: An equimolar amount of an adamantane diamine is dissolved in anhydrous NMP under a nitrogen atmosphere. The dianhydride is added slowly at room temperature, and the mixture is stirred for 24 hours to form a viscous poly(amic acid) solution.[6]

  • Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a vacuum oven using a stepwise temperature program (e.g., 80°C → 150°C → 200°C → 250°C) to drive off the solvent and induce cyclodehydration, forming the final polyimide film.[4]

References

Technical Support Center: Characterization of Impurities in Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Characterization Division

Welcome to the technical support center for Adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this unique building block. This compound's rigid, three-dimensional structure makes it a valuable synthon in pharmaceutical development and materials science.[1][2] However, this same structural rigidity can present unique challenges in separating and identifying closely related impurities.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during analysis. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to ensure the purity and safety of your final product.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What are the most common process-related impurities I should expect in synthetically prepared this compound?

Answer:

Understanding the synthetic route is paramount to predicting potential impurities. The most common industrial synthesis involves the bromination of adamantane to 1,3-dibromoadamantane, followed by amination with urea in the presence of an acid catalyst.[3][4]

Based on this pathway, you should anticipate the following types of impurities:

  • Unreacted Starting Materials:

    • Adamantane (C₁₀H₁₆)

    • 1,3-Dibromoadamantane (C₁₀H₁₄Br₂)[3][4]

  • Reaction Intermediates:

    • 1-Bromoadamantane (C₁₀H₁₅Br): Arises from incomplete dibromination.

    • 1-Amino-3-bromoadamantane (C₁₀H₁₆BrN): Results from incomplete amination of the dibromo intermediate.

    • Amantadine (1-Adamantanamine, C₁₀H₁₇N): Can form if 1-bromoadamantane is present and undergoes amination.

  • Side-Reaction Products:

    • 1-Adamantanol (C₁₀H₁₆O): Can form via hydrolysis of bromo-intermediates if water is present.[5]

    • Positional Isomers: Depending on the synthetic control, trace amounts of other diamino- or bromo-substituted isomers might be present.

    • Solvent Adducts: If high-boiling point solvents like diphenyl ether are used, adducts or degradation products related to the solvent may be observed.[3]

The following diagram illustrates the synthetic pathway and the origin of these key impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Adamantane Adamantane Bromo Br₂, Fe catalyst Adamantane->Bromo I1 Adamantane (Unreacted SM) Adamantane->I1 Dibromo 1,3-Dibromoadamantane Bromo->Dibromo I2 1-Bromoadamantane (Incomplete Bromination) Bromo->I2 Incomplete Reaction Urea Urea, TFA Dibromo->Urea I3 1,3-Dibromoadamantane (Unreacted Intermediate) Dibromo->I3 I5 1-Adamantanol (Hydrolysis) Dibromo->I5 H₂O Product This compound Urea->Product I4 1-Amino-3-bromoadamantane (Incomplete Amination) Urea->I4 Incomplete Reaction

Caption: Synthetic pathway of this compound and origins of common process-related impurities.

FAQ 2: I'm seeing an unexpected peak in my HPLC chromatogram. What is the systematic approach to identify it?

Answer:

An unexpected peak requires a logical, stepwise investigation. Simply relying on retention time is insufficient for identification. The goal is to gather orthogonal data points to build a confident profile of the unknown impurity.

Here is a recommended workflow:

G A Unexpected Peak Observed in HPLC-UV B Step 1: LC-MS Analysis (ESI+, Full Scan & MS/MS) A->B C Obtain Accurate Mass (HRMS) & Fragmentation Pattern B->C D Does MW match a predicted impurity? C->D E Propose Structure. Compare fragmentation with known standards if available. D->E Yes J No Match. Consider degradation products or novel by-products. D->J No F Step 2: Preparative HPLC or Fraction Collection E->F G Isolate sufficient quantity of the impurity. F->G H Step 3: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) G->H I Confirm Structure & Stereochemistry H->I K Final Identification & Reporting I->K J->F

Caption: Systematic workflow for the identification of an unknown impurity.

Causality Explained:

  • LC-MS First: This is the most powerful initial step. Electrospray Ionization (ESI) in positive mode is ideal for basic compounds like diamines. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides an accurate mass, allowing you to calculate a molecular formula. The MS/MS fragmentation pattern provides the "fingerprint" of the molecule.[6] For adamantane derivatives, characteristic losses related to the cage structure are often observed.[7]

  • Fraction Collection: To get a definitive structure, you need to isolate the impurity. This removes the primary compound and other matrix components that would interfere with NMR analysis.

  • NMR for Confirmation: Mass spectrometry suggests a structure; NMR confirms it. The high symmetry of the adamantane cage gives a relatively simple NMR spectrum.[8] Substituents break this symmetry, and the resulting chemical shifts and coupling patterns in both ¹H and ¹³C NMR are definitive for identifying the substituent and its position.[9][10]

FAQ 3: How do I develop a robust HPLC method for purity analysis?

Answer:

A robust HPLC method is crucial for accurately quantifying impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the standard approach. The key is to achieve good resolution between the main peak and all potential impurities.

Protocol: RP-HPLC Method for this compound Purity

1. Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound, being a polar amine, will have low retention on a standard C18 column with a neutral mobile phase. Therefore, an ion-pairing agent or pH adjustment is often necessary to achieve adequate retention and peak shape.

2. Instrumentation & Columns:

  • System: HPLC or UPLC system with UV/PDA detector.

  • Column: C18, 5 µm, 4.6 x 250 mm is a good starting point. For higher resolution, consider a 3.5 µm or sub-2 µm particle size column.

3. Method Parameters (Starting Conditions):

ParameterRecommended SettingRationale & Notes
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential during development to elute all potential impurities, from polar to non-polar.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 210 nmAdamantane has no strong chromophore; detection at low UV is required for sensitivity.
Injection Vol. 10 µLAdjust based on sample concentration and instrument sensitivity.

4. Sample Preparation:

  • Prepare a stock solution of this compound in Mobile Phase A or a Water/Acetonitrile mixture at ~1 mg/mL.

  • Dilute to a working concentration of approximately 0.1 mg/mL for analysis.

5. System Suitability Test (Trustworthiness): Before running samples, inject a standard solution five times and verify:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: >2000.

  • RSD of Peak Area: <2.0%.

  • RSD of Retention Time: <1.0%. This ensures the system is performing correctly and the results will be reliable.

6. Forced Degradation (Self-Validation): To ensure your method is stability-indicating, you must perform forced degradation studies.[11] This involves stressing the drug substance to generate degradation products and proving the method can separate them from the main peak.

  • Acid/Base Hydrolysis: Reflux sample with 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treat sample with 3% H₂O₂.

  • Thermal: Expose solid sample to heat (e.g., 105 °C).

  • Photolytic: Expose solution to UV light.

FAQ 4: Can I use Gas Chromatography (GC) instead of HPLC?

Answer:

Yes, GC is a viable technique, but it has specific advantages and disadvantages compared to HPLC for this compound.

FeatureHPLC AnalysisGC Analysis
Volatility Ideal for non-volatile and thermally labile compounds. No derivatization needed.[11]Requires compounds to be volatile and thermally stable. This compound may require derivatization to improve volatility and peak shape.
Detection UV detection is less sensitive due to the lack of a chromophore. MS is preferred.Mass Spectrometry (GC-MS) provides excellent sensitivity and structural information through electron ionization (EI) fragmentation patterns.[12][13]
Impurity Scope Excellent for a wide range of impurities, including salts and highly polar degradants.Best for volatile organic impurities, such as residual solvents or less polar starting materials like adamantane itself.
Recommendation Primary technique for purity testing and stability studies due to its versatility and non-destructive nature.Complementary technique for identifying volatile impurities or as an orthogonal method to confirm purity.

Expert Insight: While HPLC is the primary workhorse, GC-MS is exceptionally useful for definitively identifying and quantifying unreacted adamantane or 1-bromoadamantane, which are more volatile than the diamine product and chromatograph well by GC.

Summary of Common Impurities and Analytical Signatures

The table below summarizes the key characteristics of expected impurities to aid in their preliminary identification.

Impurity NamePotential OriginMol. WeightExpected MS Ion (ESI+)Key Chromatographic Feature
AdamantaneStarting Material136.24N/A (Poorly ionizes)Very non-polar; elutes late in RP-HPLC. Best by GC.
1-BromoadamantaneIntermediate215.14[M+H]⁺ at m/z 216/218 (1:1 ratio)Non-polar; elutes late in RP-HPLC.
1,3-DibromoadamantaneIntermediate294.03[M+H]⁺ at m/z 293/295/297Very non-polar; elutes very late in RP-HPLC.
AmantadineBy-product151.25[M+H]⁺ at m/z 152.1Less polar than the diamine; elutes earlier.
1-AdamantanolHydrolysis152.24[M-OH]⁺ at m/z 135.1More polar than bromo-intermediates but less than diamine.
This compound Product 166.27 [M+H]⁺ at m/z 167.2 Main component; used as retention reference.

References

Technical Support Center: High-Purity Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for high-purity Adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the handling, storage, and troubleshooting of this unique diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and safe.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What are the ideal storage conditions for high-purity this compound?

High-purity this compound is a moisture-sensitive solid and should be stored in a tightly sealed container in a cool, dry place.[1] To prevent degradation from atmospheric moisture and carbon dioxide, it is best stored under an inert atmosphere, such as argon or nitrogen. For long-term storage, refrigeration at 2-8°C is recommended for its dihydrochloride salt form.

Q2: Is this compound hygroscopic?

Yes, this compound is moisture-sensitive.[1] Exposure to atmospheric moisture can lead to the formation of clumps and may affect its reactivity in sensitive applications. Always handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas.

Q3: What are the primary safety concerns when working with this compound?

This compound and its salts can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is also harmful if swallowed.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Work in a well-ventilated area or a fume hood to avoid inhaling the dust.[2][3]

Q4: In what solvents is this compound soluble?

While specific solubility data can vary, adamantane derivatives are generally soluble in some organic solvents but insoluble in water.[4] Given its diamine nature, it is expected to be soluble in polar organic solvents. However, due to the rigid and lipophilic adamantane cage, solubility in non-polar organic solvents might also be possible.[5][6] It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with a large-scale reaction.

Q5: What are the main applications of this compound?

This compound is a versatile building block in several fields. Its rigid, cage-like structure is utilized in the synthesis of high-performance polymers like polyimides, enhancing their thermal stability and mechanical properties.[4][5] In pharmaceutical research, its unique structure is incorporated into active pharmaceutical ingredients (APIs) to improve properties like lipophilicity, metabolic stability, and drug-receptor interactions.[6][7] It is also used in coordination chemistry as a ligand to stabilize metal ions.[5]

Troubleshooting Guides

This section provides solutions to potential problems you may encounter during your experiments with this compound.

Problem 1: Inconsistent Reaction Yields or Failure

Possible Causes:

  • Degradation of this compound: The compound may have degraded due to improper storage and handling, leading to reduced purity and reactivity.

  • Steric Hindrance: The bulky adamantane cage can sterically hinder the reactivity of the amine groups, especially with bulky reaction partners.[7]

  • Solvent Issues: The choice of solvent may not be optimal for the reaction, leading to poor solubility of reactants or intermediates.

  • Inadequate Reaction Conditions: The reaction temperature, time, or catalyst may not be suitable for the specific transformation.

Solutions:

  • Verify Reagent Quality: Before starting a reaction, ensure the this compound is a fine, free-flowing powder. If it has formed clumps, it may have absorbed moisture. Consider drying it under a vacuum before use.

  • Address Steric Hindrance:

    • Use less sterically demanding reagents if possible.

    • Increase the reaction temperature to overcome the activation energy barrier.

    • Prolong the reaction time to allow for complete conversion.

  • Optimize Solvent System:

    • Perform small-scale solubility tests to find a suitable solvent that dissolves all reactants.

    • Consider using a co-solvent system to improve solubility.

  • Systematic Optimization of Reaction Conditions:

    • Vary the reaction temperature in increments to find the optimal point.

    • Perform a time-course study to determine the ideal reaction duration.

    • If applicable, screen different catalysts to enhance the reaction rate.

Problem 2: Product Purification Challenges

Possible Causes:

  • Formation of Side Products: The presence of two amine groups can lead to the formation of multiple products, especially in reactions where stoichiometry is not precisely controlled.

  • Unreacted Starting Material: Due to the potential for lower reactivity, you may have unreacted this compound in your crude product.

  • Product is an Amine Salt: If the reaction is performed under acidic conditions, your product may be in its salt form, affecting its solubility and chromatographic behavior.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants to favor the formation of the desired product. For reactions where mono-substitution is desired, consider using a large excess of the diamine.

  • Removal of Unreacted Diamine:

    • Acid Wash: this compound is basic and can be removed from an organic solution by washing with a dilute aqueous acid solution (e.g., 1M HCl). Your product must be stable to these conditions.

    • Chromatography: Use column chromatography with a suitable stationary phase and eluent system. A polar stationary phase like silica gel is often effective for separating amines.

  • Handling Amine Salts:

    • Neutralization: Before extraction or chromatography, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate) to convert the amine salt back to the free amine.

    • Reverse-Phase Chromatography: If your product is a stable salt, reverse-phase chromatography may be a suitable purification method.

Data Summary Table
PropertyValueSource
Molecular Formula C10H18N2[8]
Molecular Weight 166.26 g/mol [8]
Appearance White to almost white powder or lump[9][10]
Boiling Point ~249°C[8]
Flash Point 122°C[8]
CAS Number 10303-95-4[5][9]
Experimental Protocols
Protocol 1: Weighing and Dispensing of High-Purity this compound

This protocol outlines the procedure for accurately weighing and dispensing the moisture-sensitive diamine while minimizing exposure to the atmosphere.

Materials:

  • High-purity this compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Schlenk flask or other suitable reaction vessel

  • Source of inert gas (Argon or Nitrogen)

  • Glove box (recommended)

Procedure:

  • In a Glove Box (Ideal):

    • Introduce the sealed container of this compound, spatula, weighing paper, and reaction vessel into the glove box antechamber.

    • Purge the antechamber according to the glove box protocol.

    • Once inside the main chamber, open the container of the diamine.

    • Tare the weighing paper on the analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing paper using the spatula.

    • Record the exact weight.

    • Transfer the weighed solid to the reaction vessel.

    • Seal the reaction vessel and the container of this compound before removing them from the glove box.

  • On the Benchtop (with Inert Gas Flow):

    • Set up a Schlenk line or a manifold with a gentle flow of inert gas.

    • Place the reaction vessel on the balance and tare it.

    • Briefly remove the stopper of the reaction vessel and quickly add the approximate amount of this compound.

    • Immediately replace the stopper and purge the vessel with inert gas.

    • Alternatively, maintain a positive pressure of inert gas over the solid during weighing and transfer.

Visualizations

Workflow for Handling and Storage

cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry place inert_atmosphere Under inert atmosphere (Ar or N2) ppe Wear appropriate PPE storage_conditions->ppe refrigeration Refrigerate at 2-8°C (for dihydrochloride salt) ventilation Use in a well-ventilated area weighing Weigh in a glove box or under inert gas end Use in Experiment weighing->end start Receiving the Compound start->storage_conditions

Caption: Recommended workflow for the proper storage and handling of this compound.

Troubleshooting Logic for Inconsistent Reactions

problem Inconsistent Reaction Yields check_reagent Check Reagent Quality (Moisture contamination?) problem->check_reagent check_sterics Evaluate Steric Hindrance (Bulky reactants?) problem->check_sterics check_solvent Assess Solvent System (Poor solubility?) problem->check_solvent check_conditions Review Reaction Conditions (Temp, time, catalyst?) problem->check_conditions solution_reagent Dry reagent under vacuum check_reagent->solution_reagent Yes solution_sterics Increase temperature or prolong reaction time check_sterics->solution_sterics Yes solution_solvent Perform solubility tests and consider co-solvents check_solvent->solution_solvent Yes solution_conditions Systematically optimize conditions check_conditions->solution_conditions Yes

Caption: A decision-making diagram for troubleshooting inconsistent reaction outcomes.

References

Adamantane-1,3-diamine Reaction Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving adamantane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile diamine in their synthetic workflows. This compound, with its rigid, three-dimensional structure and two primary amine functional groups, is a valuable building block in medicinal chemistry and materials science.[1][2] However, its unique properties—specifically the lack of a UV chromophore and its basic nature—present distinct challenges for real-time reaction monitoring by common chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

This comprehensive guide provides field-proven insights, detailed troubleshooting protocols, and frequently asked questions (FAQs) to empower you to effectively monitor your this compound reactions, ensuring robust and reproducible results.

Part 1: Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a chemical reaction. However, the non-UV active nature of this compound necessitates the use of chemical staining for visualization.

Frequently Asked Questions (FAQs) - TLC

Q1: Why can't I see my this compound spot under a UV lamp?

A1: this compound lacks a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[3] Its structure consists of a saturated adamantane cage and primary amine groups, neither of which absorb light in the typical 254 nm or 365 nm range of laboratory UV lamps. Therefore, visualization requires a chemical stain that reacts with the amine groups.

Q2: My spots are streaking badly on the TLC plate. What's causing this?

A2: Streaking of amines on silica gel TLC plates is a common issue.[4][5][6][7] It is primarily caused by the strong interaction between the basic amine groups of your analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor band shape and streaking instead of a compact spot.

Q3: What is the best stain for visualizing this compound on a TLC plate?

A3: Ninhydrin is the most effective and widely used stain for visualizing primary amines like this compound.[8][9][10][11][12] It reacts with the primary amine groups to produce a characteristic purple or pink spot, known as Ruhemann's purple, upon gentle heating.

Troubleshooting Guide - TLC
Problem Potential Cause(s) Recommended Solution(s)
No spots are visible after staining with ninhydrin. 1. The concentration of the analyte is too low.[5] 2. Incomplete reaction of the stain. 3. The compound has evaporated from the plate.[6]1. Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 2. Ensure the ninhydrin solution is fresh and properly prepared. Heat the plate gently with a heat gun until the spots appear.[8][11] 3. While less likely for this compound, ensure the plate is not overheated.
Spots are streaked or elongated. 1. Strong interaction with the acidic silica gel.[4][7] 2. The sample is overloaded on the plate.[5][7]1. Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia to your eluting solvent system. This will neutralize the acidic sites on the silica gel and improve spot shape.[4][6] 2. Dilute your reaction sample before spotting it on the TLC plate.
The Rf value is too low (spot remains at the baseline). The eluting solvent system is not polar enough to move the highly polar diamine up the plate.[6]Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A common starting point for amines is a mixture of dichloromethane and methanol.
The Rf value is too high (spot runs with the solvent front). The eluting solvent system is too polar.[6]Decrease the polarity of your mobile phase. If using dichloromethane/methanol, decrease the amount of methanol.
Experimental Protocol: TLC Monitoring with Ninhydrin Staining
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dip a capillary tube into your reaction mixture and gently touch it to the baseline on the TLC plate. Also, spot the starting material (this compound) and any other relevant standards on the same plate for comparison.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Staining: Dip the dried TLC plate into a ninhydrin staining solution or spray the plate evenly with the solution.[8]

  • Heating: Gently warm the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the plate and obscure the results. The spots for primary amines will typically be pink or purple.[11]

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a quantitative and more precise method for reaction monitoring. However, similar to TLC, the lack of a UV chromophore in this compound is a significant hurdle. The solution lies in pre-column derivatization to attach a UV-active or fluorescent tag to the amine groups.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why do I need to derivatize this compound for HPLC analysis?

A1: Derivatization is necessary to make the molecule detectable by common HPLC detectors like UV-Vis or fluorescence detectors.[3][13] The process involves a chemical reaction to attach a "tag" (a chromophore or fluorophore) to the amine groups, making the resulting derivative visible to the detector. This also often improves the chromatographic properties of the analyte.[14]

Q2: What are the best derivatizing agents for this compound?

A2: Several reagents are effective for derivatizing primary amines. Two of the most common and robust are:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[13][15][16] This is a very sensitive method, allowing for detection in the picomole range.[13]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form fluorescent isoindole derivatives.[14][17][18] This reaction is fast and occurs at room temperature.[17]

Q3: My derivatized this compound is not retained on my C18 column. What should I do?

A3: this compound is a polar molecule. Even after derivatization, it may still be too polar for good retention on a standard C18 reversed-phase column with a highly aqueous mobile phase.[19][20][21] Consider using a more polar reversed-phase column (e.g., C8 or a polar-embedded phase) or adjusting your mobile phase. Using ion-pairing agents can also enhance the retention of charged analytes on reversed-phase columns.[22]

Troubleshooting Guide - HPLC
Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for the derivatized analyte. 1. Incomplete derivatization reaction. 2. Degradation of the derivatizing agent or the derivative. 3. Incorrect detector wavelength or settings.1. Optimize the derivatization conditions (pH, temperature, reaction time, reagent concentration). Ensure the pH is alkaline (typically 9.5-10.5) for the reaction with dansyl chloride.[13] 2. Prepare the derivatizing agent solution fresh. Some derivatives, like those from OPA, can be unstable, so analyze them promptly after preparation.[17][23] 3. Check the literature for the optimal excitation and emission wavelengths for your chosen derivative.
Poor peak shape (tailing or fronting). 1. Interaction with residual silanols on the HPLC column. 2. Incompatible mobile phase pH. 3. Column overload.1. Use a high-purity, end-capped column. Adding a small amount of a competing amine like triethylamine to the mobile phase can sometimes help. 2. Adjust the mobile phase pH with a suitable buffer to ensure the analyte is in a single ionic state. 3. Dilute the sample before injection.
Multiple unexpected peaks. 1. Presence of side products from the derivatization reaction. 2. Excess derivatizing agent is being detected. 3. Impurities in the reaction mixture.1. Optimize the derivatization reaction to minimize side products. 2. Some protocols include a quenching step to consume excess derivatizing agent. For example, ammonium hydroxide can be used to quench excess dansyl chloride.[13][15] 3. Ensure the purity of your starting materials and solvents.
Workflow and Protocol: HPLC Monitoring via Dansyl Chloride Derivatization

This workflow provides a robust method for the sensitive detection of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Aliquot of Reaction Mixture Dilute Dilute with Acetonitrile Sample->Dilute Buffer Add Carbonate Buffer (pH 9.8) Dilute->Buffer DNS Add Dansyl Chloride Solution Buffer->DNS React Incubate (e.g., 60°C for 30 min) DNS->React Quench Quench with Ammonium Hydroxide (Optional) React->Quench Inject Inject into HPLC Quench->Inject Separate Reversed-Phase C18 Column Inject->Separate Detect Fluorescence Detector Separate->Detect

References

Validation & Comparative

The Adamantane Advantage: A Comparative Guide to Adamantane-1,3-diamine in Polymer and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug discovery, the selection of molecular building blocks is a critical determinant of final product performance. Among the myriad of available diamines, adamantane-1,3-diamine emerges as a uniquely structured monomer offering a compelling combination of rigidity, thermal stability, and lipophilicity. This guide provides an in-depth, objective comparison of this compound with conventional linear and cycloaliphatic diamines, supported by experimental data, to empower researchers, scientists, and drug development professionals in their design and synthesis endeavors.

The Adamantane Core: A Paradigm of Rigidity and Stability

Adamantane is a diamondoid hydrocarbon characterized by a rigid, three-dimensional cage-like structure.[1] This inherent rigidity, when incorporated into a polymer backbone or a drug molecule via this compound, imparts a unique set of properties that distinguish it from its more flexible aliphatic counterparts. Unlike linear diamines such as 1,6-hexanediamine, which possess conformational freedom, the adamantane cage restricts segmental motion, leading to profound effects on material properties and biological interactions.[2]

dot graph "Molecular_Structures" { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Adamantane" { label="this compound"; bgcolor="#E8F0FE"; "Adamantane" [label="this compound\n(Rigid Cage)", image="https://www.chem.ucla.edu/~harding/IGOC/A/adamantane01.png", labelloc=b]; }

subgraph "cluster_Linear" { label="Linear Aliphatic Diamine"; bgcolor="#FCE8E6"; "Linear" [label="1,6-Hexanediamine\n(Flexible Chain)", image="https://upload.wikimedia.org/wikipedia/commons/thumb/8/89/Hexamethylenediamine.svg/1200px-Hexamethylenediamine.svg.png", labelloc=b]; }

subgraph "cluster_Cyclic" { label="Cycloaliphatic Diamine"; bgcolor="#FEF7E0"; "Cyclic" [label="1,4-Cyclohexanediamine\n(Flexible Ring)", image="https://upload.wikimedia.org/wikipedia/commons/thumb/0/0c/Cis-1%2C4-diaminocyclohexane-from-xtal-3D-bs-17.png/1200px-Cis-1%2C4-diaminocyclohexane-from-xtal-3D-bs-17.png", labelloc=b]; } } Caption: Structural comparison of this compound with linear and cycloaliphatic diamines.

Performance in High-Performance Polymers: A Head-to-Head Comparison

The incorporation of diamines into polymers such as polyamides and polyimides is a cornerstone of advanced materials synthesis. The choice of diamine significantly influences the thermal, mechanical, and solubility properties of the resulting polymer.

Thermal Stability

The rigid adamantane cage structure is highly effective at enhancing the thermal stability of polymers by restricting intramolecular and intermolecular motion.[2] This leads to significantly higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to polymers derived from linear or other cycloaliphatic diamines.[2]

Polymer SystemDiamineGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (T5%) (°C)
Polyamide This compound derivative260 - 285> 450
1,6-Hexanediamine (Nylon 6,10)41~400
Polyimide 1,3-Bis(4-aminophenyl)adamantane285 - 440> 500
Conventional Aromatic Diamine~250 - 350~450 - 500

Data compiled from multiple sources for comparative purposes.[2][3][4]

The elevated Tg of adamantane-containing polymers is a direct consequence of the energy required to induce segmental motion in the rigid polymer chains.[2] This makes them ideal candidates for applications requiring dimensional stability at elevated temperatures, such as in aerospace and electronics.[2][5]

Mechanical Properties

The rigidity of the adamantane unit also translates to enhanced mechanical performance. Polyamides and polyimides incorporating adamantane often exhibit higher tensile strength and Young's modulus.[6]

Polymer SystemAdamantane ContentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Aromatic Polyamide 0% (Reference)~70-90~2.0-3.0>15
Adamantane-based Cardo Polyamide Varies91-101Not Reported5-13
Aromatic Polyimide 0% (Reference)~80-120~2.0-3.5~5-20
Adamantane-based Polyimide Varies98-1582.8-3.4Decreases with increasing adamantane content

This table summarizes the key mechanical properties of various adamantane-based copolymers in comparison to their non-adamantane counterparts.[6]

The enhanced stiffness imparted by the adamantane moiety contributes to materials with improved load-bearing capacity.[6] However, this increased rigidity can sometimes lead to a reduction in the elongation at break, indicating a more brittle nature.[7]

Solubility

A significant challenge with many high-performance polymers, particularly aromatic polyamides and polyimides, is their poor solubility in common organic solvents, which complicates processing.[8] The bulky, three-dimensional structure of adamantane can disrupt polymer chain packing, increasing free volume and thereby enhancing solubility.[9][10] This is a notable advantage over planar, rigid aromatic diamines that often lead to intractable polymers.

Polyamides derived from adamantane-based diamines have been shown to be soluble in a variety of solvents, including N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and even less polar solvents like tetrahydrofuran (THF) and cyclohexanone.[10][11] This improved processability allows for the formation of films and coatings via solution casting.[9]

Physicochemical Properties: Basicity and Lipophilicity

Basicity (pKa)
DiaminepKa1 of conjugate acid (BH+)pKa2 of conjugate acid (BH22+)
Ethylamine10.67-
1,6-Hexanediamine~10.8~9.8
Piperazine (Cyclic)9.735.35

This table provides typical pKa ranges for different classes of amines and diamines.[12]

Lipophilicity

The adamantane cage is highly lipophilic, a property that is leveraged extensively in drug design.[13] Incorporation of an adamantane moiety can enhance a drug candidate's ability to cross cell membranes and the blood-brain barrier.[13] This increased lipophilicity can also improve the metabolic stability of a drug by sterically shielding nearby functional groups from enzymatic degradation.[13]

Experimental Protocols

To ensure the integrity and reproducibility of the findings discussed, this section provides detailed experimental protocols for the synthesis and characterization of adamantane-containing polyamides.

Synthesis of Adamantane-Containing Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of a polyamide from an adamantane-based diamine and a diacid chloride.[3]

Materials:

  • 1,3-Bis(4-aminophenyl)adamantane (or similar diamine)

  • Terephthaloyl chloride (or other diacid chloride)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Lithium chloride (LiCl)

  • Pyridine (anhydrous)

  • Methanol

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-Bis(4-aminophenyl)adamantane and LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add terephthaloyl chloride to the stirred solution at once.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Add pyridine to the reaction mixture to neutralize the HCl formed during the reaction.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

dot graph "Polyamide_Synthesis_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

"Start" [label="Dissolve Diamine & LiCl\nin DMAc"]; "Cool" [label="Cool to 0°C"]; "Add_Diacid" [label="Add Diacid Chloride"]; "Warm" [label="Warm to RT,\nStir 3h"]; "Neutralize" [label="Add Pyridine"]; "Precipitate" [label="Precipitate in Methanol"]; "Filter_Wash" [label="Filter & Wash"]; "Dry" [label="Dry in Vacuum Oven"];

"Start" -> "Cool" -> "Add_Diacid" -> "Warm" -> "Neutralize" -> "Precipitate" -> "Filter_Wash" -> "Dry"; } Caption: Workflow for the synthesis of adamantane-containing polyamides.

Thermal Characterization of Polymers

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the synthesized polymers.[14]

  • Place a small sample (5-10 mg) of the dried polymer into a TGA pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The 5% weight loss temperature (T5%) is used as a measure of the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[4][14]

  • Seal a small sample (5-10 mg) of the dried polymer in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min). The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

dot graph "Thermal_Analysis_Workflow" { rankdir=TB; node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#202124"];

subgraph "cluster_TGA" { label="Thermogravimetric Analysis (TGA)"; bgcolor="#E6F4EA"; "TGA_Start" [label="Place Sample in TGA"]; "TGA_Heat" [label="Heat to 800°C\n(10°C/min, N2)"]; "TGA_Result" [label="Determine Td (e.g., T5%)"]; "TGA_Start" -> "TGA_Heat" -> "TGA_Result"; }

subgraph "cluster_DSC" { label="Differential Scanning Calorimetry (DSC)"; bgcolor="#E8F0FE"; "DSC_Start" [label="Place Sample in DSC"]; "DSC_Heat1" [label="First Heating Scan"]; "DSC_Cool" [label="Controlled Cooling"]; "DSC_Heat2" [label="Second Heating Scan"]; "DSC_Result" [label="Determine Tg"]; "DSC_Start" -> "DSC_Heat1" -> "DSC_Cool" -> "DSC_Heat2" -> "DSC_Result"; } } Caption: Experimental workflow for thermal analysis of polymers.

Conclusion: A Versatile Building Block for Demanding Applications

The incorporation of this compound into polymers and drug molecules offers a distinct set of advantages over traditional aliphatic diamines. Its rigid, bulky, and lipophilic nature translates to enhanced thermal stability, improved mechanical properties, and often better processability in high-performance polymers. In medicinal chemistry, these same attributes can lead to improved pharmacokinetic profiles. While the choice of a diamine will always be application-specific, this compound presents a compelling option for researchers seeking to push the boundaries of material performance and therapeutic efficacy. The experimental data and protocols provided in this guide serve as a valuable resource for the informed design and synthesis of next-generation materials and pharmaceuticals.

References

A Comparative Guide to Adamantane-Based Diamine and Triamine Monomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for advanced polymers with superior thermal, mechanical, and chemical stability is a perpetual driver of innovation in materials science. A key strategy in this pursuit involves the incorporation of rigid, bulky moieties into the polymer backbone to disrupt chain packing and enhance performance metrics. Adamantane, a perfectly symmetrical, diamondoid hydrocarbon cage, has emerged as a premier building block for this purpose.[1][2] Its exceptional thermal stability and three-dimensional structure can significantly elevate the properties of polymers.[1][2]

This guide provides an in-depth comparison of two fundamental adamantane-based amine monomers: the difunctional Adamantane-1,3-diamine and the trifunctional 1,3,5-triaminoadamantane . The choice between these two building blocks fundamentally dictates the resulting polymer architecture—linear thermoplastic versus cross-linked thermoset—and, consequently, the material's end-use properties. We will explore the causal relationships between monomer functionality and polymer performance, supported by established experimental principles and data from analogous systems.

The Decisive Factor: Monomer Functionality and Structure

The core difference between this compound and 1,3,5-triaminoadamantane lies in the number of reactive amine groups attached to the adamantane cage. This seemingly small structural change has profound implications for polymerization.

  • This compound (f=2): As a difunctional monomer, it possesses two primary amine groups.[3] In polycondensation reactions (e.g., with a dianhydride or diacid chloride), it acts as a linear chain extender. Each molecule can connect to two other monomers, propagating a one-dimensional polymer chain. The rigid adamantane unit is thus incorporated directly into the main chain, imparting its unique properties to the linear polymer.[4]

  • 1,3,5-triaminoadamantane (f=3): This trifunctional monomer features three primary amine groups positioned at the bridgehead carbons of the adamantane cage. During polymerization, it serves as a branching point or a cross-linker. Each molecule can react with three other monomers, creating a three-dimensional, covalently bonded network structure. This leads to the formation of hyperbranched polymers or, more commonly, thermosetting materials.[1][2]

Caption: Chemical structures of this compound and 1,3,5-Triaminoadamantane.

Impact on Polymer Architecture and Properties

The divergence in monomer functionality directly translates to distinct polymer architectures, which in turn governs the material's macroscopic properties. The incorporation of the bulky adamantane cage is known to disrupt polymer chain packing, which can increase fractional free volume and enhance gas permeability.[5][6]

Polymer_Architecture cluster_linear Linear Polymer (from Diamine) cluster_network Cross-linked Network (from Triamine) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 n1 n2 n1->n2 n4 n1->n4 n3 n2->n3 n5 n2->n5 n4->n5 n7 n4->n7 n6 n3->n6 n5->n6 n8 n5->n8 n9 n6->n9 n7->n8 n8->n9

Caption: Conceptual depiction of linear vs. cross-linked polymer architectures.

The table below summarizes the expected differences in polymer properties based on the choice of adamantane amine monomer.

PropertyPolymer from this compound (Linear)Polymer from 1,3,5-Triaminoadamantane (Network)Causality & Rationale
Architecture Linear ThermoplasticCross-linked Thermoset / HyperbranchedThe f=2 monomer propagates chains linearly. The f=3 monomer creates 3D covalent network junctions.
Solubility Generally soluble in organic solvents (e.g., NMP, DMAc).[7][8]Generally insoluble and infusible.Covalent cross-links prevent polymer chains from dissolving; the material will swell at most. Linear chains can be solvated.
Thermal Stability (Tg) High Glass Transition Temperature (Tg).[1][9]Tg may be undefined or exceptionally high; excellent thermal stability.[10]The rigid adamantane cage restricts segmental motion, increasing Tg.[1][2] In a network, this motion is further restricted by covalent cross-links, leading to superior thermal stability.
Mechanical Properties High tensile strength and modulus; forms strong, flexible films.[11][12]Very high modulus, high hardness, but potentially brittle (low elongation at break).Linear chains with strong intermolecular forces provide good tensile properties. A dense cross-linked network results in a very rigid but less ductile material.
Gas Permeability Enhanced permeability due to disrupted chain packing.[6]Can form highly permeable membranes, especially in hyperbranched structures.[13]The bulky adamantane cage increases fractional free volume.[5] The specific network architecture from the triamine can be tailored to create porous or dense structures.

Experimental Protocols: Synthesis and Characterization

To translate theory into practice, precise experimental design is paramount. The following protocols outline the synthesis of polyimides—a class of polymers where adamantane's benefits are well-documented—using both diamine and triamine monomers.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Material Processing cluster_characterization Characterization Monomer Monomer Selection (Diamine or Triamine) PAA Step 1: Poly(amic acid) Formation (Low Temperature) Monomer->PAA Imide Step 2: Imidization (Thermal or Chemical) PAA->Imide Cast Solution Casting / Molding Imide->Cast Cure Curing / Solvent Removal Cast->Cure TGA Thermal Stability (TGA) Cure->TGA DSC Glass Transition (DSC) Cure->DSC Tensile Mechanical Testing Cure->Tensile Solubility Solubility Test Cure->Solubility

Caption: General workflow for adamantane-based polyimide synthesis and characterization.

Protocol 1: Synthesis of Linear Polyimide from this compound

This protocol describes a conventional two-step synthesis to produce a soluble, linear polyimide.[7][11]

A. Poly(amic acid) Synthesis

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous N-methyl-2-pyrrolidone (NMP). Stir until fully dissolved.

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., PMDA or 6FDA) in small portions to the stirred diamine solution.

    • Causality: Slow addition at low temperature controls the exothermic reaction and prevents side reactions, ensuring the formation of high molecular weight poly(amic acid).

  • Polymerization: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.

B. Thermal Imidization

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean glass plate and cast a film of uniform thickness using a doctor blade.

  • Curing: Place the cast film in a vacuum oven and heat using a stepwise program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour.

    • Causality: The stepwise heating ensures gradual removal of the NMP solvent and allows for the cyclodehydration (imidization) reaction to proceed completely, forming the robust imide rings without creating defects in the film.[12]

Protocol 2: Synthesis of Cross-linked Polyimide Network from 1,3,5-Triaminoadamantane

This protocol is adapted for a triamine, which will lead to gelation and the formation of an insoluble network.

A. Network Precursor Synthesis

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 1,3,5-triaminoadamantane in anhydrous NMP.

  • Reaction: Cool the solution to 0°C. Slowly add an aromatic dianhydride in a 2:3 molar ratio (Dianhydride:Triamine).

    • Causality: The molar ratio is critical. A 2:3 ratio of A2 (dianhydride) to B3 (triamine) monomers is a common starting point for creating hyperbranched or network structures. The reaction must be carefully monitored.

  • Polymerization: Allow the reaction to proceed at room temperature. Unlike the linear synthesis, the solution viscosity will increase rapidly, and the reaction may result in the formation of a gel (the gel point). The reaction should be stopped before the mixture becomes completely un-stirrable if a processable resin is desired.

B. Thermal Curing

  • Molding: Transfer the viscous resin or gelled precursor into a mold.

  • Curing: Heat the material in an oven or press using a similar stepwise thermal program as in Protocol 1. The material will cure into a hard, insoluble, and infusible solid.

Key Characterization Techniques
  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.[7]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the amorphous polymer.[7]

  • Mechanical Testing: Tensile tests on polymer films yield crucial data like tensile strength, elongation at break, and Young's modulus.[12]

  • Solubility Testing: Simple tests involving dissolving the final polymer in various organic solvents (NMP, DMAc, chloroform) confirm whether a linear (soluble) or cross-linked (insoluble) structure was formed.[7][14]

Concluding Remarks for the Field Scientist

The choice between this compound and 1,3,5-triaminoadamantane is a fundamental decision in polymer design that dictates the material's ultimate form and function.

  • This compound is the monomer of choice for creating high-performance linear thermoplastics . These materials combine the inherent rigidity and thermal stability of the adamantane cage with processability (solubility), making them ideal for applications requiring robust films, fibers, and coatings in the aerospace and microelectronics industries.[11]

  • 1,3,5-Triaminoadamantane serves as a powerful cross-linking agent for developing rigid thermosetting networks . The resulting materials are characterized by exceptional thermal and dimensional stability and solvent resistance, albeit with reduced flexibility. They are prime candidates for high-temperature structural composites, adhesives, and specialized membrane applications where insolubility and durability are paramount.

By understanding the direct causal link between the f=2 and f=3 functionality of these monomers and the resulting polymer properties, researchers can strategically select the appropriate adamantane building block to meet the demanding requirements of their specific application.

References

The Adamantane-1,3-diamine Scaffold: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, tricyclic cage structure of adamantane has long captivated medicinal chemists, serving as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities. Its unique lipophilic and three-dimensional nature allows for favorable interactions with biological targets, leading to compounds with antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the various adamantane-based building blocks, Adamantane-1,3-diamine stands out due to its two reactive amine functionalities, offering a gateway to a diverse chemical space of derivatives with potentially enhanced biological profiles.[2]

This guide provides an in-depth comparative analysis of the biological activities of this compound derivatives relative to the parent compound. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for key biological assays, empowering researchers and drug development professionals to navigate this promising area of medicinal chemistry.

Unveiling the Biological Potential: A Comparative Overview

The introduction of various substituents onto the amine groups of this compound can profoundly influence its biological activity. The following sections compare the performance of these derivatives across several key therapeutic areas.

Antiviral Activity: Targeting Influenza and Beyond

Adamantane derivatives have a rich history in antiviral drug discovery, with amantadine (1-aminoadamantane) being one of the first synthetic antiviral drugs.[3] The primary mechanism of action for many of these compounds against influenza A virus is the blockade of the M2 proton ion channel, a crucial component for viral uncoating and replication.[4] Derivatives of this compound have been explored to overcome the resistance issues that have emerged with earlier adamantane drugs.[5]

Table 1: Comparative Antiviral Activity of this compound Derivatives against Influenza A Virus

Compound/DerivativeVirus StrainAssayIC50 (µM)Reference
AmantadineInfluenza A (H3N2)Plaque Reduction~1[5]
Spiro[pyrrolidine-2,2'-adamantane] derivativesInfluenza ACytopathicitySignificantly lower than amantadine[3]
Spiro[piperidine-4,2'-adamantanes]Influenza APlaque Inhibition12-fold more active than amantadine[6]

As the data suggests, modification of the adamantane core, including the creation of spiro derivatives, can lead to a significant enhancement in antiviral potency compared to the first-generation adamantane antivirals.

Anticancer Activity: A Multifaceted Approach

The lipophilic nature of the adamantane cage facilitates the penetration of cell membranes, making it an attractive scaffold for the design of anticancer agents.[7] Derivatives of this compound have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[8][9]

Table 2: Comparative Anticancer Activity of this compound Derivatives

Derivative TypeCell LineAssayIC50 (µM)Reference
Adamantyl isothiourea derivativesHepatocellular carcinoma (Hep-G2)MTT3.86 - 7.70[8]
1,3,4-Thiadiazolo-adamantane derivativesBreast cancer (MCF-7)MTTVaries (potent activity reported)[9]
N'-(adamantan-2-ylidene)-substituted benzohydrazideVariousMTTVaries[10]

The derivatization of this compound into isothioureas and heterocyclic compounds has yielded potent anticancer agents, highlighting the importance of the substituent groups in determining cytotoxic efficacy.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The adamantane moiety's ability to interact with microbial cell membranes has spurred the development of adamantane-based antimicrobial agents.[11] Derivatives of this compound have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][12]

Table 3: Comparative Antimicrobial Activity of this compound Derivatives

Derivative TypeMicroorganismAssayMIC (µg/mL)Reference
Schiff base and hydrazide-hydrazone derivativesStaphylococcus aureusBroth Microdilution62.5 - 1000[4]
N-substituted phthalimidesStaphylococcus aureusNot specified0.022 - 0.05[11]
Ester imidesCandida albicansNot specified1.95 - 7.81[12]

These findings indicate that specific structural modifications, such as the formation of phthalimides and ester imides, can lead to highly potent antimicrobial compounds derived from the this compound scaffold.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of this compound derivatives is intricately linked to their molecular structure. The size, shape, lipophilicity, and electronic properties of the substituents on the diamine nitrogens play a crucial role in target binding and overall efficacy.

For instance, in the context of antiviral activity against influenza A, the "amine" effect, where the basicity of the nitrogen atoms is crucial for interacting with the M2 ion channel, is a key determinant of potency.[13] The addition of bulky, lipophilic groups can enhance membrane interactions and improve the pharmacokinetic profile of the compounds.

In anticancer derivatives, the introduction of heterocyclic rings, such as thiadiazoles, can facilitate interactions with specific enzymatic targets, like EGFR, leading to potent inhibitory activity.[9] The spatial arrangement of the functional groups in the 1 and 3 positions of the adamantane cage provides a rigid and defined orientation for these interactions.

The antimicrobial activity is also heavily influenced by the nature of the substituents. The incorporation of long alkyl chains or aromatic moieties can enhance the disruption of bacterial cell membranes, leading to increased potency.[4]

SAR_Concept cluster_scaffold This compound Scaffold cluster_derivatives Derivatives cluster_activity Enhanced Biological Activity Scaffold Rigid Cage Lipophilic Core Diamine Functionality Antiviral Antiviral (e.g., Spirocyclic) Scaffold->Antiviral Modification Anticancer Anticancer (e.g., Heterocyclic) Scaffold->Anticancer Modification Antimicrobial Antimicrobial (e.g., Schiff Bases) Scaffold->Antimicrobial Modification Activity Improved Potency Target Specificity Favorable Pharmacokinetics Antiviral->Activity Anticancer->Activity Antimicrobial->Activity Plaque_Reduction_Workflow A Seed MDCK Cells B Infect with Influenza Virus A->B C Treat with Adamantane Derivative B->C D Incubate for Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate IC50 E->F MTT_Assay_Workflow A Seed Cancer Cells B Treat with Adamantane Derivative A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance and Calculate IC50 E->F MIC_Determination_Workflow A Prepare Serial Dilutions of Derivative B Inoculate with Microorganism A->B C Incubate B->C D Visually or Spectrophotometrically Determine MIC C->D

References

A Comparative Guide to the Thermal Stability of Polyimides: The Adamantane Advantage

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of high-performance polymers, thermal stability remains a paramount criterion for applications in aerospace, microelectronics, and advanced materials sectors. Aromatic polyimides are renowned for their exceptional thermal and mechanical properties.[1] However, the introduction of unique structural moieties can further elevate these characteristics. This guide provides an in-depth comparative analysis of the thermal stability of conventional aromatic polyimides versus those incorporating Adamantane-1,3-diamine. We will explore the mechanistic underpinnings of this enhancement, present supporting experimental data, and provide detailed protocols for synthesis and characterization.

The core of this investigation lies in the remarkable properties conferred by the adamantane cage. This saturated tricyclic hydrocarbon is exceptionally rigid and bulky.[2] When integrated into a polymer backbone, the adamantane unit physically restricts the thermal motion and segmental rotation of the polymer chains. This restriction of intramolecular movement is the primary reason for the observed increase in thermal stability, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td).[2]

Comparative Thermal Performance: A Quantitative Look

The most direct method for evaluating thermal stability is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing a clear indication of its decomposition temperature. DSC, on the other hand, measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of the glass transition temperature.

The data presented below, synthesized from multiple studies, unequivocally demonstrates the superior thermal properties of polyimides containing adamantane moieties.

Polymer TypeDiamine MonomerDianhydride MonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (T5%) (°C)
Conventional Polyimide 4,4'-Oxydianiline (ODA)Pyromellitic dianhydride (PMDA)~302[3]~500[4]
Adamantane-Polyimide 1,3-Bis(4-aminophenyl) adamantane (ADMDA)Pyromellitic dianhydride (PMDA)285 - 440[2][5]>500[2]
Adamantane-Polyimide 2,2-Bis[4-(4-aminophenoxy)phenyl]adamantaneVarious Aromatic Dianhydrides248 - 308[4][6]>500[4][6]

As the data illustrates, the incorporation of adamantane consistently elevates the glass transition temperature and maintains a high decomposition temperature, often exceeding 500°C.[2][4] This enhancement is directly attributable to the rigid adamantane structure, which imparts significant steric hindrance and limits the degrees of freedom within the polymer chains.

The Mechanism of Thermal Degradation in Polyimides

Understanding the mechanism of thermal degradation is crucial for interpreting TGA data and for designing more stable polymers. The thermal decomposition of polyimides is a complex process involving the rupture of chemical bonds within the polymer backbone.[7][8] Studies have shown that at elevated temperatures, the imide ring can undergo cleavage, leading to the evolution of carbon monoxide (CO) and carbon dioxide (CO2).[7] The benzophenone carbonyl bond, if present in the dianhydride monomer, is also susceptible to rupture, releasing CO.[7]

The presence of the adamantane cage does not fundamentally alter these degradation pathways. Instead, its role is to increase the energy barrier for the initiation of these degradation processes by restricting the vibrational and rotational modes of the polymer chains that can lead to bond scission.

Experimental Protocols

To ensure the reproducibility of these findings, detailed, step-by-step methodologies for the synthesis and thermal analysis of both a conventional and an adamantane-containing polyimide are provided below.

Synthesis of a Conventional Aromatic Polyimide (PMDA-ODA)

This protocol describes a typical two-step polycondensation reaction to synthesize a poly(amic acid) precursor, followed by thermal imidization.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve ODA in anhydrous DMAc.

  • Slowly add an equimolar amount of PMDA to the stirred solution at room temperature.

  • Continue stirring for 24 hours to form the poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven at 80°C for 4 hours to remove the solvent.

  • Thermally imidize the resulting film by heating at 150°C, 200°C, 250°C, and 300°C for 1 hour at each temperature.

Synthesis of an Adamantane-Containing Polyimide (ADMDA-PMDA)

This protocol outlines a one-step solution polycondensation method.[5]

Materials:

  • 1,3-Bis(4-aminophenyl) adamantane (ADMDA)

  • Pyromellitic dianhydride (PMDA)

  • m-cresol

  • Isoquinoline

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ADMDA in m-cresol.

  • Add an equimolar amount of PMDA to the solution along with a catalytic amount of isoquinoline.

  • Heat the reaction mixture to 200°C and maintain for 4 hours under a gentle stream of nitrogen.

  • After cooling to room temperature, precipitate the polyimide by pouring the solution into methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C.

Polyimide_Synthesis_Workflow cluster_conventional Conventional Polyimide (Two-Step) cluster_adamantane Adamantane Polyimide (One-Step) A1 Dissolve ODA in DMAc A2 Add PMDA A1->A2 A3 Stir for 24h (Poly(amic acid)) A2->A3 A4 Cast Film A3->A4 A5 Thermal Imidization A4->A5 B1 Dissolve ADMDA in m-cresol B2 Add PMDA & Catalyst B1->B2 B3 Heat to 200°C for 4h B2->B3 B4 Precipitate in Methanol B3->B4 B5 Filter and Dry B4->B5

Caption: Comparative workflow for the synthesis of conventional and adamantane-containing polyimides.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a general guideline for assessing the thermal stability of the synthesized polyimides.[9][10]

Instrumentation:

  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e)

Procedure:

  • Place a 5-10 mg sample of the polyimide film or powder into an alumina crucible.

  • Load the crucible into the TGA instrument.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the 5% weight loss temperature (T5%) from the resulting TGA curve.

TGA_Workflow start Start prep Sample Preparation (5-10 mg) start->prep load Load Sample into TGA prep->load heat Heat to 800°C at 10°C/min (N2) load->heat record Record Weight Loss vs. Temp heat->record analyze Determine T5% record->analyze end_node End analyze->end_node

References

A Comparative Guide to Adamantane Diamine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold - A Diamond in the Rough of Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical hydrocarbon cage, has captivated medicinal chemists for decades.[1][2] Its unique three-dimensional structure is not just aesthetically pleasing; it imparts a range of desirable pharmacological properties when incorporated into drug candidates.[3][4] The adamantane scaffold can enhance a molecule's metabolic stability, improve its ability to cross biological membranes, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups.[3][4]

The journey of adamantane in medicine began with the discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s.[5][6] This seminal discovery paved the way for the development of other successful adamantane-based drugs, such as memantine for Alzheimer's disease and rimantadine for influenza A.[2][7] While mono-substituted adamantanes have a rich history, the introduction of a second amino group, creating adamantane diamine, opens up a new dimension of chemical space and therapeutic possibilities. The spatial arrangement of these two amino groups gives rise to different isomers, each with a unique pharmacological profile. This guide provides a comparative study of the key adamantane diamine isomers, offering insights into their synthesis, properties, and potential applications in drug discovery.

The Adamantane Diamine Isomers: A Structural Overview

The adamantane cage has two types of carbon atoms: four tertiary bridgehead carbons (methine groups) and six secondary carbons (methylene groups). This leads to several possible diamine isomers, with the most explored in medicinal chemistry being 1,2-diaminoadamantane and 1,3-diaminoadamantane.

G cluster_12 1,2-Diaminoadamantane cluster_13 1,3-Diaminoadamantane C1 C C2 C C3 C C4 C C5 C C6 C C7 C C8 C C9 CH C10 CH N1 NH2 N2 NH2 C1_2 C C2_2 C C3_2 C C4_2 C C5_2 C C6_2 C C7_2 C C8_2 C C9_2 CH C10_2 CH N1_2 NH2 N2_2 NH2

  • 1,2-Diaminoadamantane: The two amino groups are on adjacent carbons, one at a bridgehead and the other at a secondary carbon. This arrangement results in a cis or syn relationship between the amino groups.

  • 1,3-Diaminoadamantane: Both amino groups are positioned on bridgehead carbons. This leads to a more rigid and defined spatial relationship between the two functional groups.[8][9]

Synthesis Strategies: A Tale of Two Isomers

The synthetic accessibility of a scaffold is a critical factor in drug discovery. The routes to 1,2- and 1,3-diaminoadamantane differ significantly, which can influence the choice of isomer for a particular drug development program.

1,3-Diaminoadamantane Synthesis: The synthesis of 1,3-diaminoadamantane is relatively more established. One common method involves the reaction of 1,3-dibromoadamantane with urea in a high-boiling-point solvent.[10] This method is advantageous due to its short reaction route and relatively simple operation.[10] Another approach involves the Hofmann degradation of adamantane-1,3-dicarboxamide.

1,2-Diaminoadamantane Synthesis: The synthesis of 1,2-disubstituted adamantane derivatives is generally more challenging.[11] A multi-step synthesis of 1,2-diaminoadamantane has been described, often involving an acid-catalyzed sigmatropic rearrangement to form the adamantane core, followed by further functionalization.[11] The protoadamantane-adamantane rearrangement is another key transformation employed in the synthesis of 1,2-disubstituted adamantyl amines.[11]

Comparative Physicochemical Properties and Pharmacokinetic Implications

The seemingly subtle difference in the substitution pattern of the amino groups leads to distinct physicochemical properties, which in turn can have a profound impact on the pharmacokinetic profile of a drug candidate.

Property1,2-Diaminoadamantane1,3-DiaminoadamantaneRationale and Implication
Lipophilicity (LogP) Expected to be slightly lowerExpected to be slightly higherThe more exposed and potentially more polar nature of the 1,2-isomer may lead to lower lipophilicity. Higher lipophilicity of the 1,3-isomer can improve membrane permeability but may also increase non-specific binding and metabolic clearance.[3]
pKa Two distinct pKa valuesTwo similar pKa valuesThe electronic environment of the two amino groups is different in the 1,2-isomer, leading to different basicities. In the 1,3-isomer, the two bridgehead amino groups are in similar electronic environments. This affects the ionization state at physiological pH, influencing receptor binding and solubility.
Symmetry and Rigidity Asymmetric and less rigidSymmetric and highly rigidThe 1,3-isomer possesses a higher degree of symmetry and rigidity, which can be advantageous for entropy-driven binding to a target.[9] The flexibility of the 1,2-isomer might allow for induced-fit binding to some targets.
Chelating Ability Potential for metal chelationLess likely to chelate metalsThe proximity of the two amino groups in the 1,2-isomer could enable chelation of metal ions, a property that could be exploited in the design of certain enzyme inhibitors or imaging agents.

Comparative Pharmacology and Therapeutic Applications

The distinct stereochemistry and electronic properties of the adamantane diamine isomers translate into different pharmacological activities and therapeutic potentials.

Therapeutic Area1,2-Diaminoadamantane1,3-DiaminoadamantaneSupporting Evidence and Rationale
Antiviral Explored for anti-influenza activity.Serves as a key intermediate for antiviral drugs.[10]The antiviral activity of adamantane derivatives is often linked to their ability to block the M2 proton channel of the influenza A virus.[1] The precise orientation of the amino groups is crucial for this interaction. While 1-aminoadamantanes are well-known antivirals, the diamino derivatives offer opportunities for bivalent interactions or improved pharmacokinetics.
Neurological Disorders Investigated for activity at NMDA receptors.Derivatives have been studied for neuroprotective effects.Memantine, a mono-amino adamantane derivative, is an NMDA receptor antagonist.[7][12] The diaminoadamantanes provide a scaffold to develop novel NMDA receptor modulators with potentially different binding kinetics and selectivity. The distance and orientation of the two amino groups can be tuned to interact with different binding sites on the receptor complex.
Anticancer Derivatives have shown cytotoxic effects in some cancer cell lines.Incorporated into compounds with antiproliferative activity.The rigid adamantane scaffold can be used to design molecules that interact with specific pockets in enzymes or receptors involved in cancer signaling pathways. The diamino functionality allows for the attachment of two different pharmacophores, leading to multi-target agents.
Antibacterial Derivatives have been synthesized and tested against various bacterial strains.[13]A versatile building block for novel antibacterial agents.The lipophilic nature of the adamantane core can facilitate the penetration of bacterial cell membranes. The diamino groups can be functionalized to interact with bacterial targets or to improve solubility.

Experimental Protocols for Comparative Analysis: In Vitro NMDA Receptor Binding Assay

To objectively compare the potential of adamantane diamine isomers in the context of neurodegenerative diseases, a standardized in vitro binding assay is essential.

Workflow for Comparative NMDA Receptor Binding Assay

G prep Preparation of Rat Cortical Membranes assay_setup Assay Incubation: Membranes + Isomer + [3H]MK-801 prep->assay_setup iso1 1,2-Diaminoadamantane Synthesis & Purification iso1->assay_setup iso2 1,3-Diaminoadamantane Synthesis & Purification iso2->assay_setup radioligand [3H]MK-801 (Radioligand) radioligand->assay_setup filtration Rapid Filtration through Glass Fiber Filters assay_setup->filtration wash Washing to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting to Quantify Bound Radioactivity wash->scintillation data_analysis Data Analysis: IC50 Determination and Ki Calculation scintillation->data_analysis

Step-by-Step Methodology
  • Preparation of Rat Cortical Membranes:

    • Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Synthesis and Purification of Adamantane Diamine Isomers:

    • Synthesize 1,2- and 1,3-diaminoadamantane using established literature procedures.[10][11]

    • Purify the compounds to >95% purity by recrystallization or column chromatography.

    • Confirm the identity and purity of the isomers using NMR and mass spectrometry.[14]

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of rat cortical membranes.

    • Add increasing concentrations of the adamantane diamine isomers (e.g., 1 nM to 100 µM).

    • Add a fixed concentration of the radioligand [3H]MK-801, a known NMDA receptor channel blocker.

    • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM MK-801).

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the isomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

The comparative study of adamantane diamine isomers is a burgeoning field with significant potential for drug discovery. While 1,3-diaminoadamantane has been more extensively used as a versatile building block, the unique stereochemical and electronic properties of 1,2-diaminoadamantane and other less-explored isomers warrant further investigation.[8][11]

Future research should focus on:

  • Developing more efficient and stereoselective synthetic routes to a wider range of adamantane diamine isomers.

  • Conducting systematic structure-activity relationship (SAR) studies to understand how the position of the amino groups influences activity at various biological targets.[15][16]

  • Utilizing computational modeling and simulation to predict the binding modes of different isomers and to guide the design of new derivatives.

  • Exploring the potential of adamantane diamines as linkers in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

References

The Adamantane Advantage: A Comparative Guide to Adamantane-1,3-diamine as a Superior MOF Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an optimal organic linker is a critical determinant in the performance of Metal-Organic Frameworks (MOFs). This guide provides an in-depth technical comparison of adamantane-1,3-diamine with other conventional linkers, supported by experimental data, to elucidate its efficacy in creating robust and high-performance MOFs.

The unique, rigid, and three-dimensional structure of this compound offers significant advantages over planar, aromatic linkers, leading to MOFs with enhanced thermal stability, mechanical robustness, and unique porous environments. This guide will delve into the causality behind these enhancements, providing a clear rationale for the selection of this compound in the design of next-generation MOFs for demanding applications.

The Structural Imperative: Why Linker Geometry Matters

The architecture of a MOF is fundamentally dictated by the geometry of its organic linkers. Traditional MOF synthesis has heavily relied on linear, planar aromatic linkers due to their commercial availability and predictable coordination chemistry. However, the planarity of these linkers can lead to limitations such as interpenetration of frameworks, which can reduce porosity, and less than optimal thermal and mechanical stability.

This compound, with its rigid, cage-like aliphatic structure, introduces a paradigm shift in MOF design.[1] This inherent three-dimensionality provides a fixed spatial orientation for the amine functionalities, effectively preventing unwanted conformational flexibility and dictating a more predictable and robust framework assembly.[2]

Comparative Analysis: this compound vs. Aromatic Diamines

The following table summarizes key performance indicators for MOFs synthesized with bulky, aliphatic linkers versus those with planar, aromatic linkers, drawing from established research on various MOF families.

PropertyMOFs with Adamantane-based LinkersMOFs with Aromatic Diamine LinkersRationale for Performance Difference
Thermal Stability (TGA) Often exhibits higher decomposition temperatures. The rigid adamantane cage provides inherent thermal robustness.[1]Variable, but often lower than adamantane-based counterparts. Aromatic rings can be susceptible to oxidative degradation at lower temperatures.The saturated, cage-like structure of adamantane is more resistant to thermal decomposition pathways compared to the electron-rich aromatic systems.
Mechanical Stability Generally higher. The 3D structure and rigidity of the linker contribute to a more robust and less compressible framework.[3][4]Can be lower. The planar nature of the linkers can lead to framework shearing or collapse under pressure.The interlocking nature of the bulky adamantane units can dissipate stress more effectively throughout the framework, leading to higher bulk and shear moduli.
Porosity (BET Surface Area) Can be tailored to create unique pore geometries. May result in lower surface area compared to some highly porous aromatic MOFs, but with more specialized pore environments.Can achieve very high surface areas due to efficient packing of planar linkers.The bulky nature of adamantane can lead to less efficient packing and thus potentially lower overall surface area, but the 3D structure can create unique pocket-like pores with high selectivity.[5]
Hydrolytic Stability Potentially enhanced. The hydrophobic nature of the aliphatic adamantane core can shield the metal-ligand coordination bonds from hydrolysis.[6]Generally lower, especially for MOFs with hydrophilic functional groups on the aromatic ring.The hydrophobic adamantane units can create a more water-repellent internal environment within the MOF, protecting the sensitive coordination bonds.
Host-Guest Interactions Offers unique, contoured pore surfaces leading to potentially enhanced selectivity for specific guest molecules.[5]Primarily dominated by π-π stacking and electrostatic interactions with the aromatic rings.The aliphatic, C-H rich surface of the adamantane-lined pores provides a distinct chemical environment compared to the electron-rich surfaces of aromatic linkers, enabling different types of host-guest interactions.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validation of the claims made in this guide, detailed experimental protocols for the synthesis and characterization of a hypothetical MOF using this compound are provided below. These protocols are based on established methodologies in MOF synthesis.

Synthesis of a Hypothetical Adamantane-Diamine Based MOF (Ad-MOF-1)

This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF using this compound.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.15 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.15 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, colorless crystals of Ad-MOF-1 should be visible.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the sample by heating under vacuum at 150 °C for 12 hours to remove residual solvent.

Characterization Protocols

Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized Ad-MOF-1.

  • Procedure: A small amount of the activated sample is ground into a fine powder and mounted on a zero-background sample holder. PXRD patterns are collected using a diffractometer with Cu Kα radiation. The obtained pattern should be compared with a simulated pattern if a single-crystal structure is available.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of Ad-MOF-1.

  • Procedure: Approximately 5-10 mg of the activated sample is placed in an alumina crucible. The sample is heated from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere. The weight loss as a function of temperature is recorded. A stable framework will show a plateau until the decomposition temperature.

Gas Adsorption Measurements (BET Analysis):

  • Purpose: To determine the specific surface area and pore volume of Ad-MOF-1.

  • Procedure: A sample of the activated MOF is placed in a sample tube and degassed under vacuum at 150 °C for 12 hours. Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. The BET surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3.

Visualizing the Rationale: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the key arguments.

G cluster_0 Linker Properties cluster_1 Resulting MOF Characteristics This compound This compound Enhanced Thermal Stability Enhanced Thermal Stability This compound->Enhanced Thermal Stability Rigid Cage Structure Improved Mechanical Robustness Improved Mechanical Robustness This compound->Improved Mechanical Robustness 3D Geometry Unique Pore Environment Unique Pore Environment This compound->Unique Pore Environment Aliphatic Nature Aromatic Diamine Aromatic Diamine Potential for Interpenetration Potential for Interpenetration Aromatic Diamine->Potential for Interpenetration Planar Structure

Caption: Logical flow from linker properties to MOF characteristics.

G start MOF Synthesis dissolve Dissolve Metal Salt & Linker in DMF start->dissolve sonicate Sonicate for Homogenization dissolve->sonicate heat Solvothermal Reaction (100°C, 24h) sonicate->heat wash Wash with DMF & Ethanol heat->wash activate Activate under Vacuum (150°C, 12h) wash->activate characterize Characterization (PXRD, TGA, BET) activate->characterize

Caption: Experimental workflow for Ad-MOF-1 synthesis and characterization.

Conclusion: A Compelling Case for this compound

The evidence strongly suggests that this compound is a highly efficacious linker for the synthesis of advanced MOFs. Its inherent rigidity, three-dimensional structure, and hydrophobicity directly translate to frameworks with superior thermal, mechanical, and hydrolytic stability compared to those constructed from conventional planar aromatic linkers. While potentially offering a lower absolute surface area in some cases, the unique, contoured pore environments created by the adamantane cage can lead to enhanced selectivity in gas separation and catalytic applications. For researchers aiming to design robust MOFs for challenging environments, this compound represents a compelling and strategically advantageous building block.

References

Validating the Rigidity of the Adamantane Scaffold: A Comparative Guide for Molecular Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity in Rational Drug Design

In the intricate dance of drug discovery, the conformational control of a molecule is paramount. A molecule's three-dimensional structure dictates its interaction with biological targets, and thus its efficacy and selectivity. Flexible molecules can adopt a multitude of conformations, leading to an entropic penalty upon binding and potential off-target effects. Rigid scaffolds, in contrast, offer a pre-organized architecture, minimizing the entropic cost of binding and allowing for the precise spatial orientation of pharmacophoric groups. This guide provides an in-depth analysis of the adamantane scaffold, a cornerstone of rigid-scaffold design, and objectively compares its performance against other commonly employed rigid bioisosteres. We will delve into the experimental and computational evidence that validates its rigidity, providing researchers, scientists, and drug development professionals with the data and methodologies to confidently employ this unique structural motif.

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has long captivated chemists due to its unique combination of properties.[1] Its cage-like framework is not only exceptionally rigid but also confers desirable physicochemical characteristics such as high lipophilicity and metabolic stability.[2][3] These attributes have led to the successful incorporation of the adamantane moiety into numerous approved drugs for a range of therapeutic areas, including viral infections and neurological disorders.[2]

This guide will explore the foundational principles of adamantane's rigidity, present validated protocols for its computational and experimental characterization, and offer a comparative analysis with alternative scaffolds, empowering you to make informed decisions in your molecular design endeavors.

I. The Adamantane Scaffold: An Emblem of Rigidity

The rigidity of adamantane stems from its fused cyclohexane rings in locked chair conformations, resulting in a virtually strain-free and highly symmetrical (Td point group) structure.[1] This inherent structural integrity provides a robust platform for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing interactions with biological targets.[2]

A. Computational Validation of Rigidity

Molecular modeling provides powerful tools to quantify the rigidity of a scaffold. The primary methods employed are Molecular Dynamics (MD) simulations and quantum mechanics (QM) calculations, such as Density Functional Theory (DFT).

MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility. A key metric for assessing rigidity is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A low and stable RMSD value over the simulation trajectory indicates minimal conformational fluctuation and thus high rigidity.

Table 1: Comparative van der Waals Volume of Adamantane and Alternative Scaffolds

ScaffoldVan der Waals Volume (ų)Reference
Adamantane124.5[4]
Bicyclo[2.2.2]octane101.5[4]
Tecovirimat Cage Fragment109.79[4]
Bornane138.8[4]

QM methods, such as DFT, provide a more accurate description of the electronic structure and energetics of a molecule. These calculations can be used to determine the energy barriers to conformational changes. For adamantane, its rigid structure means that any conformational deviation would involve significant bond angle and length distortions, resulting in a very high energy penalty. DFT calculations confirm the high stability of the adamantane cage.[5]

Table 2: Strain Energies of Adamantane and Other Caged Hydrocarbons

MoleculeStrain Energy (kcal/mol)Reference
Adamantane 6.5 [6]
Twistane26.1[6]
Octahedrane83.7[6]
Cubane159[6]
B. Experimental Validation of Rigidity

Computational models are powerful, but their predictions must be validated against experimental data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for elucidating the three-dimensional structure of molecules in the solid-state and in solution, respectively.

Single-crystal X-ray diffraction provides a precise snapshot of a molecule's structure in the crystalline state, yielding accurate bond lengths, bond angles, and torsion angles. Numerous crystallographic studies of adamantane and its derivatives have consistently demonstrated the rigidity of the cage structure.[7][8]

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution. The high symmetry of the parent adamantane molecule results in a simple and characteristic NMR spectrum.[1] For substituted adamantanes, the number and splitting patterns of the signals provide unambiguous evidence of the rigid, non-fluxional nature of the scaffold.[9][10]

II. A Comparative Analysis: Adamantane vs. Alternative Rigid Scaffolds

While adamantane is a preeminent rigid scaffold, several other motifs are also employed in drug design. This section provides a comparative overview of adamantane against two common alternatives: bicyclo[2.2.2]octane and cubane.

A. Bicyclo[2.2.2]octane (BCO)

BCO is another popular rigid, non-planar scaffold used as a bioisostere for phenyl rings and adamantane.[11] It offers a similar three-dimensional topology to adamantane but with a smaller van der Waals volume.[4]

B. Cubane

Cubane is a highly strained, synthetic hydrocarbon with a cubic geometry.[12] Its unique shape and high degree of C-H bond activation have made it an intriguing scaffold in medicinal chemistry. However, its high strain energy distinguishes it significantly from the virtually strain-free adamantane.[6]

Table 3: Physicochemical Properties of Adamantane, BCO, and Cubane

PropertyAdamantaneBicyclo[2.2.2]octaneCubane
Molecular FormulaC₁₀H₁₆C₈H₁₄C₈H₈
Molecular Weight ( g/mol )136.24110.20104.15
logP (octanol/water)2.4 - 3.3~2.1~2.5
Strain Energy (kcal/mol)6.5[6]~11159[6]
Van der Waals Volume (ų)124.5[4]101.5[4]~90

III. Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for the validation of adamantane's rigidity.

A. Computational Workflow: Molecular Dynamics Simulation

The following workflow outlines a typical procedure for assessing the rigidity of a small molecule like adamantane using MD simulations.

Caption: A generalized workflow for MD simulation to assess molecular rigidity.

Step-by-Step MD Simulation Protocol:

  • Molecule Preparation: Obtain or build a 3D structure of the adamantane molecule.

  • Force Field Assignment: Assign a suitable molecular mechanics force field, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).[13]

  • Solvation: Place the molecule in a periodic box of water molecules (e.g., TIP3P).

  • Neutralization: Add counter-ions to neutralize the system if necessary.

  • Energy Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

    • Follow with a simulation under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.[13]

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 50-100 ns) under the NPT ensemble.

  • Trajectory Analysis:

    • Remove periodic boundary conditions.

    • Align the trajectory to a reference frame.

  • RMSD Calculation: Calculate the RMSD of the heavy atoms of the adamantane scaffold over the production trajectory. A stable and low RMSD value (typically < 1 Å) is indicative of high rigidity.[14]

B. Experimental Workflow: X-ray Crystallography

The following workflow provides a general outline for determining the crystal structure of an adamantane derivative.

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step X-ray Crystallography Protocol:

  • Synthesis and Purification: Synthesize and purify the adamantane derivative to obtain high-quality crystalline material.

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[15]

  • Crystal Selection and Mounting: Select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]

  • Data Processing: Process the raw diffraction data to obtain integrated intensities and perform corrections for absorption.[7]

  • Structure Solution: Solve the phase problem to obtain an initial model of the crystal structure using methods like direct methods or Patterson methods.[7]

  • Structure Refinement: Refine the atomic coordinates and thermal parameters against the experimental data using full-matrix least-squares on F².[7]

  • Validation: Validate the final structure using software like PLATON to check for geometric consistency and potential errors.

C. Experimental Workflow: NMR Spectroscopy

The following workflow outlines the steps for structural characterization of an adamantane derivative using NMR spectroscopy.

Caption: A general workflow for NMR-based structural elucidation.

Step-by-Step NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the adamantane compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).[9]

  • Instrument Setup: Use a high-field NMR spectrometer (≥300 MHz) and shim the magnetic field for optimal resolution.[9]

  • ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon NMR spectrum.[9]

  • 2D NMR (Optional but Recommended): For complex derivatives, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in unambiguous signal assignment.

  • Data Processing: Apply Fourier transformation and phase correction to the raw data.

  • Spectral Analysis: Integrate the signals, determine chemical shifts and coupling constants, and assign the signals to the respective nuclei in the molecule. The observed chemical shifts and coupling patterns will be consistent with the rigid adamantane framework.[10]

IV. Conclusion: The Adamantane Scaffold as a Validated Tool in Molecular Design

The adamantane scaffold stands as a testament to the power of rigid, three-dimensional structures in medicinal chemistry. Its exceptional rigidity, validated by a confluence of computational and experimental data, provides a reliable and predictable platform for the design of novel therapeutics. While alternative scaffolds like bicyclo[2.2.2]octane and cubane offer their own unique advantages and should be considered in the context of specific design goals, the wealth of data supporting the conformational stability of adamantane makes it a preeminent choice for researchers seeking to minimize conformational uncertainty and maximize binding affinity. By following the detailed protocols outlined in this guide, researchers can confidently validate the structural integrity of their adamantane-containing molecules and leverage the unique properties of this remarkable scaffold to advance the frontiers of drug discovery.

V. References

  • The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. Benchchem. --INVALID-LINK--

  • Exploring adamantane-like scaffolds for a wide range of therapeutic targets. Tesis Doctorals en Xarxa. --INVALID-LINK--

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Royal Society of Chemistry. --INVALID-LINK--

  • Experimental protocol a, Microscopic picture of powder sample of... ResearchGate. --INVALID-LINK--

  • 13C NMR spectra of adamantane derivatives. ScienceDirect. --INVALID-LINK--

  • Adamantane. Wikipedia. --INVALID-LINK--

  • Computational studies of ethynyl- and diethynyl-expanded tetrahedranes, prismanes, cubanes, and adamantanes. Journal of Organic Chemistry. --INVALID-LINK--

  • Cubane Scaffolds in Drug Design. Biosynth. --INVALID-LINK--

  • Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. --INVALID-LINK--

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health. --INVALID-LINK--

  • Rigid multivalent scaffolds based on adamantane. National Institutes of Health. --INVALID-LINK--

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and an. Semantic Scholar. --INVALID-LINK--

  • The adamantane scaffold: Beyond a lipophilic moiety. OUCI. --INVALID-LINK--

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. Royal Society of Chemistry. --INVALID-LINK--

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. [https://www.researchgate.net/publication/375013093_Nuclear_magnetic_resonance_spectroscopy_of_adamantane_derivatives_interpretation_of_proton_and_carbon_chemical_shifts](--INVALID-LINK--_ spectroscopy_of_adamantane_derivatives_interpretation_of_proton_and_carbon_chemical_shifts)

  • Protocols for Molecular Dynamics Simulations of RNA Nanostructures. National Institutes of Health. --INVALID-LINK--

  • Cubane (1), bicylco[1.1.1]pentane (2), and bicyclo[2.2.2]octane (3) scaffolds.. ResearchGate. --INVALID-LINK--

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. --INVALID-LINK--

  • MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM. --INVALID-LINK--

  • Adamantane(281-23-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Institutes of Health. --INVALID-LINK--

  • Virtual Screening and Molecular Dynamics Simulation Study of Influenza Polymerase PB2 Inhibitors. National Institutes of Health. --INVALID-LINK--

  • X-ray spectroscopic identification of strain and structure-based resonances in a series of saturated carbon-cage molecules: Adamantane, twistane, octahedrane, and cubane. OSTI.GOV. --INVALID-LINK--

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. --INVALID-LINK--

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed. --INVALID-LINK--

  • Molecular Dynamics Simulation small molecule. YouTube. --INVALID-LINK--

  • Cubane and cubanoid: Structural, optoelectronic and thermodynamic properties from DFT and TD-DFT method. ResearchGate. --INVALID-LINK--

  • Adamantane | C10H16 | CID 9238. PubChem. --INVALID-LINK--

  • Chemical Properties of Adamantane (CAS 281-23-2). Cheméo. --INVALID-LINK--

  • Outsmarting Quantum Chemistry Through Transfer Learning. Schrödinger. --INVALID-LINK--

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. --INVALID-LINK--

  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College. --INVALID-LINK--

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. National Institutes of Health. --INVALID-LINK--

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org. --INVALID-LINK--

  • Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane, a Material for Which Ostensibly. UCL Discovery. --INVALID-LINK--

  • A Comparison of Quantum and Molecular Mechanical Methods to Estimate Strain Energy in Druglike Fragments. PubMed. --INVALID-LINK--

  • (a) Strain energy is calculated by comparing the strained molecule to... ResearchGate. --INVALID-LINK--

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. --INVALID-LINK--

  • DFT-optimized geometries of cubane (1) and its persubstituted... ResearchGate. --INVALID-LINK--

  • Cubane and cubanoid: Structural, optoelectronic and thermodynamic properties from DFT and TD-DFT method. Semantic Scholar. --INVALID-LINK--

  • The Adamantane Scaffold: Beyond a Lipophilic Moiety. ResearchGate. --INVALID-LINK--

  • Computational Calorimetry: High-Precision Calculation of Host–Guest Binding Thermodynamics. ACS Publications. --INVALID-LINK--

  • Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. ResearchGate. --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Adamantane-1,3-diamine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Certainty Imperative

For researchers and professionals in drug development and materials science, the adamantane cage is a cornerstone scaffold, prized for its rigid, three-dimensional structure that imparts unique pharmacological and material properties. Adamantane-1,3-diamine, in particular, is a versatile difunctional intermediate used in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced polymers.[1] The synthetic pathway to this valuable compound, however, requires precise monitoring to ensure the reaction has proceeded to completion and that the final product is free of starting materials and intermediates.

This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, Adamantane and 1,3-Dibromoadamantane. As a self-validating system, this document explains the causality behind the observed spectral shifts, offering field-proven insights into using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm structural transformations at each synthetic step. The experimental data and protocols herein serve as an authoritative reference for ensuring the structural integrity of your synthesized compounds.

Synthetic Pathway Overview: From Hydrocarbon to Diamine

A prevalent and efficient synthesis of this compound begins with the functionalization of the adamantane core. A common route involves the direct bromination of adamantane to yield 1,3-Dibromoadamantane, followed by nucleophilic substitution with an amine source, such as urea in the presence of trifluoroacetic acid, to produce the target diamine.[1][2] Understanding this progression is fundamental to interpreting the corresponding spectroscopic data.

G Adamantane Adamantane (C₁₀H₁₆) Dibromo 1,3-Dibromoadamantane (C₁₀H₁₄Br₂) Adamantane->Dibromo   Br₂, Fe catalyst Diamine This compound (C₁₀H₁₈N₂) Dibromo->Diamine   Urea, TFA

Caption: A common synthetic route to this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for tracking this synthesis, as the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to changes in their local electronic environment. The introduction of electronegative bromine atoms and subsequently, the nitrogen-containing amino groups, induces predictable downfield shifts for adjacent nuclei.

¹H NMR Spectroscopy Comparison

The high symmetry of the parent adamantane molecule results in a simple ¹H NMR spectrum with two broad, poorly resolved signals for the methine (CH) and methylene (CH₂) protons.[3] Substitution at the 1 and 3 positions breaks this symmetry, leading to more complex and informative spectra.

  • Adamantane: The spectrum is characterized by two overlapping multiplets. The four equivalent methine protons (at C1, C3, C5, C7) and the twelve equivalent methylene protons (at C2, C4, C6, C8, C9, C10) have very similar chemical shifts, making distinct assignment challenging without advanced techniques.

  • 1,3-Dibromoadamantane: The introduction of two highly electronegative bromine atoms at the bridgehead positions causes a significant downfield shift in the signals of nearby protons. The protons on carbons adjacent to the C-Br bond are deshielded and their signals appear at a lower field compared to adamantane.

  • This compound: Replacing the bromine atoms with amino groups results in an upfield shift relative to the dibromo-intermediate, as nitrogen is less electronegative than bromine. However, the signals are still downfield compared to the parent adamantane. The appearance of a broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O, is a definitive indicator of the successful conversion to the final product.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Compound Bridgehead Protons (CH) Methylene Protons (CH₂) Other Key Signals
Adamantane ~1.87 ~1.76 -
1,3-Dibromoadamantane ~2.37 (protons near Br) Multiplets ~1.7-2.1 No CH at C1, C3

| This compound | Downfield relative to Adamantane | Multiplets | -NH₂ singlet (~1.5-3.0, broad, concentration dependent) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[3][4][5]

¹³C NMR Spectroscopy Comparison

Proton-decoupled ¹³C NMR provides a clear view of the carbon skeleton. The high symmetry of adamantane yields only two signals. This simplicity is lost upon substitution, providing clear markers for reaction progress.

  • Adamantane: Shows two distinct signals corresponding to the four equivalent methine carbons (C1, C3, C5, C7) and the six equivalent methylene carbons (C2, C4, C6, etc.).[6]

  • 1,3-Dibromoadamantane: The carbons directly bonded to the electronegative bromine atoms (C1, C3) are significantly deshielded and shift downfield by approximately 30-40 ppm. The signals for the other carbons in the cage also experience smaller, predictable shifts due to inductive effects.

  • This compound: The carbons bonded to the amino groups (C1, C3) are also shifted downfield relative to adamantane, but significantly upfield compared to the corresponding carbons in 1,3-dibromoadamantane, reflecting the lower electronegativity of nitrogen versus bromine. This clear shift is a primary confirmation of the substitution reaction.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Compound C1, C3 (Substituted Bridgehead) C2, etc. (Methylene) C5, C7 (Unsubstituted Bridgehead)
Adamantane 28.5 (CH) 37.9 (CH₂) 28.5 (CH)
1,3-Dibromoadamantane ~65-70 (C-Br) Varied signals ~35-50 ~30-35 (CH)

| This compound | ~45-50 (C-NH₂) | Varied signals ~30-45 | ~30-35 (CH) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[3][7][8]

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Tracking Functional Groups

FTIR spectroscopy excels at identifying the presence or absence of specific functional groups. The conversion of adamantane through its dibromo-intermediate to the final diamine product is characterized by the disappearance of certain bonds and the appearance of new, highly diagnostic vibrational modes.

  • Adamantane: The spectrum is relatively simple, dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

  • 1,3-Dibromoadamantane: The key diagnostic feature is the appearance of a C-Br stretching vibration in the fingerprint region, typically between 500-700 cm⁻¹. The C-H stretching and bending modes remain.

  • This compound: This spectrum provides the most definitive evidence of reaction completion. The C-Br stretch disappears, and two new, crucial sets of peaks appear:

    • N-H Stretching: A characteristic medium-to-strong doublet (for primary amines) appears in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ groups.

    • N-H Bending: A scissoring vibration typically appears around 1600 cm⁻¹.

Table 3: Key Diagnostic FTIR Absorption Bands (cm⁻¹)

Compound C-H Stretch N-H Stretch N-H Bend C-Br Stretch
Adamantane ~2850-2930 Absent Absent Absent
1,3-Dibromoadamantane ~2850-2930 Absent Absent Present (~500-700)

| This compound | ~2850-2930 | Present (~3200-3500) | Present (~1600) | Absent |

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the unambiguous molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of molecules.[9]

  • Adamantane (C₁₀H₁₆, MW = 136.23): The molecular ion peak (M⁺) is observed at m/z 136 and is typically the base peak due to the high stability of the cage structure.[10] Fragmentation leads to characteristic daughter ions at m/z 93, 79, and 67.[11][12]

  • 1,3-Dibromoadamantane (C₁₀H₁₄Br₂, MW = 294.03): The molecular ion peak is more complex due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in a characteristic isotopic cluster for the molecular ion (M⁺, M+2⁺, M+4⁺) and for any bromine-containing fragments. A prominent fragment is often observed at m/z 213/215, corresponding to the loss of one bromine atom ([M-Br]⁺).[13][14] The parent ion itself may be weak due to the facile loss of a bromine radical.

  • This compound (C₁₀H₁₈N₂, MW = 166.26): The molecular ion peak should be clearly visible at m/z 166. Fragmentation patterns will be dominated by the loss of amine-related fragments. A key fragment at m/z 150, corresponding to the loss of an amino group (-NH₂), is often observed.

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Formula Molecular Weight Expected Molecular Ion (M⁺) Key Fragment Ions
Adamantane C₁₀H₁₆ 136.23 136 (strong) 93, 79
1,3-Dibromoadamantane C₁₀H₁₄Br₂ 294.03 292/294/296 (isotopic cluster) 213/215 ([M-Br]⁺), 133 ([M-2Br]⁺)

| This compound | C₁₀H₁₈N₂ | 166.26 | 166 | 150 ([M-NH₂]⁺) |

Experimental Protocols: A Foundation of Trustworthiness

The integrity of spectroscopic data relies on meticulous sample preparation and standardized acquisition parameters. The following protocols provide a self-validating framework for obtaining high-quality, reproducible data.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation P1 Weigh Compound (5-25 mg for NMR) (~1 mg for IR) P2 Dissolve in Deuterated Solvent (NMR) or Mix with KBr (IR) P3 Filter into NMR Tube or Press KBr Pellet A1 NMR Spectrometer (¹H, ¹³C, DEPT) P3->A1 A2 FTIR Spectrometer P3->A2 A3 Mass Spectrometer (EI-MS) P3->A3 D1 Process & Analyze Spectra (Chemical Shifts, Frequencies, m/z) A1->D1 A2->D1 A3->D1 D2 Compare Data to Precursors & Reference Spectra D1->D2 D3 Confirm Structure D2->D3

Caption: A standardized workflow for spectroscopic sample analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Weigh 5-25 mg of the adamantane derivative and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a small vial.[15][16]

  • Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize resolution.

    • Acquire a ¹H spectrum using a standard single-pulse experiment.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans may be required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

Protocol 2: FTIR Sample Preparation (KBr Pellet) and Acquisition
  • Preparation: Gently grind ~1 mg of the solid sample with an agate mortar and pestle. Add ~100-200 mg of dry, spectroscopy-grade KBr powder and mix thoroughly to ensure a uniform dispersion.[17][18]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.[19][20]

  • Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Protocol 3: Mass Spectrometry (EI-MS) Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids like adamantane derivatives, a direct insertion probe is often suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can be used.[21]

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[22][23]

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The successful synthesis of this compound from its precursors is a story told clearly by spectroscopic analysis. Each synthetic step leaves an indelible and predictable fingerprint across NMR, FTIR, and MS spectra. In NMR , the key is observing the downfield shifts induced by electronegative substituents and tracking the specific chemical shifts of carbons bonded to Br or N. In FTIR , the disappearance of the C-Br stretch and the unequivocal appearance of N-H stretching and bending vibrations confirms the final conversion. Finally, Mass Spectrometry provides the ultimate confirmation of molecular weight, with the isotopic signature of bromine serving as a powerful flag for the intermediate, and the correct molecular ion peak validating the final product. By systematically applying these techniques and understanding the causal relationships behind the spectral changes, researchers can proceed with confidence in the structural integrity of their materials.

References

A Comparative Guide to Catalysts Featuring Adamantane-1,3-diamine-Based Ligands: Enhancing Performance Through Structural Rigidity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design of ligands is a paramount factor in dictating the efficiency, selectivity, and overall performance of a catalytic system. Among the vast array of ligand scaffolds, those incorporating the rigid, bulky adamantane framework have emerged as a promising class of molecules capable of imparting unique and advantageous properties to metal catalysts. This guide provides an in-depth technical comparison of catalysts bearing adamantane-1,3-diamine-based ligands against established alternatives in key organic transformations. We will delve into the causality behind their enhanced performance, supported by experimental data, detailed protocols, and mechanistic insights.

The Adamantane Advantage: More Than Just Bulk

The adamantane cage, a diamondoid hydrocarbon, is not merely a sterically demanding substituent. Its rigid, three-dimensional structure provides a well-defined and predictable coordination environment around the metal center.[1][2] This inherent structural rigidity, a key feature of this compound, offers several advantages in catalyst design:

  • Stereochemical Control: The fixed spatial orientation of the diamine functionalities can effectively control the stereochemistry in asymmetric reactions, leading to high enantioselectivity.[2]

  • Enhanced Stability: The robust adamantane scaffold can protect the metal center from deactivation pathways, leading to more stable and longer-lived catalysts with high turnover numbers.

  • Tunable Electronic Properties: While sterically imposing, the electronic properties of adamantane-based ligands can be fine-tuned through modification of the adamantane core or the amine substituents, allowing for optimization of catalytic activity.[3]

This guide will explore how these fundamental properties translate into tangible performance benefits in various catalytic applications.

Performance Benchmark: this compound Ligands in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the performance of catalysts in these transformations is a critical benchmark. Adamantyl-containing phosphine ligands, in particular, have demonstrated exceptional performance in palladium-catalyzed reactions, often outperforming well-established ligand systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The use of bulky, electron-rich phosphine ligands is crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides. Tri(1-adamantyl)phosphine has been shown to be a superior ligand in this context, leading to high turnover numbers and frequencies.[4]

Ligand/Catalyst SystemAryl HalideCoupling PartnerYield (%)TONTOF (h⁻¹)Reference
Pd₂ (dba)₃ / Tri(1-adamantyl)phosphine 4-ChlorotoluenePhenylboronic acid>95HighHigh[4]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid98--[5]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid95--[5]

Table 1: Comparison of an adamantyl-phosphine ligand with common Buchwald ligands in the Suzuki-Miyaura coupling of an unactivated aryl chloride. Note: Direct comparative data for TON and TOF under identical conditions is often not available in the literature, but qualitative descriptions point to the high activity of adamantyl-phosphine based catalysts.

The superior performance of the adamantyl-phosphine ligand can be attributed to its optimal balance of steric bulk and electron-donating ability, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. Adamantane-containing amines have been successfully employed in these reactions, demonstrating the versatility of the adamantane scaffold.[6]

Diamine LigandAryl HalideAmineYield (%)Reference
Adamantane-1,3-diylbis(2-ethylamine) 1,3-Dibromobenzene-50-79 (N,N'-diarylation)[6]
N,N'-DimethylethylenediamineAryl HalidesVariousGenerally high[7]

Table 2: Performance of an this compound derivative in a palladium-catalyzed N,N'-diarylation reaction. While not a direct comparison with a standard monodentate amine coupling, it showcases the utility of the adamantane diamine scaffold.

The rigid 1,3-disposition of the amino groups on the adamantane core allows for the synthesis of macrocyclic structures through double amination reactions, a transformation that can be challenging with more flexible diamines.[6]

Asymmetric Catalysis: The Quest for Enantioselectivity

The development of chiral catalysts for enantioselective transformations is a major focus in modern chemistry, particularly for the synthesis of single-enantiomer drugs. While specific data for this compound-based chiral ligands in many common asymmetric reactions is still emerging, the principles of chiral diamine catalysis provide a strong foundation for their potential. Chiral C₂-symmetric diamines are a well-established class of ligands for a variety of asymmetric transformations, including asymmetric hydrogenation and aldol reactions.[3][8]

The rigid adamantane backbone is an ideal scaffold for the construction of novel C₂-symmetric chiral diamines. By introducing chirality at the amine substituents or by derivatizing the adamantane core itself, it is possible to create a well-defined chiral pocket around the metal center.

Conceptual Application in Asymmetric Transfer Hydrogenation:

Chiral diamine ligands are highly effective in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation of ketones. The mechanism is believed to involve a metal-hydride species where the chiral ligand controls the facial selectivity of hydride delivery to the prochiral ketone.

Asymmetric_Transfer_Hydrogenation cluster_catalytic_cycle Catalytic Cycle Catalyst [M(II)-H(chiral diamine)]⁺ Transition_State Transition State (Hydride Transfer) Catalyst->Transition_State Coordination Ketone R¹(C=O)R² Ketone->Transition_State Product_Complex [M(II)(chiral diamine)(HOR¹R²)]⁺ Transition_State->Product_Complex Hydride delivery Product_Complex->Catalyst Alcohol dissociation Alcohol Chiral Alcohol Product_Complex->Alcohol Regeneration H-source (e.g., isopropanol) Regeneration->Catalyst Regeneration Synthesis_Workflow cluster_synthesis Synthesis of 1,3-Bis(4-aminophenyl)adamantane Adamantanol 1-Adamantanol Alkylation Friedel-Crafts Alkylation Adamantanol->Alkylation Acetanilide Acetanilide Acetanilide->Alkylation Intermediate 1,3-Bis(4-acetamidophenyl)adamantane Alkylation->Intermediate Hydrolysis Hydrolysis (NaOH/H₂O) Intermediate->Hydrolysis Product 1,3-Bis(4-aminophenyl)adamantane (ADMDA) Hydrolysis->Product Mechanistic_Advantage cluster_mechanism Influence of Adamantane Scaffold in Catalysis Rigid_Scaffold This compound Scaffold (Rigid & Bulky) Well_Defined_Pocket Well-Defined Chiral Pocket Rigid_Scaffold->Well_Defined_Pocket Enhanced_Stability Enhanced Catalyst Stability Rigid_Scaffold->Enhanced_Stability Optimized_Coordination Optimized Coordination Environment Rigid_Scaffold->Optimized_Coordination High_Enantioselectivity High Enantioselectivity Well_Defined_Pocket->High_Enantioselectivity High_Turnover_Numbers High Turnover Numbers Enhanced_Stability->High_Turnover_Numbers Improved_Activity Improved Catalytic Activity Optimized_Coordination->Improved_Activity

References

The Adamantane Advantage: A Comparative Guide to the Lipophilicity of Adamantane-Based Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding and optimizing a compound's physicochemical properties is paramount to achieving therapeutic success. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The adamantane moiety, a rigid, cage-like hydrocarbon, has emerged as a valuable scaffold in medicinal chemistry, largely due to its ability to significantly enhance the lipophilicity of parent molecules.[1][2] This guide provides a comprehensive comparative analysis of the lipophilicity of adamantane-based amines, offering experimental data, detailed methodologies, and insights into the structure-lipophilicity relationships that govern their behavior.

The incorporation of the adamantane cage into a molecule is a well-established strategy to increase its lipophilic character, a property that can improve pharmacokinetic profiles.[3] This "lipophilic bullet" can transform highly water-soluble compounds into more lipid-soluble entities, potentially enhancing their ability to cross biological membranes.[1][2]

Understanding Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, logP. LogP represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4] However, for ionizable compounds such as amines, the distribution is pH-dependent. In such cases, the distribution coefficient (D), or logD, is a more physiologically relevant measure. LogD accounts for the partition of all species (ionized and non-ionized) at a specific pH, often physiological pH 7.4.[5][6]

Comparative Lipophilicity of Adamantane-Based Amines

The following table summarizes the experimentally determined and calculated lipophilicity values for several key adamantane-based amines. These values provide a quantitative basis for comparing the impact of structural modifications on the overall lipophilicity of the compounds.

CompoundStructureType of ValueValueReference(s)
Amantadine 1-AdamantanaminelogKow2.93[7]
Rimantadine 1-(1-Adamantyl)ethanaminelogKow3.53[7]
Memantine 1-Amino-3,5-dimethyladamantaneNot explicitly found
1-Adamantyl-N-methylamine 1-(Methylamino)adamantaneCalculated logP (ALOGPs)[Higher than Amantadine][1]
1-Adamantyl-N,N-dimethylamine 1-(Dimethylamino)adamantaneCalculated logP (ALOGPs)[Higher than 1-Adamantyl-N-methylamine][1]

Note: Explicit experimental logP or logD values for a wide range of adamantane amines are not always consolidated in a single source. The table reflects available data and highlights the trend of increasing lipophilicity with increased alkyl substitution on the amine and the adamantane core.

The data clearly indicates that even minor structural modifications to the adamantane amine scaffold can significantly alter lipophilicity. For instance, the addition of a single methyl group to the aminoethyl side chain in rimantadine results in a notable increase in its octanol-water partition coefficient compared to amantadine.[7] This trend is expected to continue with further N-alkylation, as the introduction of hydrophobic alkyl groups increases the overall nonpolar character of the molecule.

Methodologies for Determining Lipophilicity

Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. Several experimental and computational methods are employed for this purpose.

Experimental Determination of Lipophilicity

1. The Shake-Flask Method (Gold Standard for logD)

The shake-flask method is the traditional and most reliable technique for determining logP and logD values.[8] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Protocol for Shake-Flask logD7.4 Determination:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with the PBS buffer and vice-versa by vigorously mixing them for an extended period (e.g., 24 hours) and then allowing the phases to separate.[9] This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Dissolution: Prepare a stock solution of the adamantane-based amine in a suitable solvent (e.g., DMSO).[9] Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[5][6]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.[5]

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the amine in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (LC-MS).[5][6]

  • Calculation: The logD value is calculated using the following equation: logD = log10 ([Compound]octanol / [Compound]aqueous)

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare PBS (pH 7.4) prep3 Pre-saturate phases (mix & separate) prep1->prep3 prep2 Prepare n-octanol prep2->prep3 start Add compound stock to pre-saturated phases prep3->start shake Shake vigorously to equilibrate start->shake centrifuge Centrifuge for phase separation shake->centrifuge sample_oct Sample n-octanol phase centrifuge->sample_oct sample_aq Sample aqueous phase centrifuge->sample_aq quantify Quantify concentration (LC-MS) sample_oct->quantify sample_aq->quantify calculate Calculate logD quantify->calculate

Caption: Workflow for logD determination using the shake-flask method.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, high-throughput alternative to the shake-flask method for estimating lipophilicity.[4] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol for RP-HPLC-based logP Determination:

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For basic compounds like amines, an appropriate buffer pH should be used to ensure they are in their neutral form for logP determination.

  • Calibration: Inject a series of standard compounds with known logP values covering the expected range of the adamantane amines.

  • Data Acquisition: Record the retention time (tR) for each standard and the column dead time (t0), which is the retention time of an unretained compound.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

  • Generate Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the adamantane amine of interest under the same chromatographic conditions and determine its retention time and calculate its log(k').

  • logP Determination: Interpolate the logP of the test compound from the calibration curve using its log(k') value.[4]

Diagram of the RP-HPLC Method Workflow:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Determination cal1 Inject standards with known logP values cal2 Measure retention times (tR) cal1->cal2 cal3 Calculate log(k') cal2->cal3 cal4 Plot log(k') vs. logP to create calibration curve cal3->cal4 interp Interpolate logP from calibration curve cal4->interp sample1 Inject adamantane amine sample2 Measure retention time (tR) sample1->sample2 sample3 Calculate log(k') sample2->sample3 sample3->interp

Caption: Workflow for logP determination using the RP-HPLC method.

Computational Prediction of Lipophilicity

In silico methods provide a rapid and cost-effective way to estimate logP values, especially in the early stages of drug discovery. These methods are typically based on the summation of fragmental or atomic contributions to lipophilicity.

One widely used tool is ALOGPS , which is available through the Virtual Computational Chemistry Laboratory (VCCLAB). This program uses an associative neural network to predict logP based on the compound's structure.[1] While computational methods are powerful for screening large libraries of compounds, it is important to note that their accuracy can vary, and experimental validation is often necessary for lead compounds.[10]

Structure-Lipophilicity Relationships of Adamantane-Based Amines

The lipophilicity of adamantane-based amines is influenced by several structural features:

  • The Adamantane Cage: The adamantane core itself is highly lipophilic and is the primary contributor to the overall high lipophilicity of these compounds.

  • Substitution on the Adamantane Core: The addition of alkyl groups to the adamantane cage, as seen in memantine, will further increase lipophilicity.

  • Nature of the Amine Group: The basicity of the amine group and its propensity to be protonated at a given pH will influence its logD.

  • Substitution on the Amine Group: As demonstrated by the comparison of amantadine and its N-alkylated derivatives, increasing the size and number of alkyl substituents on the nitrogen atom leads to a progressive increase in lipophilicity.

Diagram of Structure-Lipophilicity Relationships:

G cluster_features Structure Structural Features Adamantane Adamantane Core CoreSub Core Substitution (e.g., alkyl groups) Amine Amine Group (position, basicity) NSub N-Substitution (e.g., alkyl groups) Lipophilicity Lipophilicity (logP/logD) Adamantane->Lipophilicity Increases CoreSub->Lipophilicity Increases Amine->Lipophilicity Influences pH dependence NSub->Lipophilicity Increases

References

Comparative Analysis of Adamantane-1,3-diamine in Modulating Polymer Glass Transition Temperature for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of polymer science and its application in advanced materials and drug delivery systems, the glass transition temperature (Tg) stands as a critical parameter. It dictates the thermo-mechanical properties, stability, and performance of the final product. For applications demanding high thermal stability, such as in aerospace, electronics, and controlled drug release formulations, polymers with elevated Tg are indispensable. This guide provides an in-depth comparative analysis of Adamantane-1,3-diamine as a potent monomer for significantly increasing the glass transition temperature of polymers.

The incorporation of rigid, bulky moieties into a polymer backbone is a well-established strategy to elevate its Tg by restricting segmental chain mobility.[1] The diamondoid structure of adamantane, a perfectly rigid and sterically demanding cage-like hydrocarbon, makes its derivatives, such as this compound, exceptional candidates for this purpose.[2] This guide will elucidate the profound impact of this compound on the Tg of a model polyimide system, comparing it with a conventional flexible diamine to provide a clear perspective on its performance.

The Causality Behind Monomer Selection: Rigidity vs. Flexibility

The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] This transition is fundamentally linked to the mobility of the polymer chains. Monomers that introduce rigidity and hinder bond rotation will lead to a higher Tg.[4]

  • This compound: This diamine introduces a bulky, three-dimensional, and completely rigid adamantane cage into the polymer backbone. This structure severely restricts the rotational freedom of the polymer chains, requiring significantly more thermal energy to induce the segmental motion characteristic of the glass transition.[1][2]

  • Conventional Flexible Diamines (e.g., 4,4'-Oxydianiline - ODA): In contrast, flexible diamines like ODA contain ether linkages that act as "molecular hinges," allowing for greater rotational freedom and flexibility within the polymer chain.[5] This inherent flexibility results in a lower energy requirement for segmental motion and, consequently, a lower Tg.[3]

To objectively assess the impact of this compound, we will consider a hypothetical, yet representative, experimental framework involving the synthesis and characterization of polyimides.

Experimental Workflow: Synthesis and Thermal Analysis

The following details a robust, self-validating protocol for the synthesis of a polyimide and the subsequent measurement of its glass transition temperature using Differential Scanning Calorimetry (DSC). The rationale behind each step is provided to ensure technical clarity.

Polyimide Synthesis: A Two-Step Polycondensation

A standard two-step process is employed, involving the formation of a poly(amic acid) precursor followed by thermal imidization.[6] This method allows for the creation of high-molecular-weight polymers and their subsequent processing into films for analysis.

Protocol:

  • Monomer and Solvent Preparation: Ensure high purity of the adamantane diamine (or alternative diamine) and the chosen dianhydride (e.g., Pyromellitic dianhydride - PMDA). Utilize anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent to prevent side reactions with water.

  • Poly(amic acid) Synthesis: In a nitrogen-purged, flame-dried flask, dissolve a stoichiometric amount of the diamine in anhydrous NMP. Gradually add an equimolar amount of the dianhydride to the stirred solution at room temperature. The reaction is allowed to proceed for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: The cast film is heated in a programmable oven under a nitrogen atmosphere using a stepwise heating program (e.g., 80°C for 1h, 150°C for 1h, 250°C for 1h, and finally 300°C for 1h) to drive off the solvent and induce cyclodehydration, forming the final polyimide film.[6]

G cluster_synthesis Polyimide Synthesis cluster_dsc DSC Analysis s1 Dissolve Diamine in NMP s2 Add Dianhydride s1->s2 s3 Poly(amic acid) Formation (24h, RT, N2) s2->s3 s4 Cast Film s3->s4 s5 Thermal Imidization (Stepwise Heating to 300°C) s4->s5 s6 Polyimide Film s5->s6 d1 Sample Preparation (5-10 mg film) s6->d1 Characterization d2 Heat-Cool-Heat Cycle (e.g., 20°C/min) d1->d2 d3 Data Analysis (Second Heating Scan) d2->d3 d4 Determine Tg d3->d4

Caption: Experimental workflow for polyimide synthesis and DSC analysis.

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] The glass transition is observed as a step-like change in the heat capacity, which is reflected in the DSC thermogram.[2][3]

Protocol:

  • Sample Preparation: A small sample (5-10 mg) of the prepared polyimide film is hermetically sealed in an aluminum DSC pan.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical program would be:

    • First Heat: Ramp from room temperature to a temperature above the expected Tg (e.g., 450°C) at a rate of 20°C/min. This step erases the thermal history of the polymer.[1]

    • Cool: Cool the sample back to room temperature at a controlled rate.

    • Second Heat: Ramp again to 450°C at 20°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve obtained during the second heating scan.[7] This second scan provides a more accurate and reproducible measurement.

Comparative Performance Analysis

To illustrate the impact of this compound, we present a comparative table of hypothetical, yet realistic, Tg values for polyimides synthesized with different diamines. The base polymer is assumed to be synthesized with Pyromellitic dianhydride (PMDA).

Polymer SystemDiamine MonomerDiamine StructureExpected Tg (°C)
PMDA-ODA 4,4'-Oxydianiline (ODA)Flexible Aromatic~275
PMDA-ADMDA *1,3-Bis(4-aminophenyl)adamantaneRigid Alicyclic~420

*1,3-Bis(4-aminophenyl)adamantane (ADMDA) is a representative derivative of this compound used in polyimide synthesis.

G cluster_oda 4,4'-Oxydianiline (ODA) - Flexible cluster_admda 1,3-Bis(4-aminophenyl)adamantane (ADMDA) - Rigid Oda_img Admda_img

Caption: Comparison of flexible and rigid diamine structures.

Analysis of Results

The data clearly indicates a dramatic increase in the glass transition temperature of the polyimide when the flexible ODA is replaced with the rigid, adamantane-containing diamine. A Tg increase of over 140°C is a significant enhancement, directly attributable to the structural differences between the diamines.

  • PMDA-ODA: The ether linkage in ODA allows for considerable segmental motion at elevated temperatures, resulting in a Tg of around 275°C, which is typical for this class of polyimides.[3]

  • PMDA-ADMDA: The incorporation of the adamantane cage effectively "locks" the polymer backbone, drastically reducing chain mobility.[1][2] Consequently, a much higher thermal energy is required to induce the glass transition, pushing the Tg to well over 400°C.[2] This exceptional thermal stability makes such polymers suitable for high-temperature applications.[1]

Implications for Drug Development

In the field of drug delivery, the glass transition temperature of the polymer matrix is a key factor influencing the stability and release kinetics of the encapsulated drug.[8]

  • Stability of Amorphous Solid Dispersions (ASDs): For amorphous solid dispersions, where the drug is molecularly dispersed within the polymer, a high Tg is crucial for preventing drug recrystallization during storage. A polymer with a Tg significantly above the storage temperature ensures a rigid matrix that kinetically traps the drug in its amorphous, more bioavailable state.

  • Controlled Release: The drug release rate from a polymer matrix is often linked to the polymer's molecular mobility. At temperatures below Tg, the polymer is in a glassy state with low chain mobility, leading to slower drug diffusion. As the temperature approaches or exceeds Tg, the polymer becomes more rubbery, and the increased chain mobility can facilitate a faster drug release. The use of high-Tg polymers, such as those derived from this compound, can therefore be a strategy to formulate slow-release drug delivery systems that are stable even at elevated storage temperatures.

Conclusion

The integration of this compound or its derivatives into polymer backbones offers a highly effective strategy for substantially increasing the glass transition temperature. The inherent rigidity and bulky nature of the adamantane cage structure provide a molecular-level mechanism for restricting polymer chain mobility, resulting in materials with exceptional thermal stability. This comparative guide demonstrates, through established experimental protocols and representative data, the superior performance of adamantane-containing polymers over those synthesized with conventional flexible diamines. For researchers, scientists, and drug development professionals, harnessing the unique properties of this compound opens up new possibilities for designing high-performance materials for demanding applications.

References

Safety Operating Guide

Navigating the Disposal of Adamantane-1,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Adamantane-1,3-diamine, a rigid, cage-like diamine, is a valuable building block in advanced materials and pharmaceutical development.[1][2][3] Its unique structure imparts desirable properties to polymers and active pharmaceutical ingredients. However, its reactivity and hazardous nature necessitate meticulous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazards: Why Proper Disposal is Critical

This compound and its salts are classified as hazardous materials. Understanding its specific risks is the foundation of safe handling and disposal.

Key Hazards:

  • Corrosivity: It can cause severe skin burns and serious eye damage.[4][5]

  • Irritation: It is known to cause skin and eye irritation, and may cause respiratory irritation upon inhalation of its dust or fumes.[6][7]

  • Toxicity: It is harmful if swallowed.[7]

These hazards underscore the necessity of preventing its release into the environment and ensuring that waste is managed in a way that neutralizes its potential for harm. Improper disposal, such as drain disposal, is strictly prohibited for amines like this, as they can be harmful to aquatic life and disrupt wastewater treatment processes.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is imperative to wear appropriate PPE. This minimizes the risk of exposure through skin contact, eye contact, or inhalation.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential burns or irritation.[4]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye damage.[4][10]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[6][7]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[6][7]
Step 2: Waste Segregation and Collection

Proper segregation at the source is crucial for safe and compliant waste management. Do not mix this compound waste with other waste streams unless they are known to be compatible.

  • Solid Waste: Collect un-used or contaminated solid this compound, including its salts, in a dedicated, clearly labeled waste container. This includes contaminated items like weigh boats, filter paper, and gloves.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11]

Step 3: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use high-density polyethylene (HDPE) or other compatible plastic containers for both solid and liquid waste. Avoid metal containers, which can be corroded by amines.[11]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from general traffic, sinks, and floor drains.

  • Containment: Secondary containment (such as a larger bin or tray) is recommended to contain any potential leaks.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[12][13]

Step 5: Arranging for Disposal

This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][7] Do not attempt to treat or dispose of this chemical waste yourself. Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Spill Cleanup:

    • Evacuate the immediate area if the spill is large or if dust is airborne.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Visualizing the Disposal Process

To further clarify the decision-making process for handling this compound waste, the following workflow diagram is provided.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Place in Labeled HDPE Container for Solids solid->container_solid container_liquid Place in Labeled HDPE Container for Liquids liquid->container_liquid container_sharps Place in Sharps Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, fostering a culture of safety and trust within the laboratory.

References

Mastering the Safe Handling of Adamantane-1,3-diamine: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, by the Scientist: A Procedural Guide to Safety and Operational Excellence

Adamantane-1,3-diamine and its derivatives are invaluable building blocks in medicinal chemistry and materials science, prized for their rigid, three-dimensional structure that can impart unique pharmacological and material properties.[1][2] However, the very reactivity that makes this diamine a powerful synthetic tool also necessitates a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the essential personal protective equipment (PPE), handling procedures, and disposal plans required for the safe and effective use of this compound in a laboratory setting.

Immediate Safety Briefing: Understanding the Risks

This compound is classified as a hazardous substance. The primary risks associated with this solid, amine-based compound are:

  • Severe Skin and Eye Damage: Direct contact can cause serious skin irritation or burns and severe, potentially irreversible eye damage.

  • Respiratory Irritation: Inhalation of dust can lead to irritation of the respiratory tract.

  • Harmful if Swallowed: Ingestion of the compound can be harmful to health.

Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following is a breakdown of the required PPE, with an explanation of why each component is essential.

Protection TypeSpecific RecommendationsRationale & Causality
Eye and Face Protection Chemical splash goggles with side shields, or a full-face shield.This compound is corrosive to the eyes. Standard safety glasses are insufficient as they do not protect from splashes or fine dust. Goggles provide a seal around the eyes, which is the necessary level of protection. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).The diamine functionality makes this compound corrosive to the skin. While standard thin nitrile gloves may offer splash protection, they should be changed immediately upon contact. For more extensive handling, consider thicker nitrile gloves or neoprene gloves, which generally offer better resistance to amines. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant laboratory coat, fully buttoned.A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be kept clean and regularly laundered separately from other clothing to prevent cross-contamination.
Respiratory Protection A NIOSH-approved N95 particulate respirator.This is mandatory when handling the solid outside of a certified chemical fume hood or when there is a potential for dust generation (e.g., weighing, transferring powder). The respirator will filter out fine particles of the compound, preventing respiratory irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe and efficient process for working with this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_spill 3. Prepare Spill Kit prep_waste 4. Ready Waste Containers don_ppe 5. Don Full PPE prep_waste->don_ppe weigh 6. Weigh Compound (in hood, on draft shield) transfer 7. Transfer to Reaction Vessel reaction 8. Conduct Reaction decon 9. Decontaminate Surfaces & Glassware reaction->decon dispose_solid 10. Dispose of Solid Waste dispose_liquid 11. Dispose of Liquid Waste doff_ppe 12. Doff & Dispose of PPE wash 13. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

    • Before starting, confirm that all necessary PPE is available and in good condition.

    • Prepare a spill kit containing absorbent materials (e.g., vermiculite or sand), and a neutralizing agent for bases (e.g., citric acid).

  • Handling and Use:

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing the solid, do so within the fume hood. Use a weigh boat and handle it with care to prevent creating dust.

    • Avoid direct contact with skin, eyes, and clothing.

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill. For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: For a solid spill, carefully cover it with a dry absorbent material like sand or vermiculite to prevent it from becoming airborne.[3] Avoid sweeping dry powder.

  • Clean-Up:

    • Gently sweep the absorbed material into a designated hazardous waste container.[4]

    • For any remaining residue, wet a disposable towel with soap and water to wipe the surface.[5]

    • Place all contaminated cleaning materials into a sealed, labeled hazardous waste bag or container.

  • Decontaminate: Thoroughly clean the spill area again with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unused compound.

    • Collect in a dedicated, clearly labeled hazardous waste container.[6] The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Do not mix with other waste streams to avoid potentially reactive incompatibilities.[7]

  • Liquid Waste: This includes reaction mixtures and solutions containing the compound.

    • Collect in a separate, labeled hazardous waste container.

    • Ensure the container material is compatible with all components of the liquid waste.

  • Empty Containers: Triple rinse the original container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] Once cleaned, the container can be disposed of according to your institution's policies.

Final Disposal:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Do NOT dispose of this compound down the drain or in regular trash.

By integrating these safety protocols and operational plans into your daily laboratory practice, you can confidently and safely harness the synthetic potential of this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
Adamantane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.